molecular formula C13H21N5O2 B1675611 LY 215490 CAS No. 150010-68-7

LY 215490

Cat. No.: B1675611
CAS No.: 150010-68-7
M. Wt: 279.34 g/mol
InChI Key: ZXFRFPSZAKNPQQ-ZRUFSTJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 215490 is a novel, selective, competitive and systemically active AMPA receptor antagonist. It is a neuroprotective agent against focal ischaemia in a model of permanent MCA occlusion in the rat.

Properties

Key on ui mechanism of action

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain.

CAS No.

150010-68-7

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

(3R,4aS,6S,8aS)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m0/s1

InChI Key

ZXFRFPSZAKNPQQ-ZRUFSTJUSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CCC3=NNN=N3)C(=O)O

Canonical SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O

Appearance

Solid powder

Other CAS No.

154652-83-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of LY215490 in Neuronal Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215490, also known as Galunisertib, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor type I (TGFβRI) kinase. While extensively studied in the context of oncology, its mechanism of action and therapeutic potential in the central nervous system are emerging areas of significant interest. This technical guide provides an in-depth overview of the core mechanism of action of LY215490 in neuronal cultures, drawing upon data from closely related compounds and established methodologies in neuronal cell biology. The information presented herein is intended to support further research and drug development efforts targeting TGF-β signaling in neurological disorders.

Core Mechanism of Action: Inhibition of the Canonical TGF-β/SMAD Signaling Pathway

The primary mechanism of action of LY215490 is the inhibition of the TGFβRI (also known as Activin Receptor-Like Kinase 5, ALK5). In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the TGF-β receptor type II (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

LY215490 acts as an ATP-competitive inhibitor of the TGFβRI kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3. This blockade of the canonical TGF-β pathway is the cornerstone of its biological effects. In neuronal cultures, this inhibition can lead to neuroprotective effects by mitigating detrimental aspects of TGF-β signaling, which can become dysregulated in pathological conditions. For instance, inhibition of this pathway has been shown to confer neuroprotection against amyloid-beta induced neurotoxicity.[1]

Quantitative Data on TGF-β Receptor I Inhibition

Parameter Compound Cell Line/System Value Reference
IC50 for TGF-βRI Kinase Activity Galunisertib (LY2157299)Enzyme Assay56 nM[2]
IC50 for SMAD2 Phosphorylation Inhibition LY-364947In vivo~135 nM[3]
Concentration Range for Neuroprotection GalunisertibSH-SY5Y neuronal cells6.25–150 nM[1]

Note: The provided data should be considered as a reference. It is crucial to empirically determine the optimal concentration of LY215490 for specific neuronal culture systems and experimental endpoints.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical TGF-β/SMAD signaling pathway and the mechanism of inhibition by LY215490.

TGF_beta_pathway cluster_membrane Cell Membrane TGFBR2 TGFβRII TGFBR1 TGFβRI TGFBR2->TGFBR1 recruits & phosphorylates pSMAD23 p-SMAD2/3 TGFBR1->pSMAD23 phosphorylates SMAD2/3 TGF_beta TGF-β Ligand TGF_beta->TGFBR2 binds SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription regulates

Canonical TGF-β/SMAD Signaling Pathway.

LY215490_MOA cluster_membrane Cell Membrane TGFBR1 TGFβRI pSMAD23 p-SMAD2/3 TGFBR1->pSMAD23 phosphorylation LY215490 LY215490 LY215490->TGFBR1 inhibits SMAD23 SMAD2/3

Mechanism of Action of LY215490.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established procedures for neuronal cultures and may require optimization for specific experimental conditions.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons, a common in vitro model for neurobiological studies.

Materials:

  • E18 rat or mouse embryos

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (Sigma-Aldrich)

  • Papain dissociation system (Worthington Biochemical)

Procedure:

  • Coat culture plates with 0.1 mg/mL poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C.

  • Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and digest with papain according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate cells at a desired density (e.g., 2 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 3-4 days.

neuronal_culture_workflow start Start: E18 Embryo dissection Cortical Dissection start->dissection digestion Enzymatic Digestion (Papain) dissection->digestion trituration Mechanical Dissociation digestion->trituration plating Cell Plating on Coated Surface trituration->plating incubation Incubation (37°C, 5% CO2) plating->incubation maintenance Medium Change incubation->maintenance end Mature Neuronal Culture maintenance->end

Workflow for Primary Neuronal Culture.
Western Blot for Phospho-SMAD2 Inhibition

This protocol outlines the procedure to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation by LY215490.

Materials:

  • Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)

  • LY215490 (dissolved in DMSO)

  • Recombinant human TGF-β1 (R&D Systems)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate neurons and allow them to mature.

  • Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.

  • Pre-treat cells with varying concentrations of LY215490 or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with 5-10 ng/mL TGF-β1 for 30-60 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect chemiluminescence and quantify band intensities. Normalize phospho-SMAD2 levels to total SMAD2.

Neuronal Viability Assay (MTT Assay)

This assay measures cell viability and can be used to assess the neuroprotective effects of LY215490 against a neurotoxic insult.

Materials:

  • Neuronal cultures in a 96-well plate

  • LY215490

  • Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Plate neurons in a 96-well plate.

  • Pre-treat cells with LY215490 for 1-2 hours.

  • Expose cells to the neurotoxic agent for 24-48 hours. Include vehicle-treated and toxin-only controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

LY215490 is a specific inhibitor of the TGF-βRI kinase, effectively blocking the canonical SMAD2/3 signaling pathway. In neuronal cultures, this mechanism is anticipated to confer neuroprotective effects against various insults. The provided protocols and data, largely based on its close analog Galunisertib and established neuronal culture techniques, offer a solid foundation for researchers to investigate the precise role and therapeutic potential of LY215490 in the context of neurological diseases. Further studies are warranted to delineate the specific dose-response relationships and downstream effects of LY215490 in different neuronal subtypes and disease models.

References

The Discovery and Pharmacological Profile of LY215490: An In-Depth Guide to a Novel AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY215490, a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, emerged from the laboratories of Eli Lilly and Company as a significant tool in the exploration of excitatory amino acid neurotransmission and its role in neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of LY215490, with a focus on its chemical synthesis, in vitro and in vivo properties, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this pivotal AMPA receptor antagonist.

Discovery and History

LY215490 was first described in the scientific literature in the early 1990s as a structurally novel, systemically active, and competitive AMPA receptor antagonist.[1] It is the racemic mixture of the active stereoisomer, LY293558 (also known as tezampanel). The discovery of LY215490 was a significant step in the development of selective antagonists for ionotropic glutamate receptors, providing a valuable pharmacological tool to investigate the physiological and pathological roles of AMPA receptors.

Chemical Synthesis

The synthesis of LY215490, a decahydroisoquinoline derivative, was a key achievement in its development. While the full detailed synthesis is outlined in the primary literature, a general overview of the synthetic approach is provided below.

Experimental Protocol: Synthesis of LY215490

The synthesis of LY215490 involves a multi-step process starting from readily available precursors. A key step is the construction of the decahydroisoquinoline core, followed by the introduction of the acidic side chain. The following is a generalized protocol based on the initial discovery literature:

  • Formation of the Decahydroisoquinoline Ring System: The synthesis typically begins with the construction of a substituted isoquinoline precursor. This is often achieved through a series of reactions, including cyclization and reduction steps, to form the saturated heterocyclic core.

  • Introduction of the Side Chain: A crucial step involves the alkylation of the decahydroisoquinoline intermediate with a protected side chain containing the tetrazole moiety.

  • Deprotection and Purification: The final steps involve the removal of protecting groups from the carboxylic acid and tetrazole functionalities, followed by purification of the final compound, LY215490, typically through chromatographic techniques.

For a detailed, step-by-step synthetic procedure, including reagents, reaction conditions, and characterization data, readers are referred to the original publication by Ornstein et al. (1993) in the Journal of Medicinal Chemistry.

Pharmacological Profile

LY215490 exerts its effects by competitively antagonizing the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of LY215490 and its active isomer, LY293558, has been primarily assessed through radioligand binding assays to determine their affinity and selectivity for various glutamate receptor subtypes.

Table 1: In Vitro Binding Affinity of LY293558 (the active isomer of LY215490)

Receptor SubtypeKᵢ (μM)
AMPA (GluR1)9.21
AMPA (GluR2)3.25
AMPA (GluR3)32
AMPA (GluR4)50.52
Kainate (GluR5)4.80

Experimental Protocol: Radioligand Binding Assay

The binding affinity of LY293558 for AMPA and kainate receptors was determined using radioligand binding assays with membranes prepared from cell lines expressing the specific receptor subtypes.

  • Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with the specific AMPA or kainate receptor subunit) are harvested and homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]AMPA) at a fixed concentration and varying concentrations of the competing ligand (LY293558).

  • Incubation and Filtration: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Pharmacology

The in vivo effects of LY215490 have been investigated in various animal models, demonstrating its neuroprotective and anticonvulsant properties.

Table 2: In Vivo Efficacy of LY215490 and LY293558

ModelSpeciesCompoundRoute of AdministrationEndpointResult
Amygdala KindlingMouseLY293558IntraperitonealSeizure SuppressionED₅₀ = 16.7 mg/kg
Micturition ReflexRatLY215490IntravenousBladder Contraction1-3 mg/kg decreased amplitude by 29%
Micturition ReflexRatLY215490IntravenousBladder Contraction10 mg/kg abolished activity
Micturition ReflexRatLY215490IntrathecalBladder Capacity0.1 µg increased capacity by 28%

Experimental Protocol: In Vivo Neuroprotection Model (Focal Ischemia)

The neuroprotective effects of LY215490 have been assessed in models of focal cerebral ischemia in rats.

  • Animal Model: Anesthetized rats are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal ischemia.

  • Drug Administration: LY215490 is administered, typically intravenously, at various time points before or after the ischemic insult.

  • Outcome Measures: At a predetermined time after MCAO (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The extent of brain damage is assessed by histological staining (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume.

  • Data Analysis: The infarct volumes in the drug-treated groups are compared to those in the vehicle-treated control group to determine the neuroprotective efficacy of LY215490.

Mechanism of Action and Signaling Pathways

LY215490 functions as a competitive antagonist at the AMPA receptor. This means that it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the glutamate binding site, LY215490 prevents glutamate from binding and subsequently blocks the influx of sodium and calcium ions through the receptor's ion channel. This action effectively reduces the excitatory postsynaptic current mediated by AMPA receptors.

AMPA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor Glutamate Binding Site Glutamate->AMPAR Binds IonChannel Ion Channel (Closed) LY215490 LY215490 LY215490->AMPAR Competitively Binds & Blocks Glutamate

Figure 1. Competitive antagonism of the AMPA receptor by LY215490.

The downstream signaling pathways affected by LY215490 are those directly linked to AMPA receptor activation. By blocking AMPA receptor-mediated depolarization, LY215490 can indirectly influence the activation of other voltage-gated ion channels and NMDA receptors, which require prior depolarization for the removal of their magnesium block.

Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Depolarization Membrane Depolarization AMPAR->Depolarization LY215490 LY215490 LY215490->AMPAR Blocks NMDAR NMDA Receptor (Mg2+ block removed) Depolarization->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Downstream Neuronal_Excitation Neuronal Excitation & Plasticity Downstream->Neuronal_Excitation

Figure 2. Signaling pathway affected by LY215490's antagonism of the AMPA receptor.

Conclusion

LY215490 represents a significant milestone in the development of selective AMPA receptor antagonists. Its discovery provided researchers with a powerful tool to dissect the roles of AMPA receptors in synaptic transmission, plasticity, and excitotoxicity. The detailed understanding of its synthesis, pharmacological profile, and mechanism of action has paved the way for the development of newer generations of AMPA receptor modulators with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide serves as a comprehensive resource for scientists and clinicians interested in the foundational research and development of this important class of neuropharmacological agents.

References

An In-depth Technical Guide to LY215490: A Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY215490 is a potent, selective, and systemically active competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in neuroscience drug discovery and development, particularly in the context of neuroprotective strategies for ischemic events.

Chemical Structure and Properties

LY215490, with the IUPAC name (3α,4aα,6β,8aα)-Decahydro-6-[2-(1H-tetrazol-5-yl)ethyl]-3-isoquinolinecarboxylic acid, is a decahydroisoquinoline derivative.[1] Its chemical structure is characterized by a rigid bicyclic core, a carboxylic acid moiety, and a tetrazolylethyl side chain, which are crucial for its antagonist activity at the AMPA receptor.

Table 1: Chemical Identifiers and Properties of LY215490

PropertyValueReference
IUPAC Name (3α,4aα,6β,8aα)-Decahydro-6-[2-(1H-tetrazol-5-yl)ethyl]-3-isoquinolinecarboxylic acid[1]
CAS Number 150010-68-7[1]
Chemical Formula C₁₃H₂₁N₅O₂[1]
Molecular Weight 279.34 g/mol [1]
SMILES String O=C([C@H]1NC[C@]2([H])CC--INVALID-LINK--C[C@]2([H])C1)O[1]
Appearance Solid powder
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Mechanism of Action and Signaling Pathway

LY215490 functions as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor's ligand-binding domain. By occupying this site without activating the receptor, LY215490 prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron.

The excessive activation of AMPA receptors is a key mechanism of excitotoxicity, a pathological process implicated in neuronal damage following ischemic events such as stroke. By blocking AMPA receptors, LY215490 can mitigate this excitotoxic cascade, leading to its neuroprotective effects.

The downstream signaling pathway affected by LY215490 involves the modulation of critical intracellular cascades. In conditions of excessive glutamate release, AMPA receptor activation can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. By inhibiting the AMPA receptor, LY215490 can prevent the phosphorylation and activation of ERK1/2. This, in turn, can influence downstream targets such as the cAMP-responsive element-binding protein (CREB) and regulate the expression of genes involved in cell survival and apoptosis.

LY215490_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds ERK_Pathway ERK1/2 Pathway AMPA_R->ERK_Pathway Activation LY215490 LY215490 LY215490->AMPA_R Blocks Neuroprotection Neuroprotection (Reduced Neuronal Damage) ERK_Pathway->Neuroprotection Modulation of Gene Expression

Figure 1: Simplified signaling pathway of LY215490's neuroprotective action.

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the characterization of LY215490.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a widely used model to induce focal cerebral ischemia and assess the neuroprotective efficacy of compounds like LY215490.

Objective: To evaluate the ability of LY215490 to reduce infarct volume following permanent focal cerebral ischemia in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for neck dissection

  • 4-0 silk suture

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • LY215490 solution for administration (e.g., dissolved in a suitable vehicle)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Brain matrix slicer

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Monofilament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Drug Administration: Administer LY215490 or vehicle at predetermined time points relative to the MCAO (e.g., pre- and post-occlusion).

  • Post-operative Care: After the desired occlusion period (for permanent MCAO, the filament is left in place), suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including monitoring for neurological deficits.

  • Infarct Volume Analysis (24-48 hours post-MCAO):

    • Euthanize the rat and perfuse the brain with saline.

    • Carefully remove the brain and slice it into coronal sections using a brain matrix.

    • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and use image analysis software to quantify the infarct volume.

MCAO_Workflow A Anesthesia & Surgical Prep B Expose Carotid Arteries A->B C Ligate ECA & CCA B->C D Insert Monofilament to Occlude MCA C->D E Administer LY215490 or Vehicle D->E F Suture & Recover E->F G Euthanize & Brain Extraction (24h) F->G H TTC Staining G->H I Image Analysis & Infarct Volume Quantification H->I

Figure 2: Experimental workflow for the MCAO model.
In Vitro Assay: AMPA Receptor Binding

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of LY215490 for the AMPA receptor.

Objective: To determine the inhibition constant (Ki) of LY215490 for the AMPA receptor.

Materials:

  • Cell membranes expressing AMPA receptors (e.g., from transfected cell lines or rodent brain tissue)

  • Radioligand (e.g., [³H]AMPA)

  • LY215490 at various concentrations

  • Binding buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY215490 (or vehicle for total binding, and a high concentration of a known non-radiolabeled ligand for non-specific binding).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the LY215490 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of LY215490 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assay: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a method to functionally characterize the antagonist activity of LY215490 on AMPA receptor-mediated currents.

Objective: To measure the effect of LY215490 on glutamate-evoked currents in cells expressing AMPA receptors.

Materials:

  • Cultured neurons or a cell line expressing functional AMPA receptors

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Internal (pipette) solution and external (bath) solution

  • Glutamate solution

  • LY215490 solutions at various concentrations

Procedure:

  • Cell Preparation: Prepare the cells for recording in a recording chamber on the microscope stage.

  • Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 3-5 MΩ) and fill with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal (giga-seal). Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV).

  • Drug Application:

    • Establish a baseline by perfusing the cell with the external solution.

    • Apply a brief pulse of glutamate to evoke an inward AMPA receptor-mediated current.

    • Co-apply glutamate with different concentrations of LY215490 and record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of LY215490.

    • Calculate the percentage of inhibition for each concentration of LY215490.

    • Plot the percentage of inhibition against the logarithm of the LY215490 concentration to generate a dose-response curve and determine the IC₅₀.

Conclusion

LY215490 is a well-characterized competitive AMPA receptor antagonist with demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Its defined chemical structure and mechanism of action make it a valuable tool for investigating the role of AMPA receptors in both physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the further evaluation of LY215490 and other novel AMPA receptor modulators in the pursuit of new therapies for neurological disorders.

References

In Vitro and In Vivo Efficacy of LY215490 (Galunisertib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFβRI) kinase.[1][2] TGF-β is a pleiotropic cytokine that plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, and immune evasion in advanced stages.[2][3] By targeting the TGFβRI, galunisertib effectively blocks the canonical SMAD2/3 signaling pathway, thereby inhibiting the downstream effects of TGF-β.[2][3] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of LY215490, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

Galunisertib functions as an ATP-competitive inhibitor of the TGFβRI (also known as ALK5) serine/threonine kinase domain.[4] This inhibition prevents the phosphorylation and activation of the downstream effector proteins, SMAD2 and SMAD3.[5] Consequently, the formation of the SMAD2/3/SMAD4 complex and its translocation to the nucleus are abrogated, leading to a blockade of TGF-β-mediated gene transcription.[3] This targeted inhibition reverses the pro-tumorigenic effects of TGF-β, including epithelial-mesenchymal transition (EMT), cell migration, and immunosuppression.[5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFbRII TGFβRII TGF-β Ligand->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Modulation of Gene Transcription SMAD_complex->Transcription Translocates & Regulates LY215490 LY215490 (Galunisertib) LY215490->TGFbRI Inhibits

Caption: TGF-β Signaling Pathway and Mechanism of LY215490 Action.

In Vitro Studies

A summary of the key quantitative data from in vitro studies of LY215490 is presented below.

Assay TypeCell Line/SystemEndpointIC50 / EffectReference
Enzymatic Assays
TGFβRI Kinase AssayPurified EnzymeInhibition of Autophosphorylation56 nM[6]
TGFβRI Binding AssayPurified EnzymeKi86 nM[7]
Cell-Based Assays
TGF-β Reporter AssayMv1Lu (p3TP-Lux)Inhibition of Luciferase Activity0.251 µM[8]
Proliferation AssayNIH3T3 FibroblastsInhibition of TGF-β1 induced proliferation0.396 µM[8]
pSMAD2 ELISA4T1-LPInhibition of TGF-β1 induced pSMAD21.77 µM[7]
pSMAD2 ELISAEMT6-LM2Inhibition of TGF-β1 induced pSMAD20.89 µM[7]
Migration AssayU87MG GlioblastomaInhibition of TGF-β1 induced migrationDose-dependent inhibition[5]
Invasion AssaySK-HEP1, SK-Suni, SK-SoraInhibition of invasionPotent anti-invasive properties[4]
Cell Viability (MTT)Ovarian Cancer & CAFsInhibition of proliferation100-400 µM[9]
Experimental Protocols: Key In Vitro Assays
  • Cell Seeding: Mink lung epithelial cells (Mv1Lu) stably transfected with the p3TP-Lux reporter construct are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are pre-treated with serial dilutions of LY215490 for 1 hour.

  • TGF-β Stimulation: Recombinant human TGF-β1 is added to a final concentration of 100 pM to induce reporter gene expression.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator.

  • Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol. Data is normalized to vehicle-treated controls to determine the percent inhibition.

  • Cell Seeding and Serum Starvation: Tumor cells (e.g., 4T1-LP, EMT6-LM2) are seeded in 96-well plates and grown to near confluence. Cells are then serum-starved for 4-6 hours.

  • Compound Treatment: Cells are pre-treated with increasing concentrations of LY215490 for 1 hour.

  • TGF-β Stimulation: TGF-β1 ligand is added to stimulate the signaling pathway for 30-60 minutes.

  • Cell Lysis: Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 in the cell lysates are quantified using specific ELISA kits according to the manufacturer's instructions. The ratio of pSMAD2 to total SMAD2 is calculated and normalized to the TGF-β1 stimulated control to determine the percent inhibition.[7]

  • Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or TGF-β1).

  • Cell Seeding: Cells (e.g., U87MG) are resuspended in serum-free media containing various concentrations of LY215490 and seeded into the upper chamber.

  • Incubation: The plate is incubated for 12-24 hours to allow for cell migration through the membrane.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

In Vivo Studies

The in vivo efficacy of LY215490 has been evaluated in various preclinical tumor models. A summary of key findings is presented below.

Animal ModelTumor TypeTreatment RegimenKey FindingsReference
Monotherapy
Nude MiceCalu6 Lung Cancer Xenograft75 mg/kg, BID, oral gavageSignificant tumor growth delay[7]
Nude MiceMX1 Breast Cancer Xenograft75 mg/kg, BID, oral gavageModerate anti-tumor activity[7]
BALB/c Mice4T1 Syngeneic Breast Cancer75 mg/kg, BID, oral gavageSignificant tumor growth inhibition and complete regressions in 50% of animals[3]
NOG MiceHepG2-Luc Orthotopic HCCNot specifiedStatistically significant reduction in target mRNA levels, but no effect on tumor growth[10]
Combination Therapy
Nude MiceU87MG Glioblastoma XenograftLY215490 + LomustineSignificant reduction in tumor volume compared to monotherapy[5]
MiceColon Carcinoma ModelsLY215490 + anti-PD-L1Improved tumor growth inhibition and complete regressions[3]

Experimental Protocols: Representative In Vivo Efficacy Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (e.g., Calu6 cells, s.c.) animal_model->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment_admin Administer Treatment - Vehicle Control - LY215490 (e.g., 75 mg/kg, BID) - Combination Agents randomization->treatment_admin monitoring Monitor Tumor Volume (Calipers) and Body Weight treatment_admin->monitoring monitoring->treatment_admin euthanasia Euthanize Animals at Pre-defined Endpoint monitoring->euthanasia tissue_collection Collect Tumors and Other Tissues euthanasia->tissue_collection analysis Pharmacodynamic Analysis (e.g., pSMAD levels) Histological Analysis tissue_collection->analysis

Caption: General Workflow for an In Vivo Xenograft Efficacy Study.
  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma) are typically used for xenograft studies with human cancer cell lines. Syngeneic models in immunocompetent mice are used to evaluate the impact on the tumor microenvironment and anti-tumor immunity.[3][10]

  • Tumor Implantation: Cancer cells (e.g., 1 x 10⁶ Calu6 cells) are injected subcutaneously or orthotopically into the flank or relevant organ of the host animals.[10]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.

  • Drug Administration: LY215490 is typically formulated in a suitable vehicle (e.g., 1% Na-CMC, 0.25% Tween 80 in water) and administered orally by gavage at doses ranging from 50-150 mg/kg, often on a twice-daily (BID) schedule.[5] An intermittent dosing schedule (e.g., 14 days on, 14 days off) has been adopted in clinical settings to manage toxicity.[2]

  • Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored. The study is terminated when tumors in the control group reach a specified size or when pre-defined toxicity endpoints are met.

  • Pharmacodynamic Analysis: At the end of the study, tumors and surrogate tissues like peripheral blood mononuclear cells (PBMCs) can be collected to assess target engagement by measuring the levels of pSMAD.[5]

Conclusion

The preclinical data for LY215490 (galunisertib) demonstrate its potent and selective inhibition of the TGF-β signaling pathway. In vitro, this translates to the inhibition of key cellular processes involved in tumor progression, such as proliferation, migration, and invasion. In vivo, galunisertib has shown anti-tumor activity as a single agent and in combination with chemotherapy and immunotherapy in a variety of cancer models. These preclinical findings have provided a strong rationale for the clinical development of galunisertib as a promising therapeutic agent for various solid tumors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

An In-depth Technical Guide on the Role of Transforming Growth Factor-Beta (TGF-β) Signaling in Focal Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the involvement of the Transforming Growth Factor-Beta (TGF-β) signaling pathway in the pathophysiology of focal cerebral ischemia. Contrary to the initial hypothesis of a neuroprotective role for TGF-β antagonists, preclinical evidence strongly indicates that endogenous TGF-β signaling is, in fact, neuroprotective. Therefore, this document will detail the evidence supporting the protective role of TGF-β and the detrimental effects observed upon its inhibition in focal ischemia models. The analysis will also cover the compound LY2157299 (Galunisertib), a potent TGF-β receptor I (TGFβRI) kinase inhibitor, within this context.

Introduction: The Complex Role of TGF-β in Ischemic Stroke

Ischemic stroke, characterized by the disruption of blood flow to a specific brain region, initiates a complex cascade of cellular and molecular events leading to neuronal death and neurological deficits.[1] Among the numerous signaling pathways implicated in the brain's response to ischemia, the Transforming Growth Factor-Beta (TGF-β) pathway plays a multifaceted and critical role.[2] TGF-βs are pleiotropic cytokines that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] In the context of cerebral ischemia, evidence suggests that TGF-β signaling is largely a protective mechanism, and its inhibition can exacerbate ischemic injury.[4][5]

The TGF-β Signaling Pathway in the Central Nervous System

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[6] This activation of the receptor complex leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[6][7]

Diagram of the Canonical TGF-β Signaling Pathway

TGF_beta_pathway Canonical TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TGFbRII TGFβRII TGF-beta->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation pSmad23 p-Smad2/3 TGFbRI->pSmad23 Phosphorylation Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocation

Caption: Canonical TGF-β signaling pathway.

Evidence for the Neuroprotective Role of Endogenous TGF-β in Focal Ischemia

Multiple studies utilizing animal models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model, have demonstrated a protective role for TGF-β.

  • Increased TGF-β Expression Post-Ischemia: Following an ischemic event, the expression of TGF-β1 is significantly upregulated in the brain.[8] This increased expression is observed in various cell types, including microglia and astrocytes, within the ischemic core and penumbra.[5]

  • Exogenous TGF-β1 Administration Reduces Infarct Size: The administration of exogenous TGF-β1 has been shown to decrease the size of the infarct in rabbit and rat models of MCAO.[3] Furthermore, adenoviral-mediated overexpression of TGF-β1 also resulted in a reduction of infarct volume in mice.[3]

  • Antagonism of Endogenous TGF-β Exacerbates Ischemic Damage: Crucially, studies that have inhibited endogenous TGF-β signaling have reported a worsening of ischemic outcomes. The administration of a soluble TGF-β type II receptor, which acts as a TGF-β antagonist, led to a significant increase in the infarct area in a rat model of transient focal ischemia.[5][9] This finding strongly suggests that the endogenous TGF-β response is a critical component of the brain's protective mechanisms against ischemic injury. A systematic review of preclinical stroke models concluded that TGF-β1 was found to have a protective role in 76% of ischemic stroke studies.[4]

Quantitative Data on the Effects of TGF-β Modulation in Focal Ischemia

The following table summarizes key quantitative findings from studies investigating the role of TGF-β in focal ischemia models. It is important to note the lack of data supporting a neuroprotective role for TGF-β antagonists in these models.

Study FocusAnimal ModelInterventionKey Quantitative FindingReference
TGF-β Antagonism Rat (transient MCAO)Soluble TGF-β type II receptor (antagonist)Dramatic increase in infarct area [5][9]
TGF-β Administration Rabbit (thromboembolic stroke)Intracarotid TGF-β1Reduced brain infarct size [3]
TGF-β Administration Rat (MCAO)Exogenous TGF-β1Neuroprotective action [3]
TGF-β Overexpression Mouse (transient MCAO)Adenoviral TGF-β1 gene transferReduced infarct size [3]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia that mimics human stroke.[3][5][9]

Objective: To induce a reproducible ischemic infarct in the territory of the middle cerebral artery.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Operating microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament with a rounded tip

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Secure the animal in a supine position.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Place a temporary ligature around the CCA.

  • Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the MCA. The insertion depth is typically 18-20 mm from the CCA bifurcation.

  • Confirmation of Occlusion: A successful occlusion is often confirmed by a significant drop in cerebral blood flow, as measured by laser Doppler flowmetry.

  • Reperfusion (for transient MCAO): For transient ischemia models, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Wound Closure: Close the incision in layers.

Post-operative Care:

  • Monitor the animal for recovery from anesthesia.

  • Provide post-operative analgesia as required.

  • Ensure access to food and water.

Diagram of the MCAO Experimental Workflow

MCAO_workflow MCAO Experimental Workflow start Start anesthesia Anesthesia & Animal Preparation start->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery ligation Ligation of ECA & Pterygopalatine Artery surgery->ligation occlusion Insertion of Monofilament to Occlude MCA ligation->occlusion reperfusion Reperfusion (for transient MCAO) occlusion->reperfusion closure Wound Closure occlusion->closure For permanent MCAO reperfusion->closure After specified time recovery Post-operative Recovery & Monitoring closure->recovery analysis Neurological Assessment & Infarct Volume Analysis recovery->analysis end End analysis->end

Caption: MCAO Experimental Workflow.

Quantification of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying the extent of ischemic damage in brain tissue.

Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, with compromised mitochondrial function, remains unstained (white).

Materials:

  • Rat brain from MCAO or control animals

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • Formalin for fixation

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction and Slicing: At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain. Chill the brain briefly and then slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between the stained and unstained areas.

  • Image Acquisition: Acquire digital images of the stained brain slices using a flatbed scanner or a camera with a macroscopic lens.

  • Image Analysis:

    • Using image analysis software, measure the total area of each hemisphere and the area of the infarct (white region) for each slice.

    • To correct for edema, the infarct volume is often calculated indirectly:

      • Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)

    • The infarct volume for each slice is calculated by multiplying the infarct area by the slice thickness.

    • The total infarct volume is the sum of the infarct volumes of all slices.

Discussion and Future Directions

The available preclinical data consistently point towards a neuroprotective role for endogenous TGF-β signaling in the context of focal cerebral ischemia. The upregulation of TGF-β following an ischemic insult appears to be a key component of the brain's intrinsic defense mechanisms. Consequently, the therapeutic strategy of inhibiting this pathway with antagonists like LY2157299 (Galunisertib) for neuroprotection in ischemic stroke is not supported by the current body of evidence and may, in fact, be detrimental.

The discrepancy between the initial query's premise and the scientific literature highlights the complexity of TGF-β signaling. While TGF-β inhibition has shown promise in other pathologies, such as certain cancers and fibrotic diseases, its role in the ischemic brain appears to be fundamentally different.

Future research in this area should focus on:

  • Elucidating the specific downstream targets of TGF-β signaling that mediate its neuroprotective effects in ischemia.

  • Investigating the potential of augmenting endogenous TGF-β signaling as a therapeutic strategy for ischemic stroke.

  • Exploring the temporal dynamics of TGF-β signaling post-ischemia to identify the optimal window for therapeutic intervention.

References

In-Depth Technical Guide: LY215490 (CAS Number 150010-68-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY215490, a selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key chemical, physical, biological, and safety information, presented in a structured format to support research and development activities.

Core Compound Details

LY215490, with the CAS number 150010-68-7, is a decahydroisoquinoline derivative that has been investigated for its neuroprotective properties.[1]

PropertyValueSource
CAS Number 150010-68-7[1]
IUPAC Name (3α,4aα,6β,8aα)-decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-3-Isoquinolinecarboxylic acid[1]
Synonyms LY 215490, LY-215490[1]
Chemical Formula C13H21N5O2[1]
Molecular Weight 279.34 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98% (typical)[1]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Mechanism of Action and Signaling Pathway

LY215490 functions as a selective and competitive antagonist at the AMPA receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By competitively binding to the glutamate binding site on the AMPA receptor, LY215490 prevents the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby inhibiting neuronal depolarization.

The neuroprotective effects of LY215490 are attributed to its ability to attenuate excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. This is particularly relevant in ischemic conditions, such as stroke, where a massive release of glutamate occurs.

The signaling pathway modulated by LY215490 involves the direct blockade of the AMPA receptor at the postsynaptic membrane. Downstream signaling cascades that are consequently inhibited include the Lyn-MAPK pathway, which has been shown to be activated by AMPA receptor stimulation and is implicated in synaptic plasticity.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates LY215490 LY215490 (Antagonist) LY215490->AMPAR Blocks Neuroprotection Neuroprotection LY215490->Neuroprotection Promotes Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx Allows Lyn Lyn Kinase AMPAR->Lyn Activates Depolarization Depolarization Ion_Influx->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway

Figure 1: Simplified signaling pathway of AMPA receptor activation and its inhibition by LY215490.

Biological Activity: In Vivo Neuroprotection

LY215490 has demonstrated neuroprotective effects in a rat model of focal ischemia induced by permanent middle cerebral artery occlusion (pMCAO).

DosageRouteTimingOutcome
10 mg/kgIntraperitoneal30 min pre- and post-MCAONot effective
30 mg/kgIntraperitoneal30 min pre- and post-MCAO25% protection in hemisphere, 31% in cortex
100 mg/kgIntraperitoneal30 min pre- and post-MCAOReduced neuroprotective effect (23-27%)

Table 2: In Vivo Efficacy of LY215490 in a Rat Model of Focal Ischemia.

Experimental Protocols

Synthesis of LY215490

A detailed, step-by-step experimental protocol for the synthesis of LY215490 is not publicly available. However, literature on related decahydroisoquinoline derivatives suggests that the synthesis is a multi-step process. One report mentions that a related compound was prepared in four steps from a described aldehyde intermediate. The synthesis of various tetrahydroisoquinoline derivatives has been described, often involving cyclization reactions.

In Vivo Neuroprotection Study: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

The following is a detailed protocol for the pMCAO model, which has been used to evaluate the neuroprotective effects of LY215490.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 silk suture

  • 3-0 nylon monofilament with a rounded tip

  • Microvascular clips

  • Surgical microscope

  • Heating pad to maintain body temperature

  • LY215490 solution (for intraperitoneal injection)

  • Saline (vehicle control)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary microvascular clip on the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce the 3-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

  • Administer LY215490 (10, 30, or 100 mg/kg) or vehicle intraperitoneally 30 minutes before and 30 minutes after MCAO.

  • Suture the incision and allow the animal to recover from anesthesia.

  • At 24 hours post-MCAO, euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

pMCAO_Workflow A Anesthesia B Expose Carotid Arteries A->B C Ligate ECA & Clip CCA/ICA B->C D Incise ECA C->D E Insert Monofilament to Occlude MCA D->E F Administer LY215490 or Vehicle (i.p.) E->F G Suture & Recover F->G H Euthanize at 24h Post-MCAO G->H I Brain Perfusion & Extraction H->I J Coronal Slicing (2mm) I->J K TTC Staining J->K L Infarct Volume Quantification K->L

Figure 2: Experimental workflow for the permanent middle cerebral artery occlusion (pMCAO) model.
AMPA Receptor Binding Assay (General Protocol)

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound like LY215490 for the AMPA receptor. A specific protocol for LY215490 is not available.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [3H]-AMPA (radioligand)

  • LY215490 (test compound)

  • Non-specific binding control (e.g., high concentration of unlabeled glutamate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of LY215490.

  • In a 96-well plate, add the rat cortical membranes, [3H]-AMPA (at a concentration near its Kd), and either buffer, LY215490 at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the LY215490 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - Cortical Membranes - [3H]-AMPA - LY215490 dilutions B Incubate Reagents in 96-well Plate A->B C Terminate Reaction by Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki E->F

Figure 3: General workflow for a competitive AMPA receptor binding assay.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Table 1.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide is intended for research purposes only and should not be used for human or veterinary applications. Researchers should always consult relevant literature and safety guidelines before working with this compound.

References

molecular weight and formula of LY 215490

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of LY215490, a selective and competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Molecular and Physical Data

Quantitative data for LY215490 is summarized in the table below for ease of reference and comparison.

PropertyValue
Chemical Formula C13H21N5O2
Molecular Weight 279.34 g/mol
CAS Number 150010-68-7

Mechanism of Action

LY215490 functions as a selective, competitive, and systemically active antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing a conformational change that opens a transmembrane channel and allows the influx of sodium and calcium ions. This influx leads to depolarization of the postsynaptic membrane.

In pathological conditions such as cerebral ischemia, excessive glutamate release leads to overstimulation of AMPA receptors, a phenomenon known as excitotoxicity. This sustained influx of ions, particularly calcium, triggers a cascade of intracellular events leading to neuronal damage and death.

LY215490 competitively binds to the glutamate binding site on the AMPA receptor, thereby preventing glutamate from activating the receptor. This blockade of AMPA receptor activation mitigates the excitotoxic cascade, conferring a neuroprotective effect, particularly in models of focal ischemia.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of LY215490 in both in vitro and in vivo settings, based on established methodologies for AMPA receptor antagonists.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the inhibitory effect of LY215490 on AMPA-evoked currents in cultured neurons.

1. Cell Preparation:

  • Culture primary cortical or hippocampal neurons on glass coverslips.
  • Use neurons after 7-14 days in vitro for mature receptor expression.

2. Recording Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 1.1 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).
  • LY215490 Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ) filled with the internal solution.
  • Clamp the neuron at a holding potential of -60 mV.
  • Locally apply AMPA (e.g., 100 µM) using a puffer pipette to evoke an inward current.
  • After establishing a stable baseline of AMPA-evoked currents, co-apply AMPA with varying concentrations of LY215490 to determine its inhibitory effect.
  • Wash out LY215490 with the external solution to observe the reversal of the inhibitory effect.

In Vivo Neuroprotection Study: Focal Ischemia Model in Rats

This protocol outlines a procedure to evaluate the neuroprotective effects of LY215490 in a rat model of permanent middle cerebral artery occlusion (MCAO).

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).
  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
  • Monitor and maintain body temperature at 37°C throughout the surgical procedure.

2. Drug Preparation and Administration:

  • Prepare a solution of LY215490 for intravenous (i.v.) or intraperitoneal (i.p.) administration. The vehicle will depend on the specific formulation, but a saline-based solution is common.
  • Administer LY215490 at the desired dose (e.g., 10, 30 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes prior to and 30 minutes after MCAO).[1] A control group should receive the vehicle alone.

3. Middle Cerebral Artery Occlusion (MCAO) Surgery:

  • Perform a craniotomy to expose the middle cerebral artery.
  • Permanently occlude the MCA using electrocoagulation or a filament.

4. Post-Operative Care and Analysis:

  • Allow the animals to recover for a set period (e.g., 24 hours).
  • Euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Remove the brains and section them coronally.
  • Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
  • Quantify the infarct volume using image analysis software and compare the results between the LY215490-treated and vehicle-treated groups.

Signaling Pathway

The following diagram illustrates the signaling pathway of glutamate-induced excitotoxicity and the point of intervention for LY215490.

Glutamate_Excitotoxicity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Influx Na+ / Ca2+ Influx AMPA_Receptor->Ion_Influx Opens NMDA_Receptor NMDA Receptor Ca_Overload Intracellular Ca2+ Overload NMDA_Receptor->Ca_Overload Ca2+ Influx Depolarization Depolarization Ion_Influx->Depolarization Depolarization->NMDA_Receptor Removes Mg2+ block Excitotoxicity Excitotoxicity & Neuronal Death Ca_Overload->Excitotoxicity Glutamate->AMPA_Receptor Binds LY215490 LY215490 LY215490->AMPA_Receptor Blocks

Caption: Glutamate Excitotoxicity Pathway and LY215490 Intervention.

References

Unraveling the Preclinical Safety Profile of LY215490 (Galunisertib): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of LY215490, also known as galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I kinase. The information presented herein is synthesized from key preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the toxicological characteristics of this compound in animal models, critical for its clinical development and risk assessment.

Executive Summary

Preclinical safety evaluation of LY215490 in both rodent (Fischer 344 rats) and non-rodent (beagle dogs) species has revealed a dose- and duration-dependent toxicity profile primarily impacting the cardiovascular system. Chronic daily administration of LY215490 was associated with significant adverse effects, including hemorrhagic, degenerative, and inflammatory lesions in the heart valves of both species, with rats demonstrating greater sensitivity. These findings necessitated the development of an intermittent dosing strategy (14 days on, 14 days off) which provided a sufficient safety margin to enable clinical investigation. Other target organ toxicities were identified in the gastrointestinal, immune, bone/cartilage, reproductive, and renal systems, particularly with prolonged exposure at higher doses. This guide will detail the quantitative toxicological data, the experimental protocols under which these data were generated, and the signaling pathways implicated in the observed toxicities.

Core Toxicological Findings

The preclinical toxicology program for LY215490 encompassed a range of studies, from single-dose to chronic 6-month daily oral dosing, as well as studies evaluating an intermittent dosing schedule. The key findings are summarized below.

Cardiovascular Toxicity

The most significant and dose-limiting toxicity observed with continuous daily administration of LY215490 was cardiovascular toxicity.[1]

  • Lesion Characteristics: In both rats and dogs, chronic dosing resulted in hemorrhagic, degenerative, and inflammatory lesions in the heart valves.

  • Species Sensitivity: Rats were found to be more sensitive to the cardiotoxic effects of LY215490 than dogs.[1]

  • Dose and Duration Dependency: The severity of these lesions was dependent on both the dose and the duration of continuous administration. Lesions were more prominent in studies of 3 to 6 months' duration.

  • Mitigation Strategy: An intermittent dosing schedule of two weeks on, two weeks off was found to significantly mitigate the cardiovascular toxicity, establishing a safer therapeutic window for clinical trials.

Other Target Organ Toxicities

Chronic daily administration of LY215490 also resulted in toxicities in several other organ systems:

  • Gastrointestinal System: Adverse effects were noted in the gastrointestinal tract.

  • Immune System: The immune system was identified as a target organ.

  • Bone and Cartilage: Effects on bone development and cartilage were observed.

  • Reproductive System: Reproductive organs were also affected by chronic exposure.

  • Renal System: The kidneys were identified as a target organ for toxicity.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical toxicology studies of LY215490.

Table 1: Summary of Key Preclinical Toxicology Findings for LY215490 (Galunisertib)

SpeciesStudy DurationDosing RegimenKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Fischer 344 RatUp to 6 monthsDaily OralCardiovascular (valvular lesions), Gastrointestinal, Immune, Bone/Cartilage, Reproductive, and Renal toxicities. Rats were more sensitive than dogs.Data not fully available in public domain
Beagle DogUp to 6 monthsDaily OralCardiovascular (valvular lesions), Gastrointestinal, Immune, Bone/Cartilage, Reproductive, and Renal toxicities.Data not fully available in public domain
Fischer 344 Rat3 months2 weeks on / 2 weeks offWell-tolerated at 50 mg/kg. Mitigated cardiovascular toxicity observed with daily dosing.50 mg/kg

Note: Specific NOAEL values for daily dosing studies and for all target organs are not consistently available in the public domain. The information is primarily derived from descriptive summaries of the key toxicology paper by Stauber et al., 2014.

Experimental Protocols

The methodologies employed in the key preclinical toxicology studies of LY215490 are outlined below. These protocols are based on the available descriptions of Good Laboratory Practice (GLP) compliant studies.

Animal Models
  • Rodent: Fischer 344 rats

  • Non-Rodent: Beagle dogs

  • Justification: Use of a rodent and a non-rodent species is a standard regulatory requirement for preclinical safety assessment.

Dosing
  • Route of Administration: Oral (gavage)

  • Vehicle: Not specified in publicly available documents.

  • Dose Levels: A range of doses were evaluated in dose-ranging and definitive studies. Specific dose levels for each study are not fully detailed in the available literature.

  • Dosing Regimens:

    • Single-dose studies

    • Repeated-dose studies with daily administration for up to 6 months.

    • Intermittent dosing studies (e.g., 2 weeks on, 2 weeks off for 3 months in rats).

Safety and Toxicity Assessments

A comprehensive battery of assessments was conducted to evaluate the safety and toxicity of LY215490, including:

  • Clinical Observations: Daily monitoring for any changes in health, behavior, and physical appearance.

  • Body Weight and Food Consumption: Measured regularly throughout the studies.

  • Ophthalmology: Ophthalmic examinations were performed at baseline and at the termination of the studies.

  • Electrocardiography (ECG): Conducted in dogs to monitor cardiovascular function.

  • Clinical Pathology:

    • Hematology: Analysis of red and white blood cells, platelets, and hemoglobin.

    • Clinical Chemistry: Measurement of key enzymes and biomarkers for liver, kidney, and other organ function.

    • Coagulation: Assessment of blood clotting parameters.

  • Anatomic Pathology:

    • Gross Necropsy: Macroscopic examination of all organs and tissues at the end of the study.

    • Organ Weights: Measurement of the weights of key organs.

    • Histopathology: Microscopic examination of a comprehensive set of tissues from all animals.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

LY215490 is a selective inhibitor of the TGF-β receptor I (ALK5) kinase. Inhibition of ALK5 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is crucial in regulating a wide array of cellular processes, and its inhibition is the intended pharmacological action of galunisertib. However, the on-target inhibition of this pathway in non-tumor tissues is believed to be responsible for the observed toxicities.

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates LY215490 LY215490 (Galunisertib) LY215490->TGFbRI Inhibits pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Growth, Differentiation, Apoptosis, etc.)

Caption: TGF-β signaling pathway and the inhibitory action of LY215490.

Preclinical Toxicology Study Workflow

The general workflow for the repeated-dose toxicology studies of LY215490 is depicted below.

Preclinical_Tox_Workflow Animal_Selection Animal Selection (Fischer 344 Rats, Beagle Dogs) Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Dosing Period (Daily or Intermittent Oral Gavage) Randomization->Dosing In_life_Monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption, ECG) Dosing->In_life_Monitoring Termination Scheduled Termination Dosing->Termination End of Study Clinical_Pathology Clinical Pathology Sampling (Hematology, Clinical Chemistry) In_life_Monitoring->Clinical_Pathology Clinical_Pathology->Termination Necropsy Gross Necropsy & Organ Weight Measurement Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: General workflow of preclinical repeated-dose toxicology studies.

Logic Diagram: Dosing Regimen and Toxicity

The relationship between the dosing regimen, the observed cardiovascular toxicity, and the resulting clinical development strategy is illustrated in the following diagram.

Dosing_Toxicity_Logic Continuous_Dosing Continuous Daily Dosing (Chronic Studies) Cardiovascular_Toxicity Significant Cardiovascular Toxicity (Valvular Lesions in Rats & Dogs) Continuous_Dosing->Cardiovascular_Toxicity Leads to Unfavorable_Risk Unfavorable Risk-Benefit Profile for Clinical Development Cardiovascular_Toxicity->Unfavorable_Risk Results in Intermittent_Dosing Intermittent Dosing (14 Days On / 14 Days Off) Mitigated_Toxicity Mitigated Cardiovascular Toxicity Intermittent_Dosing->Mitigated_Toxicity Leads to Favorable_Risk Favorable Risk-Benefit Profile for Clinical Investigation Mitigated_Toxicity->Favorable_Risk Results in

Caption: Rationale for intermittent dosing of LY215490.

Conclusion

The preclinical safety and toxicity profile of LY215490 (galunisertib) is characterized by on-target toxicities related to the inhibition of the TGF-β signaling pathway. The most significant finding was dose- and duration-dependent cardiovascular toxicity with chronic daily administration in both rats and dogs. The successful mitigation of this cardiotoxicity through an intermittent dosing regimen was a critical step in the clinical development of galunisertib. Understanding this preclinical profile, including the specific target organ toxicities and the methodologies used to define the safety window, is essential for the continued investigation and potential clinical application of this and other TGF-β pathway inhibitors. Further research into the precise molecular mechanisms underlying the observed toxicities could provide valuable insights for the development of future generations of safer and more effective TGF-β targeted therapies.

References

The Role of LY215490 (Galunisertib) in Blocking the TGF-beta Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it often acts as a tumor suppressor. However, in advanced malignancies, cancer cells can co-opt the TGF-β pathway to promote their own growth, invasion, and metastasis, as well as to create an immunosuppressive tumor microenvironment.[2][3] This oncogenic role has made the TGF-β pathway an attractive target for therapeutic intervention.

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the TGF-β receptor type I (TGF-βRI) kinase.[4][5] Developed by Eli Lilly and Company, galunisertib has been investigated in numerous preclinical and clinical studies for the treatment of various solid tumors, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[6][7][8] This technical guide provides a comprehensive overview of the mechanism of action of LY215490, quantitative data on its inhibitory activity, and detailed protocols for key experiments used to characterize its role in blocking the TGF-β signaling pathway.

Mechanism of Action of LY215490

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and activates the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[4] The activated TGF-βRI then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell growth, differentiation, and invasion.[1]

LY215490 exerts its inhibitory effect by selectively targeting the ATP-binding site of the TGF-βRI kinase domain.[5] By competitively blocking the binding of ATP, LY215490 prevents the autophosphorylation and activation of TGF-βRI, thereby inhibiting the subsequent phosphorylation of SMAD2 and SMAD3.[4][5] This abrogation of the canonical TGF-β signaling pathway effectively neutralizes the pro-tumorigenic effects of TGF-β.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta Ligand TGF-beta Ligand TGF-beta RII TGF-beta RII TGF-beta Ligand->TGF-beta RII Binds TGF-beta RI (ALK5) TGF-beta RI (ALK5) TGF-beta RII->TGF-beta RI (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-beta RI (ALK5)->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex pSMAD2/3->SMAD2/3/4 Complex Complexes with SMAD4 SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocates & Regulates LY215490 LY215490 LY215490->TGF-beta RI (ALK5) Inhibits Kinase Activity

Figure 1: TGF-beta Signaling Pathway and Inhibition by LY215490.

Quantitative Data on LY215490 Activity

The inhibitory potency of LY215490 has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.

Target Assay Type IC50 (nM) Reference
TGF-βRI (ALK5)Kinase Assay56[9]
TGF-βRI (ALK5)Kinase Assay172[4][6]
ALK4Kinase Assay77.7[4][6]
TGF-βRIIKinase Assay210[7]
ACVR2BKinase Assay690[7]
ALK6Kinase Assay470[7]

Table 1: In Vitro Enzymatic Activity of LY215490.

Cell Line Assay IC50 (µM) Reference
4T1-LP (murine breast cancer)pSMAD Activity1.77[7]
EMT6-LM2 (murine breast cancer)pSMAD Activity0.89[7]
Mv1Lu (mink lung epithelial)p3TP-Lux Reporter0.251[7]
HEK293_SMAD2/3Luciferase Reporter0.221[7]

Table 2: Cellular Activity of LY215490.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of LY215490 in blocking the TGF-β signaling pathway.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol describes the detection of phosphorylated SMAD2, a direct downstream target of TGF-βRI, to assess the inhibitory activity of LY215490.

Materials:

  • Cell culture reagents

  • LY215490 (Galunisertib)

  • Recombinant human TGF-β1

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-SMAD2 (total)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Serum-starve the cells for 18-24 hours to reduce basal phosphorylation.

    • Pre-treat the cells with varying concentrations of LY215490 or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a digital imager.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an anti-SMAD2 antibody to determine the total SMAD2 levels as a loading control.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: Western Blot Experimental Workflow.

Transwell Migration Assay

This assay is used to assess the effect of LY215490 on TGF-β-induced cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture reagents

  • LY215490 (Galunisertib)

  • Recombinant human TGF-β1 (as chemoattractant)

  • Serum-free medium

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

Procedure:

  • Preparation:

    • Place Transwell inserts into a 24-well plate.

    • Add serum-free medium containing TGF-β1 (as a chemoattractant) to the lower chamber.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Pre-treat the cells with different concentrations of LY215490 or vehicle control.

    • Seed the treated cells into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell type).

  • Removal of Non-migrated Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with a fixation solution.

    • Stain the fixed cells with a suitable staining solution.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Allow the membrane to dry.

    • Image multiple fields of the membrane using a microscope.

    • Count the number of migrated cells per field.

  • Data Analysis:

    • Calculate the average number of migrated cells for each treatment condition and compare it to the control.

Transwell_Migration_Workflow Setup Chambers Setup Transwell Chambers (Chemoattractant in lower) Cell Seeding Seed Treated Cells (in upper chamber) Setup Chambers->Cell Seeding Incubation Incubation Cell Seeding->Incubation Remove Non-migrated Cells Remove Non-migrated Cells Incubation->Remove Non-migrated Cells Fix & Stain Fix & Stain Migrated Cells Remove Non-migrated Cells->Fix & Stain Imaging & Quantification Imaging & Quantification Fix & Stain->Imaging & Quantification

Figure 3: Transwell Migration Assay Workflow.

Conclusion

LY215490 (galunisertib) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. By effectively blocking the phosphorylation of SMAD2 and SMAD3, galunisertib abrogates the canonical TGF-β signaling pathway. This mechanism of action has been demonstrated to inhibit key pro-tumorigenic processes such as cell migration and to reverse TGF-β-mediated immunosuppression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the TGF-β pathway in cancer and other diseases. The continued investigation of LY215490 and other TGF-β inhibitors holds significant promise for the development of novel and effective therapeutic strategies.

References

Galunisertib (LY2157299): A Technical Guide to its Therapeutic Potential in Cancer and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galunisertib (also known as LY2157299) is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes and plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[1][4][5] It is also a central mediator of fibrosis.[6][7] By inhibiting the kinase activity of TGF-βRI, Galunisertib effectively blocks the canonical SMAD2/3 signaling cascade, making it a promising therapeutic agent for various cancers and fibrotic diseases.[1][2] This document provides a comprehensive technical overview of Galunisertib, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The Transforming Growth Factor-Beta (TGF-β) signaling pathway is integral to a wide array of biological functions.[1] In the context of pathology, its dysregulation is a key driver of tumorigenesis and fibrosis.[1][7] Galunisertib exerts its therapeutic effects by precisely targeting and inhibiting this pathway.

The canonical TGF-β pathway is initiated when a TGF-β ligand (e.g., TGF-β1, -β2, -β3) binds to the TGF-β type II receptor (TGF-βRII).[4][8] This binding event recruits and phosphorylates the type I receptor, TGF-βRI (ALK5), activating its intracellular serine/threonine kinase domain.[8][9] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][8] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[8] This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of hundreds of target genes involved in processes like cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), immune suppression, and extracellular matrix (ECM) production.[4][5][8]

Galunisertib functions as a selective, ATP-competitive inhibitor of the TGF-βRI/ALK5 kinase.[8][10] By binding to the ATP-binding site of ALK5, it prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[1][2][11] This blockade of the canonical pathway is the primary mechanism behind its anti-tumor and anti-fibrotic activities.[1] Galunisertib has also been shown to affect non-canonical (non-SMAD-dependent) TGF-β pathways, such as those involving p38 MAPK, JNK, and PI3K/Akt, which can also contribute to its overall therapeutic effect.[4][8]

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TGFBRII TGF-βRII TGFB_ligand->TGFBRII Binds TGFBRI TGF-βRI (ALK5) TGFBRII->TGFBRI Recruits & Phosphorylates pSMAD23 pSMAD2/3 TGFBRI->pSMAD23 Phosphorylates SMAD2/3 Galunisertib Galunisertib (LY2157299) Galunisertib->TGFBRI Inhibits Kinase Activity SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Regulates Cellular_Response Cancer Progression & Fibrosis Gene_Transcription->Cellular_Response

TGF-β signaling pathway and inhibition by Galunisertib.

Galunisertib as a Therapeutic Agent for Cancer

In advanced cancers, the TGF-β pathway switches from a tumor-suppressive to a tumor-promoting role, contributing to proliferation, invasion, angiogenesis, and immune evasion.[1][7] Galunisertib has demonstrated significant anti-tumor activity across a range of preclinical models and has been evaluated in numerous clinical trials.[1][12][13]

Key Anti-Cancer Effects:

  • Inhibition of Proliferation, Migration, and Invasion: Galunisertib has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines in vitro, including those from ovarian, hepatocellular, pancreatic, and glioma cancers.[12]

  • Modulation of the Tumor Microenvironment: The drug can block TGF-β-induced fibroblast activation, a key component of the tumor-supportive stroma.[12]

  • Reversal of Immune Suppression: A critical aspect of TGF-β's pro-tumorigenic role is its ability to suppress the immune system. Galunisertib can reverse TGF-β-mediated suppression of T-cell proliferation and block the suppressive activity of regulatory T cells (Tregs).[14] This activity makes it a strong candidate for combination therapies with checkpoint inhibitors like anti-PD-L1.[14] In mouse models, its anti-tumor effect was shown to be dependent on CD8+ T cells and led to the establishment of immunological memory.[2][14]

Data Presentation: Quantitative Efficacy Data

The efficacy of Galunisertib has been quantified in numerous studies. The tables below summarize key inhibitory concentrations and in vivo anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of Galunisertib in Cancer Models

Target/Assay Cell Line / System IC50 Value Reference
TGF-βRI (ALK5) Kinase Kinase Assay 56 nM [15][16]
ALK4 Kinase Assay 77.7 nM
TGF-βRI (ALK5) Kinase Kinase Assay 172 nM [17]
pSMAD Inhibition NIH3T3 cells 64 nM [17]
pSMAD Inhibition Mv1Lu cells 176 nM [17]
pSMAD Inhibition 4T1-LP (Breast Cancer) 1.77 µM [17]
pSMAD Inhibition EMT6-LM2 (Breast Cancer) 0.89 µM [17]
Cell Proliferation OVCAR8 (Ovarian Cancer) 226.71 µM [12]
Cell Proliferation CAOV3 (Ovarian Cancer) 159.93 µM [12]

| Cell Proliferation (CC50) | 4T1 (Breast Cancer) | > 20 µM |[15] |

Table 2: In Vivo Anti-Tumor Efficacy of Galunisertib in Xenograft Models

Cancer Model Animal Model Dosing Regimen Outcome Reference
MX1 (Breast Cancer) Nude Mice 75 mg/kg, BID Significant tumor growth delay of 10.1 days [7][18]
Calu6 (NSCLC) Nude Mice 75 mg/kg, BID Significant tumor growth delay [7][18][19]
4T1 (Breast Cancer) Syngeneic BALB/c Mice 75 mg/kg, BID 4.5-day survival advantage [7]
4T1-LP (Breast Cancer) Syngeneic BALB/c Mice Dose-dependent ~100% tumor growth inhibition; 50% complete regressions [2][14][20]
U87MG (Glioblastoma) Immune Compromised Mice Monotherapy Modest anti-tumor effect [5]

| U87MG (Glioblastoma) | Immune Compromised Mice | Combination with Lomustine | Significant reduction in tumor volume vs. either agent alone |[5] |

Galunisertib as a Therapeutic Agent for Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is a pathological process central to a wide range of chronic diseases and is strongly driven by TGF-β signaling.[6][7] Galunisertib has emerged as a potent anti-fibrotic agent by directly targeting this master regulator.[6][21]

Key Anti-Fibrotic Effects:

  • Inhibition of Fibroblast Activation: Galunisertib inhibits the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This is often measured by a reduction in alpha-smooth muscle actin (α-SMA) expression.[6][9][21]

  • Reduction of ECM Production: The drug significantly attenuates the gene expression and protein production of key fibrotic molecules, including collagen type I and fibronectin.[6][9][22]

  • Promotion of ECM Degradation: In some models, Galunisertib has been shown to increase the expression of matrix metalloproteinases (MMPs), enzymes that are responsible for breaking down the ECM.[9][22]

  • Broad Applicability: Anti-fibrotic effects have been demonstrated in models of liver, dermal, pulmonary, and renal fibrosis.[6][9][21][23]

Data Presentation: Quantitative Anti-Fibrotic Effects

Table 3: Effects of Galunisertib on Key Fibrotic Markers

Fibrotic Condition Model System Treatment Key Findings Reference
Liver Fibrosis Human Precision-Cut Liver Slices (PCLS) Galunisertib Inhibition of SMAD2 phosphorylation; Decreased transcription of multiple collagens and ECM components. [6]
Liver Fibrosis CCl4-Induced Mouse Model Galunisertib Dose-dependent prevention of liver fibrosis; Inhibition of activated hepatic stellate cells. [24]
Dermal Fibrosis TGF-β-Treated Human Dermal Fibroblasts 10 µM Galunisertib Significant decrease in Smad2/3 phosphorylation; Significant reduction in αSMA expression; Attenuated expression of COL1A1, FN1, CTGF genes. [9][22][25]
Pulmonary Fibrosis Silica-Induced Mouse Model Galunisertib Ameliorated inflammation and fibrosis; Downregulated collagen I and α-SMA expression. [21]

| Renal Fibrosis | Ex Vivo Perfused Porcine Kidneys | Galunisertib | Strongly suppressed the onset of fibrosis. |[23] |

Detailed Experimental Protocols

Reproducibility in research is paramount. This section provides detailed methodologies for key experiments frequently cited in Galunisertib literature.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of Galunisertib on cancer or fibroblast cell lines.[12][26]

  • Cell Seeding: Plate cells (e.g., OVCAR8, CAOV3, or human dermal fibroblasts) in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.[27]

  • Drug Treatment: Prepare serial dilutions of Galunisertib from a concentrated stock solution (typically in DMSO). Treat the cells with varying concentrations of the drug. Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.1%). Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot for SMAD Phosphorylation

This technique is used to confirm Galunisertib's mechanism of action by measuring its effect on the phosphorylation of SMAD2.[5][9][12]

  • Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with desired concentrations of Galunisertib for 1-2 hours.

  • Stimulation: Stimulate the cells with a TGF-β ligand (e.g., 5-10 ng/mL TGF-β1) for a short period (e.g., 1 hour) to induce SMAD2 phosphorylation.[8]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD2) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize pSMAD2 levels to tSMAD2 and the loading control.

In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of Galunisertib in a physiological context.[7][12][14]

  • Animal Models: Use immune-compromised mice (e.g., athymic nu/nu or NSG mice) for human cancer cell line xenografts (e.g., Calu6, MX1) or immune-competent syngeneic mice (e.g., BALB/c) for murine tumor cells (e.g., 4T1).[5][14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[5][14] For orthotopic models, cells are injected into the relevant organ (e.g., mammary fat pad for breast cancer).[14]

  • Treatment Initiation: Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the animals into treatment and control (vehicle) groups.

  • Drug Administration: Administer Galunisertib or vehicle via oral gavage at a specified dose and schedule (e.g., 75 mg/kg, twice daily).[7][18]

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: The study may conclude when tumors in the control group reach a predetermined maximum size. Efficacy is evaluated by comparing the tumor growth delay, final tumor volumes, or survival rates between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is performed to determine significance.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_exvivo Ex Vivo Experiments A1 Cell Culture (Cancer or Fibroblast Lines) A2 Treatment with Galunisertib (Dose-Response) A1->A2 A3 Functional Assays A2->A3 e.g., MTT, Migration A4 Molecular Analysis A2->A4 e.g., Western Blot, qPCR B1 Animal Model Selection (e.g., Xenograft) B2 Tumor Implantation B1->B2 B3 Randomization & Treatment (Galunisertib vs. Vehicle) B2->B3 B4 Monitor Tumor Growth & Animal Health B3->B4 B5 Endpoint Analysis (Tumor Volume, Survival) B4->B5 C1 Obtain Patient Tissue (e.g., Tumor Biopsy, PCLS) C2 Tissue Slice Culture C1->C2 C3 Treatment with Galunisertib C2->C3 C4 Analysis (IHC, Gene Expression) C3->C4

Generalized experimental workflow for evaluating Galunisertib.

Conclusion and Future Perspectives

Galunisertib (LY2157299) is a first-in-class TGF-βRI kinase inhibitor with a well-defined mechanism of action and substantial preclinical evidence supporting its efficacy as both an anti-cancer and anti-fibrotic agent.[1][6][17] Its ability to inhibit tumor growth, invasion, and metastasis, coupled with its capacity to reverse immune suppression, positions it as a valuable therapeutic, particularly in combination with immunotherapy.[1][14] In the realm of fibrosis, its potent inhibitory effects on the core fibrogenic pathway offer hope for treating a variety of debilitating chronic diseases.[6][21]

Ongoing and future research will continue to define the optimal clinical applications for Galunisertib. Key areas of investigation include identifying predictive biomarkers to select patients most likely to respond, exploring novel combination strategies to overcome therapeutic resistance, and expanding its evaluation into a broader range of fibrotic conditions. The comprehensive data gathered to date provide a strong rationale for the continued clinical development of this targeted TGF-β pathway inhibitor.[5][28]

References

Methodological & Application

Application Notes and Protocols for LY215490 (Galunisertib) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] TGF-β signaling plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] In the context of cancer, the TGF-β pathway can paradoxically switch from a tumor-suppressing role in normal cells to a tumor-promoting one in advanced cancers, facilitating processes like epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and immunosuppression.[2]

LY215490 exerts its biological effect by competitively inhibiting the ATP-binding site of the TGF-βRI kinase domain. This action prevents the phosphorylation and subsequent activation of downstream mediators, primarily SMAD2 and SMAD3.[1][2] The inhibition of SMAD2/3 phosphorylation blocks their complex formation with SMAD4 and subsequent translocation to the nucleus, thereby abrogating the transcription of TGF-β target genes. These application notes provide detailed protocols for the use of LY215490 in cell culture-based assays to study its effects on TGF-β signaling and cancer cell biology.

Data Presentation

Table 1: Kinase Inhibitory Profile of LY215490 (Galunisertib)
Kinase/ReceptorAssay TypeIC50 (µM)Reference
TGF-βRI (ALK5)Kinase Assay0.172[1][3]
ALK4 (ACVR1B)Kinase Assay0.0777
TGF-βRIIKinase Assay0.21[1][3]
TGF-βRIIAutophosphorylation Assay2[1][3]
TGF-βRIIBinding Assay0.43[1][3]
ALK6 (BMPR1B)Kinase Assay0.471
ACVR2BKinase Assay0.69[3]
MINK1Kinase Assay0.19[3]
ALK2 (ACVR1)Kinase Assay35.7[1][3]
ALK3 (BMPR1A)Kinase Assay16.8[1][3]
BMPR2Kinase Assay>60.0[1][3]
Table 2: In Vitro Cell-Based Activity of LY215490 (Galunisertib)
Cell LineAssay TypeIC50 (µM)Reference
HEK293_SMAD2/3Luciferase Reporter Assay0.221[1][3]
Mv1LuLuciferase Reporter Assay (p3TP-Lux)0.251[1][3]
Mv1LupSMAD Inhibition0.176[3][4]
NIH3T3pSMAD Inhibition0.064[1][3]
NIH3T3TGF-β1 Induced Proliferation0.396[1][3]
4T1-LP (murine breast cancer)pSMAD Inhibition1.765[1][3]
EMT6-LM2 (murine breast cancer)pSMAD Inhibition0.8941[1][3]

Signaling Pathway and Experimental Workflow Visualization

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Proliferation, Invasion) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation LY215490 LY215490 (Galunisertib) LY215490->TGFbRI Inhibition

Caption: TGF-β Signaling Pathway and the inhibitory action of LY215490.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Pre_treatment 3. Pre-treatment with LY215490 Cell_Culture->Pre_treatment Drug_Prep 2. LY215490 Preparation (Stock Solution in DMSO) Drug_Prep->Pre_treatment TGFb_Stimulation 4. TGF-β Stimulation (Optional, for pathway activation) Pre_treatment->TGFb_Stimulation Incubation 5. Incubation (Time-course) TGFb_Stimulation->Incubation Viability Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability Migration Wound Healing Assay Incubation->Migration Invasion Transwell Invasion Assay Incubation->Invasion Western_Blot Western Blot (pSMAD2/3, EMT markers) Incubation->Western_Blot

Caption: General experimental workflow for in vitro studies with LY215490.

Experimental Protocols

Reagent Preparation

LY215490 (Galunisertib) Stock Solution:

  • Solubility: Soluble up to 100 mM in DMSO and 20 mM in ethanol.

  • Preparation: Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of LY215490 in culture medium at 2X the final desired concentrations.

    • Remove the old medium and add 100 µL of the drug-containing medium or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay assesses the effect of LY215490 on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing the desired concentration of LY215490 or vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at designated time points (e.g., 0, 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

This assay evaluates the effect of LY215490 on the invasive potential of cancer cells.

  • Insert Preparation:

    • Thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium (typically a 1:3 to 1:5 dilution).

    • Coat the upper surface of a Transwell insert (8 µm pore size) with 50-100 µL of the diluted Matrigel.

    • Incubate at 37°C for at least 2 hours to allow the gel to solidify.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the pre-coated Transwell insert.

    • Add the desired concentration of LY215490 or vehicle control to the cell suspension in the upper chamber.

  • Chemoattractant:

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Wash the insert with water and allow it to air dry.

    • Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Express the number of invading cells as a percentage of the vehicle-treated control.

Western Blot for Phospho-SMAD2 (pSMAD2)

This protocol is to assess the direct inhibitory effect of LY215490 on the TGF-β signaling pathway.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pSMAD levels.

    • Pre-treat the cells with various concentrations of LY215490 (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.[5][6][7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total SMAD2.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pSMAD2 to total SMAD2.

References

Application Notes and Protocols: Preparation of LY 215490 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LY 215490, a selective and competitive AMPA receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

This compound is a neuroprotective agent that acts as a potent antagonist of the AMPA receptor.[1] Its consistent performance in research applications is dependent on proper handling and storage. A summary of its key properties is provided below.

Data Presentation: Quantitative Data Summary

PropertyValueSource
Molecular Weight 279.34 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Short-Term Storage 0 - 4°C (days to weeks)[1]
Long-Term Storage -20°C (months to years)[1]
Shelf Life >2 years (if stored properly)[1]

Experimental Protocols

Required Materials and Equipment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Pipette tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Stock Solution Preparation Protocol (Example: 10 mM Stock)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Step 1: Calculation

To prepare a stock solution of a desired concentration, use the following formula:

Volume of Solvent (L) = Mass of Compound (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For a 10 mM (0.010 mol/L) stock solution from 1 mg (0.001 g) of this compound (MW = 279.34 g/mol ):

Volume of DMSO (L) = 0.001 g / (0.010 mol/L * 279.34 g/mol ) = 0.000358 L

Volume of DMSO (µL) = 0.000358 L * 1,000,000 µL/L = 358 µL

Step 2: Procedure

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) using an analytical balance and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static spatula.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 358 µL for 1 mg of powder to make a 10 mM solution) to the tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability
  • Stock Solution Storage: Store the aliquoted stock solution at -20°C for long-term use (months to years).[1] For short-term storage (days to weeks), 4°C is acceptable.[1]

  • Stability: The compound is stable for over two years when stored properly.[1] Avoid frequent freeze-thaw cycles. When using an aliquot, thaw it completely at room temperature, use the required amount, and discard the remainder or store it at 4°C for immediate subsequent use. Do not refreeze partially used aliquots.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway targeted by this compound.

G cluster_0 Preparation cluster_1 Storage start Start calculate Calculate DMSO Volume start->calculate weigh Weigh this compound Powder add_dmso Add DMSO to Powder weigh->add_dmso calculate->weigh dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C label_tubes->store end_node Ready for Use store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway AMPA Receptor Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Activates CationInflux Na+ / Ca2+ Influx IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization LY215490 This compound LY215490->AMPAR Antagonizes

Caption: Mechanism of Action of this compound on the AMPA Receptor.

References

Application Notes and Protocols for LY215490 (Galunisertib) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215490, also known as galunisertib, is a potent and selective small molecule inhibitor of the transforming growth-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2] TGF-β signaling plays a critical role in various cellular processes, including proliferation, differentiation, and migration. In the context of cancer, aberrant TGF-β signaling can promote tumor growth, invasion, metastasis, and immunosuppression.[1] LY215490 blocks this pathway by inhibiting the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator.[2][3] These application notes provide a comprehensive overview of the dosage and administration of LY215490 in preclinical animal models, along with detailed experimental protocols and a visualization of the targeted signaling pathway.

Data Presentation: LY215490 Dosage and Administration in Animal Models

The following tables summarize the quantitative data on the administration of LY215490 in various cancer animal models.

Animal Model Cancer Type Dosage Administration Route Dosing Schedule Key Outcomes Reference
Syngeneic 4T1 Murine Breast CancerBreast Cancer75 mg/kgOral GavageTwice Daily (BID)Inhibition of metastasis[4][5]
MX1 Human Breast Cancer XenograftBreast Cancer75 mg/kgOral GavageTwice Daily (BID)Tumor growth delay[4][5]
Calu6 Human Lung Cancer XenograftLung Cancer75 mg/kgOral GavageTwice Daily (BID)Tumor growth delay[4][5]
U87MG Glioblastoma XenograftGlioblastoma25 mg/kgOral GavageNot SpecifiedInhibition of tumor growth (in combination with CCNU)[4]
EMT6-LM2 Syngeneic Murine Breast CancerBreast Cancer2.7, 8.3, 25, 75, 150 mg/kg (single dose)Oral GavageSingle DoseDose-dependent inhibition of pSMAD[2][4]
Calu6 Human Lung Cancer XenograftLung Cancer2.7, 8.3, 25, 75, 150 mg/kg (single dose)Oral GavageSingle DoseDose-dependent inhibition of pSMAD[2][4]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment

Objective: To evaluate the in vivo antitumor efficacy of LY215490 in a xenograft or syngeneic tumor model.

Materials:

  • LY215490 (Galunisertib)

  • Vehicle (e.g., 1% Na-carboxymethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in distilled water)

  • Tumor cells (e.g., 4T1, MX1, Calu6, U87MG)

  • Immunocompromised or immunocompetent mice (depending on the tumor model)

  • Calipers

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Culture the selected tumor cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).

    • Inject the tumor cells subcutaneously into the flank of the mice. For example, implant 10 x 10^6 MCF-7 cells in the flank of athymic nude mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor volume regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.

  • Animal Randomization:

    • Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Drug Preparation and Administration:

    • Prepare the LY215490 formulation in the chosen vehicle.

    • Administer LY215490 or vehicle to the respective groups via oral gavage. A common dose is 75 mg/kg administered twice daily.[4][5]

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Analyze the data to determine the effect of LY215490 on tumor growth.

Protocol 2: Pharmacodynamic (PD) Assessment of pSMAD Inhibition

Objective: To determine the in vivo inhibition of SMAD2 phosphorylation by LY215490.

Materials:

  • LY215490 (Galunisertib)

  • Vehicle

  • Tumor-bearing mice

  • Reagents for protein extraction and Western blotting or ELISA for pSMAD2 and total SMAD2.

Procedure:

  • Dosing:

    • Administer a single dose of LY215490 or vehicle to tumor-bearing mice via oral gavage. A range of doses (e.g., 2.7, 8.3, 25, 75, and 150 mg/kg) can be used to assess dose-response.[2][4]

  • Tissue Collection:

    • At various time points after dosing (e.g., 2, 6, 12, 24 hours), euthanize the mice and collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).

  • Protein Extraction:

    • Homogenize the tumor tissue or lyse the PBMCs to extract total protein.

  • pSMAD Analysis:

    • Quantify the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 using Western blotting or a specific ELISA kit.

  • Data Analysis:

    • Calculate the ratio of pSMAD2 to total SMAD2 for each sample.

    • Compare the pSMAD2 levels in the LY215490-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

    • This analysis helps in establishing the total effective dose to inhibit 50% of pSMAD (TED₅₀).[4]

Mandatory Visualization

Signaling Pathway Diagram

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBRII TGFβRII TGFB->TGFBRII Binds TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Invasion, Immunosuppression) SMAD_complex->Transcription Translocates & Regulates LY215490 LY215490 (Galunisertib) LY215490->TGFBRI Inhibits

Caption: TGF-β signaling pathway and the mechanism of action of LY215490.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Tumor Cell Implantation A2 Tumor Growth Monitoring A1->A2 A3 Animal Randomization A2->A3 B2 Oral Gavage Administration A3->B2 B1 LY215490 Formulation B1->B2 C1 Tumor Volume & Body Weight Measurement B2->C1 C2 Tissue Collection (Tumor/PBMC) B2->C2 C4 Efficacy & PD Assessment C1->C4 C3 pSMAD Analysis C2->C3 C3->C4

Caption: General experimental workflow for in vivo studies with LY215490.

References

Application Notes and Protocols: Combination Therapy of LY215490 (Galunisertib) with Lithium for Neuroprotection in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a complex pathophysiology involving multiple detrimental pathways, including neuroinflammation, protein aggregation, and neuronal apoptosis. This complexity suggests that combination therapies targeting distinct molecular mechanisms may offer a more effective therapeutic strategy than single-agent approaches. This document outlines the scientific rationale and provides detailed experimental protocols for investigating the synergistic neuroprotective effects of LY215490 (Galunisertib), a Transforming Growth Factor-β (TGF-β) receptor I inhibitor, in combination with Lithium, a well-established neuroprotective agent with multiple mechanisms of action.

Recent preclinical studies have indicated that inhibition of the TGF-β signaling pathway can confer neuroprotection against beta-amyloid (Aβ)-induced neurotoxicity and microglia-mediated neuroinflammation, key pathological features of AD. LY215490, by blocking the TGF-β receptor I kinase, is a prime candidate for exploring this therapeutic avenue. Lithium, on the other hand, exerts its neuroprotective effects through various mechanisms, including the inhibition of glycogen synthase kinase-3β (GSK-3β) and the enhancement of autophagy, both of which are also implicated in AD pathogenesis.[1][2][3][4] The combination of LY215490 and Lithium, therefore, presents a compelling, novel approach to concurrently target neuroinflammation, Aβ toxicity, and intracellular protein clearance pathways.

Scientific Rationale for Combination Therapy

The proposed combination of LY215490 and Lithium is based on the potential for synergistic or additive neuroprotective effects by targeting complementary signaling pathways implicated in Alzheimer's disease.

  • LY215490 (Galunisertib): As a TGF-β receptor I inhibitor, LY215490 can mitigate the detrimental effects of elevated TGF-β in the AD brain.[5] Aberrant TGF-β signaling is associated with neuroinflammation and neuronal apoptosis. By inhibiting this pathway, LY215490 is hypothesized to reduce microglia-mediated neuroinflammation and protect neurons from Aβ-induced toxicity.

  • Lithium: This well-known mood stabilizer has robust neuroprotective properties. Its primary mechanisms relevant to AD include:

    • Inhibition of GSK-3β: GSK-3β is a key enzyme that hyperphosphorylates tau protein, leading to the formation of neurofibrillary tangles (NFTs), another hallmark of AD. GSK-3β also plays a role in apoptosis and inflammation. Lithium directly and indirectly inhibits GSK-3β.[1][6]

    • Enhancement of Autophagy: Lithium induces autophagy, the cellular process for clearing aggregated proteins and damaged organelles.[2] Enhanced autophagy can facilitate the clearance of Aβ and hyperphosphorylated tau.

    • Induction of Neurotrophic Factors: Lithium has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and synaptic plasticity.[1]

The combination of LY215490's anti-inflammatory and anti-Aβ toxicity effects with Lithium's anti-tau, pro-autophagy, and neurotrophic actions provides a multi-pronged attack on the complex pathology of AD.

Data Presentation: Proposed Preclinical Study

The following tables outline a proposed preclinical study to evaluate the efficacy of LY215490 in combination with Lithium in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD mouse model, which exhibits aggressive amyloid deposition and related pathologies.[7][8]

Table 1: Experimental Groups and Treatment Regimens

GroupTreatmentVehicle/FormulationRoute of AdministrationDosing FrequencyDuration
1Vehicle Control1% Pluronic F-68 in sterile water (for LY215490) + SalineOral gavage / IPDaily12 weeks
2LY215490 (15 mg/kg)1% Pluronic F-68 in sterile waterOral gavageDaily12 weeks
3Lithium Chloride (LiCl) (50 mg/kg)SalineIntraperitoneal (IP)Daily12 weeks
4LY215490 (15 mg/kg) + LiCl (50 mg/kg)1% Pluronic F-68 in sterile water + SalineOral gavage / IPDaily12 weeks

Table 2: Outcome Measures and Assessment Timepoints

Outcome MeasureAssessment MethodTimepoint(s)
Behavioral Deficits Morris Water Maze, Y-Maze, Novel Object RecognitionBaseline (before treatment) and every 4 weeks
Aβ Plaque Burden Immunohistochemistry (6E10 antibody), Thioflavin SEnd of study (12 weeks)
Neuroinflammation Iba1 (microglia) and GFAP (astrocytes) staining, Cytokine profiling (ELISA/Luminex)End of study (12 weeks)
Tau Pathology Immunohistochemistry (AT8 antibody for p-Tau)End of study (12 weeks)
Neuronal Survival Nissl staining, NeuN immunohistochemistryEnd of study (12 weeks)
Synaptic Density Synaptophysin, PSD-95 immunohistochemistry/Western BlotEnd of study (12 weeks)
Signaling Pathway Modulation Western Blot (p-SMAD2, GSK-3β, LC3-II/I ratio)End of study (12 weeks)

Experimental Protocols

Animal Model and Treatment Administration
  • Animal Model: 5XFAD transgenic mice, which co-express five familial AD mutations, leading to early and aggressive amyloid plaque formation.[7][8] Both male and female mice should be used, starting at 3 months of age.

  • Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation:

    • LY215490 (Galunisertib): Dissolve in 1% Pluronic F-68 in sterile water.

    • Lithium Chloride (LiCl): Dissolve in sterile saline (0.9% NaCl).

  • Administration:

    • LY215490 will be administered daily via oral gavage.

    • LiCl will be administered daily via intraperitoneal injection.

    • The vehicle control group will receive both 1% Pluronic F-68 orally and saline via IP injection.

Behavioral Assessments
  • Morris Water Maze: To assess spatial learning and memory. The protocol will consist of a 5-day acquisition phase with four trials per day, followed by a probe trial on day 6.

  • Y-Maze: To evaluate short-term spatial working memory based on the spontaneous alternation behavior of the mice.

  • Novel Object Recognition: To assess recognition memory. The test involves habituation to an arena, a familiarization phase with two identical objects, and a test phase with one familiar and one novel object.

Histological and Immunohistochemical Analysis
  • Tissue Preparation: At the end of the 12-week treatment period, mice will be deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains will be harvested, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose. Brains will be sectioned coronally at 40 µm using a cryostat.

  • Aβ Plaque Staining: Sections will be stained with Thioflavin S for fibrillar plaques and immunostained with an anti-Aβ antibody (e.g., 6E10) for total Aβ plaques.

  • Neuroinflammation Staining: Sections will be immunostained with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker).

  • Tau Pathology Staining: Sections will be immunostained with an antibody against hyperphosphorylated tau (e.g., AT8).

  • Neuronal and Synaptic Staining: Sections will be stained with Nissl for neuronal morphology and immunostained for NeuN (neuronal nuclei), synaptophysin (presynaptic marker), and PSD-95 (postsynaptic marker).

  • Image Analysis: Stained sections will be imaged using a fluorescence or confocal microscope. Quantitative analysis of plaque load, glial activation, neuronal counts, and synaptic density will be performed using image analysis software (e.g., ImageJ).

Biochemical Analysis
  • Tissue Homogenization: Brain tissue from the cortex and hippocampus will be dissected and homogenized in appropriate lysis buffers for protein extraction.

  • Western Blotting: Protein lysates will be used for Western blot analysis to quantify the levels of key signaling proteins, including phosphorylated SMAD2 (as a marker of TGF-β pathway inhibition), total and phosphorylated GSK-3β, and the ratio of LC3-II to LC3-I (as a marker of autophagy).

  • ELISA/Luminex: Brain homogenates will be analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using commercially available ELISA or Luminex kits.

Visualizations

cluster_TGFB TGF-β Signaling cluster_GSK3B GSK-3β Signaling cluster_Autophagy Autophagy Pathway cluster_Inflammation Neuroinflammation & Apoptosis cluster_Drugs TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD p-SMAD2/3 TGFBR->SMAD Phosphorylates Inflammation Neuroinflammation SMAD->Inflammation Promotes GSK3B GSK-3β Tau Tau GSK3B->Tau Hyperphosphorylates Apoptosis Neuronal Apoptosis GSK3B->Apoptosis Promotes NFTs Neurofibrillary Tangles Tau->NFTs Forms Autophagy Autophagy Aggregates Protein Aggregates Autophagy->Aggregates Clears Inflammation->Apoptosis Induces LY215490 LY215490 LY215490->TGFBR Inhibits Lithium Lithium Lithium->GSK3B Inhibits Lithium->Autophagy Induces

Caption: Proposed synergistic signaling pathways of LY215490 and Lithium.

cluster_setup Experimental Setup cluster_assessment Assessments cluster_endpoints Endpoints start Start: 3-month-old 5XFAD Mice groups Randomize into 4 Groups: 1. Vehicle 2. LY215490 3. Lithium 4. Combination start->groups treatment 12-Week Treatment Period groups->treatment behavior Behavioral Testing (Baseline, 4, 8, 12 weeks) treatment->behavior tissue End of Study: Tissue Collection (Brain) treatment->tissue analysis Histological & Biochemical Analysis tissue->analysis plaques Aβ Plaques analysis->plaques inflammation Neuroinflammation analysis->inflammation tau Tau Pathology analysis->tau neurons Neuronal Survival analysis->neurons synapses Synaptic Density analysis->synapses pathways Signaling Pathways analysis->pathways

References

Application Notes and Protocols: The Use of LY215490 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key signaling pathway implicated in the long-term modulation of synaptic strength is the Transforming Growth Factor-β (TGF-β) pathway. LY215490 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, LY215490 blocks the canonical SMAD signaling pathway, providing a powerful tool to investigate the role of TGF-β signaling in synaptic plasticity, including processes like long-term potentiation (LTP) and long-term depression (LTD). These notes provide an overview of the application of LY215490 in this field, including its mechanism of action, experimental protocols, and expected outcomes based on studies with similar inhibitors.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI/ALK5). This phosphorylation activates the ALK5 kinase, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including synaptic function and plasticity.

LY215490 acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the downstream signaling cascade. This targeted inhibition allows researchers to dissect the specific contributions of the TGF-β/ALK5 pathway to synaptic plasticity.

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binding ALK5 TGF-βRI (ALK5) TGF_beta_RII->ALK5 pALK5 p-ALK5 (Active) SMAD23 SMAD2/3 pALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Transcription Regulation LY215490 LY215490 LY215490->pALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of LY215490.

Data Presentation

The following table summarizes the expected effects of inhibiting TGF-βRI signaling on synaptic plasticity, based on studies using the similar inhibitor SB431542.[1] These data provide a predictive framework for experiments utilizing LY215490.

ParameterConditionExpected Outcome with TGF-βRI Inhibition (e.g., LY215490)
Long-Term Potentiation (LTP)
Field Excitatory Postsynaptic Potential (fEPSP) slopeHigh-Frequency Stimulation (HFS)Impairment/reduction of LTP magnitude
Object Recognition Memory
Discrimination IndexNovel Object Recognition TaskSignificant reduction, indicating memory impairment
Molecular Correlates
Phosphorylated CREB (p-CREB) levelsIn response to plasticity-inducing stimuliDecrease in p-CREB levels

Experimental Protocols

In Vitro Electrophysiology: Studying LTP in Hippocampal Slices

This protocol describes the methodology for assessing the effect of LY215490 on Long-Term Potentiation (LTP) in acute hippocampal slices from rodents.

Experimental Workflow

LTP_Workflow Slice_Prep 1. Prepare Acute Hippocampal Slices Incubation 2. Slice Recovery and Incubation Slice_Prep->Incubation Recording 3. Transfer to Recording Chamber and Baseline Recording Incubation->Recording Drug_App 4. Apply LY215490 or Vehicle Recording->Drug_App LTP_Induction 5. Induce LTP (High-Frequency Stimulation) Drug_App->LTP_Induction Post_LTP 6. Post-LTP Recording LTP_Induction->Post_LTP Analysis 7. Data Analysis Post_LTP->Analysis

Caption: Workflow for in vitro LTP experiments with LY215490.

Materials:

  • LY215490 (prepare stock solution in DMSO, e.g., 10 mM)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Rodent (e.g., mouse or rat)

  • Vibratome

  • Electrophysiology rig (amplifier, digitizer, stimulation unit, recording chamber)

  • Glass microelectrodes

Procedure:

  • Preparation of Solutions:

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

    • Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgCl₂. Keep ice-cold and continuously bubbled with 95% O₂/5% CO₂.

  • Hippocampal Slice Preparation:

    • Anesthetize the animal and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated cutting solution.

    • Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.

    • Maintain slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.033 Hz).

  • Drug Application:

    • Prepare the desired final concentration of LY215490 in aCSF (e.g., 1-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

    • Switch the perfusion to aCSF containing LY215490 or vehicle (aCSF with the same concentration of DMSO) and perfuse for at least 20-30 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, for example, two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-LTP Recording:

    • Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the magnitude of LTP between the LY215490-treated and vehicle-treated groups.

Conclusion

LY215490 serves as a valuable pharmacological tool for elucidating the role of TGF-β signaling in the intricate processes of synaptic plasticity. By selectively inhibiting ALK5, researchers can investigate the necessity of this pathway for the induction and maintenance of long-term changes in synaptic strength that are believed to underlie learning and memory. The provided protocols and expected outcomes offer a foundation for designing and interpreting experiments aimed at understanding the molecular basis of cognition and exploring potential therapeutic avenues for neurological disorders characterized by synaptic dysfunction.

References

Application Notes & Protocols for Assessing the In vivo Efficacy of LY2157299 (Galunisertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2][3] TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[1][2][4] Galunisertib abrogates the canonical TGF-β pathway by specifically inhibiting the phosphorylation of SMAD2.[1][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including breast, lung, hepatocellular carcinoma, and glioblastoma.[1][4] These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of LY2157299 in preclinical cancer models.

Mechanism of Action: TGF-β Signaling Pathway

TGF-β ligands (TGF-β1, -β2, -β3) initiate signaling by binding to the TGF-β receptor II (TGFβRII), which then recruits and phosphorylates TGFβRI.[5] This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3.[5] Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[6] LY2157299 acts as an ATP-mimetic inhibitor of the TGFβRI kinase, thereby blocking SMAD2 phosphorylation and downstream signaling.[7]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_transcription Target Gene Transcription Nucleus->Gene_transcription LY2157299 LY2157299 (Galunisertib) LY2157299->TGFbRI Inhibition

TGF-β Signaling Pathway and Mechanism of LY2157299 Action.

Quantitative Data Summary

The following table summarizes the in vivo anti-tumor efficacy of LY2157299 in various preclinical models.

Tumor ModelAnimal ModelLY2157299 Dose and ScheduleKey FindingsReference
MX1 (Breast Cancer) Nude Mice (Xenograft)75 mg/kg, twice daily (BID), oral gavageSignificant tumor growth delay.[1][8]
Calu6 (NSCLC) Nude Mice (Xenograft)75 mg/kg, BID, oral gavageSignificant tumor growth delay.[1][8]
4T1 (Breast Cancer) Syngeneic Mice75 mg/kg, BID, oral gavageSignificant tumor growth delay and survival advantage.[1][8]
U87MG (Glioblastoma) Immune-compromised Mice (Xenograft)Not specified in abstractModest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine.[2]
Patient-Derived Xenografts (PDX) Nude Mice75 mg/kg, BID, oral gavage for 14 daysVaried response patterns, suggesting the tumor microenvironment plays a critical role.[5]
HepG2 (Hepatocellular Carcinoma) NOG Mice (Orthotopic)Not specified in abstractMonitored for tumor growth.[9]
Neuroblastoma NSG Mice (Xenograft & PDX)Not specified in abstractReduced tumor growth and increased survival when combined with aNK cells and dinutuximab.[10]

Experimental Protocols

Animal Models and Tumor Implantation

A variety of animal models can be utilized to assess the in vivo efficacy of LY2157299. The choice of model will depend on the specific research question.

  • Xenograft Models: Human cancer cell lines (e.g., Calu6, MX1, U87MG) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).[1][5][11][12]

  • Syngeneic Models: Murine cancer cell lines (e.g., 4T1) are implanted into immunocompetent mice of the same genetic background.[1] This model is crucial for studying the interplay between the drug, the tumor, and the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from cancer patients are directly implanted into immunodeficient mice.[5] These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.

Protocol for Subcutaneous Tumor Implantation:

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1 x 106 to 5 x 106 cells per injection).

  • Inject the cell suspension subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 72–120 mm3).[5]

Dosing and Administration

LY2157299 is typically administered orally.

Preparation of LY2157299 Formulation:

  • Prepare a suspension of LY2157299 in a vehicle such as 1% NaCMC, 0.5% SLS, 0.05% Antifoam, and 0.085% PVP C-30.[5]

  • The most commonly reported efficacious dose in preclinical models is 75 mg/kg, administered twice daily (BID) .[1][5]

Administration Protocol:

  • Administer the prepared LY2157299 suspension or vehicle control to the mice via oral gavage.

  • A common treatment schedule is continuous daily dosing or an intermittent schedule of 14 days on followed by 14 days off, which mirrors clinical trial designs.[4][13]

Efficacy Assessment

Tumor Growth Measurement:

  • Measure tumor dimensions (length and width) using calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Plot the mean tumor volume ± SEM for each treatment group over time to generate tumor growth curves.

Survival Analysis:

  • Monitor the mice for signs of morbidity and mortality.

  • Euthanize mice when tumors reach a predetermined size or when they show signs of distress, in accordance with institutional animal care and use committee guidelines.

  • Record the date of death or euthanasia for each mouse and perform Kaplan-Meier survival analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement and understand the biological effects of LY2157299, it is essential to assess pharmacodynamic biomarkers.

Tissue Collection:

  • At the end of the study or at specified time points, euthanize the mice and collect tumors, blood, and other relevant tissues.

  • For pSMAD analysis, snap-freeze tumors in liquid nitrogen immediately after collection.[1]

  • Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma and peripheral blood mononuclear cell (PBMC) isolation.[1]

pSMAD Analysis (Western Blot or ELISA):

  • Homogenize the frozen tumor tissue in lysis buffer.[1]

  • Isolate PBMCs from whole blood.[1]

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD) using either Western blot or ELISA.[1]

  • The inhibition of pSMAD levels in tumor and PBMCs can be correlated with drug exposure.[1]

Experimental Workflow

experimental_workflow Start Start Tumor_Implantation Tumor Implantation (Xenograft, Syngeneic, or PDX) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer LY2157299 (e.g., 75 mg/kg BID, oral) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Tumor Growth Inhibition Survival Analysis Endpoint->Data_Analysis Yes Tissue_Collection Collect Tumors and Blood for Pharmacodynamic Analysis Data_Analysis->Tissue_Collection PD_Analysis Analyze pSMAD Levels (Western Blot/ELISA) Tissue_Collection->PD_Analysis End End PD_Analysis->End

In Vivo Efficacy Assessment Workflow for LY2157299.

References

Application Notes and Protocols for In Vivo Imaging of LY215490 (Galunisertib) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY215490, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3] In the context of cancer, TGF-β can act as both a tumor suppressor in early stages and a promoter of tumor progression, invasion, and metastasis in advanced stages.[4] By inhibiting TGFβRI, Galunisertib blocks the downstream signaling cascade, thereby offering a promising therapeutic strategy for various cancers.[1][2]

These application notes provide detailed protocols for various in vivo imaging techniques to visualize and quantify the therapeutic effects of LY215490 (Galunisertib) in preclinical cancer models. The described methods allow for the non-invasive assessment of treatment efficacy, target engagement, and the impact on the tumor microenvironment.

TGF-β Signaling Pathway and Mechanism of Action of LY215490

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGFβRI. This phosphorylation activates the kinase domain of TGFβRI, leading to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell growth, differentiation, and immune regulation. LY215490 acts as an ATP-competitive inhibitor of the TGFβRI kinase, preventing the phosphorylation of SMAD2/3 and thereby blocking the entire downstream signaling cascade.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 TGFbRI->pSMAD23 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation LY215490 LY215490 (Galunisertib) LY215490->TGFbRI Cellular_responses Cellular Responses (Growth, Invasion, etc.) Gene_transcription->Cellular_responses

TGF-β signaling pathway and the inhibitory action of LY215490.

In Vivo Imaging Modalities

A variety of in vivo imaging techniques can be employed to assess the efficacy of LY215490. The choice of modality will depend on the specific research question, available resources, and the tumor model being used.

Bioluminescence Imaging (BLI) for Monitoring Tumor Growth and TGF-β Signaling

Bioluminescence imaging is a highly sensitive technique for tracking tumor growth and the activity of specific signaling pathways in living animals.[5][6] This requires the use of tumor cells that have been genetically engineered to express a luciferase enzyme, either constitutively to monitor tumor burden or under the control of a TGF-β-responsive promoter to directly measure pathway inhibition.[3]

Experimental Protocol: Bioluminescence Imaging of Tumor Response

BLI_Workflow cluster_setup Model Setup cluster_treatment Treatment and Imaging cluster_analysis Data Analysis cell_culture Luciferase-expressing Tumor Cell Culture implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) cell_culture->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment_admin Administer LY215490 or Vehicle Control randomization->treatment_admin imaging_session Perform BLI at Defined Time Points treatment_admin->imaging_session roi_analysis Define Regions of Interest (ROI) over Tumors imaging_session->roi_analysis quantification Quantify Bioluminescent Signal (photons/second) roi_analysis->quantification data_plotting Plot Tumor Growth Curves and Compare Groups quantification->data_plotting

Workflow for bioluminescence imaging of tumor response to LY215490.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Luciferase-expressing cancer cells

  • Sterile PBS and cell culture medium

  • Matrigel (optional)

  • LY215490 (Galunisertib) formulated for in vivo administration

  • Vehicle control

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS) with anesthesia unit

Procedure:

  • Tumor Cell Implantation:

    • Harvest luciferase-expressing tumor cells and resuspend in sterile PBS or medium at the desired concentration.

    • Inject the cell suspension (typically 1 x 10^6 cells in 100 µL) subcutaneously or orthotopically into the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by BLI.

    • Once tumors reach a predetermined size (e.g., a specific bioluminescence signal or palpable volume), randomize the mice into treatment and control groups.

    • Administer LY215490 or vehicle control according to the desired dosing schedule (e.g., oral gavage).

  • Bioluminescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • Wait for the optimal substrate distribution time (usually 10-15 minutes).

    • Place the mice in the imaging chamber and acquire bioluminescent images.

    • Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumors.

    • Quantify the bioluminescent signal within the ROIs (photons/second).

    • Normalize the signal to baseline measurements for each mouse.

    • Compare the tumor growth kinetics between the treatment and control groups.

Quantitative Data Presentation:

Cancer ModelTreatmentImaging ReadoutResult
9L Gliosarcoma (rat)BCNUBioluminescence Signal (photons/sec) vs. Tumor Volume (MRI)Excellent correlation (r=0.91) between BLI signal and tumor volume.[7]
CT26 Colorectal Carcinoma (mouse)ImmunotherapyGranzyme B Activity (BLI)Significant increase in bioluminescence signal in responding tumors.[8]
Positron Emission Tomography (PET) for Assessing Tumor Hypoxia and TGF-β Activity

PET is a highly sensitive molecular imaging technique that can be used to non-invasively assess various aspects of the tumor microenvironment, including hypoxia and the expression of specific molecular targets.

Experimental Protocol: PET Imaging of Tumor Hypoxia

PET_Hypoxia_Workflow cluster_setup Model and Radiotracer cluster_imaging Imaging Procedure cluster_analysis Data Analysis model_prep Tumor-bearing Mouse Model anesthesia Anesthetize Mouse model_prep->anesthesia radiotracer_prep Prepare Hypoxia-specific Radiotracer (e.g., [18F]FMISO) tracer_injection Inject Radiotracer (e.g., intravenously) radiotracer_prep->tracer_injection anesthesia->tracer_injection uptake_period Allow for Radiotracer Uptake (e.g., 2-4 hours) tracer_injection->uptake_period pet_ct_scan Perform PET/CT Scan uptake_period->pet_ct_scan image_recon Reconstruct and Co-register PET and CT Images pet_ct_scan->image_recon roi_analysis Define ROIs on Tumor and Reference Tissues image_recon->roi_analysis suv_calc Calculate Standardized Uptake Values (SUV) roi_analysis->suv_calc comparison Compare SUV between Treatment and Control Groups suv_calc->comparison MRI_Angiogenesis_Workflow cluster_setup Preparation cluster_imaging DCE-MRI Acquisition cluster_analysis Data Analysis model_prep Tumor-bearing Mouse Model baseline_scan Acquire Baseline Anatomic (T1, T2-weighted) MRI model_prep->baseline_scan anesthesia Anesthetize and Position Mouse baseline_scan->anesthesia contrast_injection Inject Gadolinium-based Contrast Agent anesthesia->contrast_injection dynamic_scan Acquire Dynamic T1-weighted Images during and after Injection contrast_injection->dynamic_scan roi_analysis Define ROIs on Tumor dynamic_scan->roi_analysis pharmacokinetic_modeling Apply Pharmacokinetic Models to Dynamic Data roi_analysis->pharmacokinetic_modeling param_maps Generate Parametric Maps (Ktrans, Vp, Ve) pharmacokinetic_modeling->param_maps comparison Compare Perfusion Parameters Before and After Treatment param_maps->comparison

References

Application Notes and Protocols for the Quantification of LY215490 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of LY215490 (Galunisertib), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase, in biological matrices. The primary method detailed is a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic and pharmacodynamic studies. An alternative High-Performance Liquid Chromatography (HPLC) with UV detection method is also described for applications where MS detection is not available.

Introduction to LY215490 and its Quantification

LY215490 is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a critical role in cellular processes such as proliferation, differentiation, and immune regulation. Dysregulation of the TGF-β pathway is implicated in various pathologies, including cancer and fibrosis. Accurate quantification of LY215490 in biological samples such as plasma, serum, and tissue homogenates is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile and the correlation of drug exposure with biological response.

Signaling Pathway of LY215490

LY215490 exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. The diagram below illustrates the canonical Smad-dependent pathway and the point of inhibition by LY215490.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., PAI-1, SNAIL) SMAD_complex->Gene_transcription Nuclear Translocation LY215490 LY215490 LY215490->TGFbRI Inhibition LCMS_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Concentration Determination data_processing->end HPLC_Workflow start Start: Biological Sample extraction Sample Preparation: Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis quantification Quantification via Calibration Curve hplc_analysis->quantification end End: Concentration Result quantification->end

Application Notes and Protocols for Utilizing LY2157299 (Galunisertib) to Modulate Epithelial-Mesenchymal Transition in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a cellular program implicated in cancer progression, metastasis, and drug resistance. A key inducer of EMT is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase.[4] By blocking the TGF-β pathway, Galunisertib can inhibit or reverse the EMT process in cancer cells, thereby reducing their migratory and invasive capabilities. These application notes provide a comprehensive overview and detailed protocols for researchers utilizing LY2157299 to study and modulate EMT in cancer cell lines.

Mechanism of Action

TGF-β initiates signaling by binding to the TGF-β receptor II (TGFβRII), which then recruits and phosphorylates TGFβRI. Activated TGFβRI phosphorylates downstream targets, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of genes involved in EMT. This includes the upregulation of mesenchymal markers such as Vimentin and N-cadherin, and the downregulation of epithelial markers like E-cadherin.[5] LY2157299 acts as an ATP-competitive inhibitor of the TGFβRI kinase, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade that leads to EMT.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of LY2157299 (Galunisertib) on EMT Markers and Cellular Processes
Cell LineTreatment ConditionEffect on E-cadherinEffect on VimentinEffect on Cell Migration/InvasionEffective Concentration Range (µM)Citation(s)
44As3-Luc (Gastric Cancer)TGF-β + LY2157299Not specifiedExpression suppressedMigration and invasion suppressedNot specified[7]
KPC-M09 (Pancreatic Cancer)TGFβ1 + LY2157299Expression maintainedNot specifiedNot specified2 - 10[8]
U87MG (Glioblastoma)TGFβ1 + LY2157299Not specifiedNot specifiedMigration blocked in a dose-dependent manner1 - 10[8]
OVCAR8 & CAOV3 (Ovarian Cancer)LY2157299 aloneNot specifiedNot specifiedMigration and invasion inhibitedNot specified[9]
Hepatocellular Carcinoma (HCC) cell linesTGF-β + LY2157299Not specifiedNot specifiedStrong anti-invasive properties10[10]

Note: Quantitative percentage changes are often study-specific and dependent on experimental conditions. The table summarizes the observed qualitative effects.

Experimental Protocols

Protocol 1: Induction of EMT using TGF-β and Inhibition by LY2157299

Objective: To induce an epithelial-mesenchymal transition in cancer cells using TGF-β and to assess the inhibitory effect of LY2157299.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, Panc-1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant human TGF-β1 (5 ng/mL is a common starting concentration)

  • LY2157299 (Galunisertib) stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in complete medium.

  • The next day, replace the complete medium with serum-free medium and incubate for 4-6 hours to serum-starve the cells.

  • Prepare treatment media:

    • Control: Serum-free medium with DMSO vehicle control.

    • TGF-β stimulation: Serum-free medium with TGF-β1 (e.g., 5 ng/mL).

    • TGF-β + LY2157299: Serum-free medium with TGF-β1 (e.g., 5 ng/mL) and varying concentrations of LY2157299 (e.g., 1 µM, 5 µM, 10 µM).

    • LY2157299 alone: Serum-free medium with the highest concentration of LY2157299 and DMSO vehicle control.

  • Remove the serum-free medium from the cells and add the prepared treatment media.

  • Incubate the cells for 48-72 hours.

  • After incubation, observe cell morphology changes under a microscope. EMT is often characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

  • Harvest the cells for downstream analysis, such as Western blotting (Protocol 2) or Immunofluorescence (Protocol 3).

Protocol 2: Western Blotting for EMT Marker Expression

Objective: To quantify the protein expression levels of epithelial (E-cadherin) and mesenchymal (Vimentin) markers.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Immunofluorescence Staining for EMT Markers

Objective: To visualize the expression and localization of E-cadherin and Vimentin in cells.

Materials:

  • Cells grown on coverslips or in chamber slides from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 1-5% BSA in PBS)

  • Primary antibodies (anti-E-cadherin, anti-Vimentin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Protocol 4: Transwell Migration and Invasion Assay

Objective: To assess the effect of LY2157299 on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% PFA)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.

  • Rehydrate the inserts (coated or uncoated) with serum-free medium for at least 30 minutes at 37°C.

  • Harvest and resuspend the treated cells (from Protocol 1) in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Remove the rehydration medium from the inserts and seed the cell suspension into the upper chamber.

  • Incubate the plate at 37°C for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).

  • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixation solution for 10-15 minutes.

  • Stain the cells with Crystal Violet for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the stained cells in several random fields of view under a microscope.

  • Calculate the average number of migrated/invaded cells per field.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_emt EMT Phenotype TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII 1. Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc 4. Nuclear Translocation LY215490 LY2157299 (Galunisertib) LY215490->TGFbRI Inhibition Transcription Gene Transcription SMAD_complex_nuc->Transcription 5. Regulation E_cadherin E-cadherin (Epithelial Marker) Transcription->E_cadherin Downregulation Vimentin Vimentin (Mesenchymal Marker) Transcription->Vimentin Upregulation

Caption: TGF-β Signaling Pathway and the inhibitory action of LY2157299.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cancer Cells treat Treat with TGF-β and/or LY2157299 start->treat observe Observe Morphological Changes (48-72h) treat->observe western Western Blot (E-cadherin, Vimentin) observe->western if_stain Immunofluorescence (E-cadherin, Vimentin) observe->if_stain migration Transwell Migration/ Invasion Assay observe->migration

Caption: Experimental workflow for studying LY2157299's effect on EMT.

References

Application Notes and Protocols for Galunisertib (LY2157299) in Oncology Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galunisertib (also known as LY2157299) is a potent and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. In the context of cancer, dysregulation of the TGF-β pathway can contribute to tumor growth, invasion, metastasis, and the suppression of anti-tumor immunity.[1][3] Galunisertib has been investigated as a therapeutic agent in various oncology settings, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[1] These notes provide an overview of the clinical trial design, experimental protocols, and key data related to the evaluation of galunisertib in oncology.

Mechanism of Action: TGF-β Pathway Inhibition

Galunisertib functions by competitively inhibiting the ATP-binding site of the TGFβRI kinase, thereby blocking the phosphorylation and activation of downstream mediators, Smad2 and Smad3. This inhibition leads to the disruption of the canonical TGF-β signaling cascade. In cancer, this can result in the reversal of TGF-β-mediated immunosuppression, inhibition of epithelial-to-mesenchymal transition (EMT), and a reduction in tumor cell proliferation and invasion.[3]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 p-Smad2/3 TGFbRI->Smad23 Phosphorylation Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Nuclear Translocation & Regulation Galunisertib Galunisertib (LY2157299) Galunisertib->TGFbRI Inhibition phase_I_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Dose Escalation Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor, Labs, ECOG) Informed_Consent->Baseline_Assessment Cohort_1 Cohort 1 (Dose Level 1) n=3-6 patients Baseline_Assessment->Cohort_1 DLT_Assessment_1 DLT Assessment (Cycle 1) Cohort_1->DLT_Assessment_1 Cohort_2 Cohort 2 (Dose Level 2) n=3-6 patients DLT_Assessment_1->Cohort_2 No DLTs MTD_RP2D Determine MTD & RP2D DLT_Assessment_1->MTD_RP2D DLT Observed DLT_Assessment_2 DLT Assessment (Cycle 1) Cohort_2->DLT_Assessment_2 DLT_Assessment_2->MTD_RP2D ...

References

Troubleshooting & Optimization

Technical Support Center: Improving LY215490 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize and use LY215490 in in vitro assays. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving LY215490?

A1: The recommended solvent for preparing stock solutions of LY215490 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] LY215490 is readily soluble in DMSO.

Q2: What is a typical stock solution concentration for LY215490?

A2: While the maximum solubility in DMSO is not definitively reported in public literature, a common and effective starting concentration for stock solutions of similar small molecules is 10 mM.

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: The final DMSO concentration in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[1][2][3][4][5] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic DMSO concentration for your specific cell line.

Q4: My LY215490 precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.

Q5: How should I store LY215490 powder and stock solutions?

A5: LY215490 powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Solubility and Working Concentration Data

The following tables summarize key quantitative data for preparing and using LY215490 solutions in in vitro assays.

Table 1: LY215490 Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁N₅O₂
Molecular Weight279.34 g/mol
Recommended SolventDimethyl Sulfoxide (DMSO)

Data sourced from MedKoo Biosciences.[1]

Table 2: Recommended DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationRecommendationCell Line Tolerance
< 0.1%Ideal for sensitive cells and long-term assays.[3][5]Generally well-tolerated by most cell lines.
0.1% - 0.5%Acceptable for many robust cell lines in shorter-term assays.[3][5]May require validation for your specific cell line.
> 0.5%Not recommended; risk of cytotoxicity and off-target effects increases significantly.[2][4]Likely to be toxic to most cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM LY215490 Stock Solution in DMSO

Materials:

  • LY215490 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing LY215490: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh out the desired amount of LY215490 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7934 mg of LY215490 (Molecular Weight = 279.34 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the LY215490 powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM LY215490 stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM LY215490 stock solution at room temperature.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature shock-induced precipitation.[6]

  • Dilution: To minimize precipitation, add the LY215490 stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[7][8] This prevents the formation of localized high concentrations of DMSO.

  • Final Concentration: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration remains within the recommended limits (see Table 2). For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium (final DMSO concentration: 0.1%).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Troubleshooting Guide

Issue: Precipitate forms upon adding LY215490 stock solution to the cell culture medium.

Potential Cause Recommended Solution
Solvent Shock: Rapid change in polarity from DMSO to the aqueous medium.[8]Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently and continuously mixing the medium.[7][8]
Concentration Exceeds Aqueous Solubility: The final concentration of LY215490 is too high for the medium to support.Perform a dose-response experiment to determine the highest soluble concentration that provides the desired biological effect. Consider preparing intermediate dilutions in pre-warmed medium before making the final dilution.[8]
High Final DMSO Concentration: The final DMSO concentration is too high, affecting the solubility of the compound and potentially causing cytotoxicity.Ensure the final DMSO concentration is within the recommended range for your cell line (ideally ≤ 0.1%).[3][5]
Interaction with Medium Components: Components in the serum or medium may interact with LY215490, leading to precipitation.Try diluting the compound in serum-free medium first, and then adding serum if required for your experiment. The proteins in serum can sometimes help to keep hydrophobic compounds in solution.[6]
Temperature Fluctuations: Adding cold stock solution to warm medium can cause precipitation.Ensure both the stock solution (after thawing) and the cell culture medium are at room temperature or 37°C before mixing.

Visualizations

Signaling Pathway

LY215490 is a competitive antagonist of the AMPA receptor. By blocking the binding of glutamate to the AMPA receptor, it inhibits downstream signaling cascades that are crucial for synaptic plasticity and cell proliferation in certain contexts.

AMPA_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates LY215490 LY215490 (Antagonist) LY215490->AMPAR Blocks Binding ERK ERK1/2 AMPAR->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Expression (e.g., Cyclin D1) pCREB->Gene Regulates

Caption: Antagonistic action of LY215490 on the AMPA receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing LY215490 working solutions for in vitro assays.

Experimental_Workflow start Start weigh Weigh LY215490 Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot & Store at -20°C / -80°C stock->store thaw Thaw Single Aliquot store->thaw dilute Dropwise Addition of Stock to Medium with Rapid Mixing thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute working Final Working Solution dilute->working end Use in Assay working->end

Caption: Recommended workflow for preparing LY215490 working solutions.

References

LY 215490 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2157299 (Galunisertib) in long-term experiments. The information addresses potential stability issues and offers guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is LY2157299 (Galunisertib) and what is its mechanism of action?

A1: LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By binding to the ATP-binding site of the TGF-βRI kinase domain, Galunisertib prevents the phosphorylation of the downstream signaling molecules SMAD2 and SMAD3. This action blocks the canonical TGF-β signaling pathway, thereby inhibiting TGF-β-mediated cellular processes such as cell growth, invasion, and immunosuppression.

Q2: What are the recommended storage conditions for LY2157299?

A2: Proper storage is critical to maintain the stability and activity of LY2157299. Recommendations vary for the solid compound and solutions.

Q3: How should I prepare stock solutions of LY2157299?

A3: LY2157299 is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. It is sparingly soluble in aqueous buffers. To minimize degradation, it is recommended to use fresh, high-quality DMSO. For in vivo studies, suspensions can be prepared in vehicles such as 1% NaCMC, 0.5% SLS, 0.05% Antifoam, and 0.085% PVP C-30.

Q4: How stable is LY2157299 in aqueous solutions and cell culture media?

A4: LY2157299 has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day. For long-term in vitro experiments, it is best practice to add freshly diluted LY2157299 to the cell culture medium with each medium change. One study found that Galunisertib was stable in human plasma for at least 4 hours at room temperature and for at least 32 days at -20°C.

Q5: What are the known off-target effects of LY2157299?

A5: While Galunisertib is highly selective for TGF-βRI/ALK5, it can inhibit other kinases at higher concentrations. Some of the kinases that may be inhibited at sub-micromolar concentrations include ALK4, MINK, TGF-βRII, ALK6, and ACVR2B. Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor.

Q6: Are there any known toxicities associated with long-term exposure to LY2157299?

A6: Continuous long-term exposure to Galunisertib in animal studies has been associated with cardiac toxicities. This led to the adoption of an intermittent dosing regimen (e.g., 14 days on, 14 days off) in clinical trials to ensure a sufficient safety margin.[1] In vitro, cytotoxic effects have been observed at very high concentrations (e.g., 100 µM in dermal fibroblasts)[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected results in long-term in vitro experiments. Degradation of LY2157299 in cell culture medium. The compound has limited stability in aqueous solutions.1. Prepare fresh working solutions of LY2157299 from a frozen DMSO stock for each medium change. 2. Increase the frequency of medium changes (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound. 3. For very long-term experiments (weeks), consider preparing a fresh DMSO stock solution from solid compound periodically (e.g., every month).
High variability in cell viability or proliferation assays. Incomplete dissolution or precipitation of LY2157299 in culture medium. The compound has low aqueous solubility.1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity and enhance solubility. 2. When diluting the DMSO stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. 3. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider reducing the final concentration.
Unexpected cellular stress or toxicity in long-term cultures. Accumulation of degradation products or off-target effects. Prolonged exposure may lead to unforeseen consequences.1. Titrate the concentration of LY2157299 to the lowest effective dose for your experimental system to minimize potential off-target effects. 2. Include appropriate controls, such as a vehicle-only control (DMSO) and an untreated control, to monitor for non-specific effects. 3. Consider an intermittent dosing schedule in your long-term in vitro experiments (e.g., treat for a period, then culture in drug-free medium) to mimic clinical protocols and reduce continuous exposure stress.[1]
Difficulty reproducing in vivo anti-tumor effects. Suboptimal formulation or administration schedule. The compound's short half-life in some animal models requires careful planning.1. For oral gavage, ensure the suspension is homogenous before each administration. Prepare the formulation fresh daily. 2. Due to the short half-life in mice, twice-daily administration is often necessary to maintain effective plasma concentrations. 3. Consider the intermittent dosing schedules used in clinical trials (e.g., 14 days on, 14 days off) for long-term efficacy studies to manage potential toxicities.[1]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for LY2157299

Form Storage Temperature Duration Source
Solid (Powder)-20°C≥ 4 years[3]
Solution in DMSO-80°C≥ 1 year[1]
Solution in DMSO-20°C1 month[1]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day

Table 2: Stability of Galunisertib in Human Plasma

Storage Condition Duration Stability Source
Room TemperatureAt least 4 hoursStable
-20°CAt least 32 daysStable
5 Freeze/Thaw Cycles (-20°C to RT)-Stable

Experimental Protocols

Protocol 1: Long-Term In Vitro Cell Treatment

This protocol is designed to maintain consistent exposure of cells to LY2157299 over several weeks, minimizing the impact of compound instability.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of LY2157299 (e.g., 10 mM) in anhydrous, high-quality DMSO.

    • Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells at a density that will not lead to over-confluence during the treatment period between medium changes.

  • Treatment:

    • For each medium change, thaw a fresh aliquot of the DMSO stock solution.

    • Prepare the desired final concentration of LY2157299 by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is below cytotoxic levels (typically <0.1%).

    • Add the diluted compound to the medium by gently pipetting and swirling to ensure even distribution.

    • Change the medium and re-administer freshly prepared LY2157299 every 24-48 hours.

  • Monitoring:

    • Regularly monitor cell morphology and viability using microscopy.

    • Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Protocol 2: In Vivo Formulation and Administration (Mouse Model)

This protocol outlines the preparation and administration of LY2157299 for long-term in vivo studies, based on established methods.

  • Formulation Preparation (prepare fresh daily):

    • Prepare a suspension of LY2157299 in a vehicle such as 1% sodium carboxymethylcellulose (NaCMC), 0.5% sodium lauryl sulfate (SLS), 0.05% Antifoam, and 0.085% povidone (PVP) C-30.

    • Weigh the required amount of LY2157299 powder and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

  • Administration:

    • Administer the suspension to mice via oral gavage.

    • Due to the short half-life of LY2157299 in mice, a twice-daily (BID) dosing schedule is often employed to maintain therapeutic concentrations.

  • Dosing Regimen for Long-Term Studies:

    • To mitigate potential toxicities associated with continuous long-term exposure, consider an intermittent dosing schedule, such as 14 days of treatment followed by a 14-day rest period, which has been used in clinical settings.[1]

  • Monitoring:

    • Monitor animal weight, general health, and tumor growth regularly.

    • Include a vehicle control group that receives the same formulation without LY2157299.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Receptor Dimerization and Activation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT) SMAD_complex->Transcription 5. Nuclear Translocation and Gene Regulation LY2157299 LY2157299 (Galunisertib) LY2157299->TGFbRI Inhibition

Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY2157299.

Long_Term_In_Vitro_Workflow cluster_prep Preparation cluster_culture Cell Culture Cycle (Repeat every 24-48h) cluster_analysis Endpoint Analysis prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot and Store at -80°C prep_stock->aliquot thaw Thaw Fresh Stock Aliquot aliquot->thaw Start of Experiment prepare_media Prepare Fresh Treatment Medium thaw->prepare_media change_media Change Medium & Treat Cells prepare_media->change_media monitor Monitor Cell Health and Morphology change_media->monitor monitor->change_media Continue Treatment endpoint Perform Desired Assay (e.g., Viability, Western Blot) monitor->endpoint End of Experiment

Caption: Recommended workflow for long-term in vitro experiments with LY2157299.

References

Technical Support Center: Troubleshooting Off-Target Effects of LY2157299 (Galunisertib)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for potential off-target effects of LY2157299 (Galunisertib), a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of LY2157299 (Galunisertib) and its mechanism of action?

LY2157299, also known as Galunisertib, is a selective, ATP-competitive inhibitor of the TGF-β receptor type I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] It functions by binding to the ATP-binding site of the TGF-βRI kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins, primarily SMAD2 and SMAD3.[2][3] This blockade of the canonical TGF-β signaling pathway inhibits various cellular processes that are often dysregulated in cancer and fibrotic diseases, such as cell proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[2][4]

Q2: I'm observing a phenotype in my experiment that is not consistent with TGF-βRI inhibition. Could this be due to off-target effects of LY2157299?

While LY2157299 is highly selective for TGF-βRI, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. An unexpected phenotype could indeed be a result of off-target activities. It is crucial to first confirm the on-target inhibition of the TGF-β pathway in your specific experimental system.

To troubleshoot this, you should:

  • Verify On-Target Activity: Perform a dose-response experiment and measure the phosphorylation of SMAD2 (pSMAD2), a direct downstream target of TGF-βRI. A potent inhibition of pSMAD2 would confirm on-target activity.

  • Consult Selectivity Data: Compare the concentration of LY2157299 you are using with its known IC50 values for off-target kinases (see table below). If your working concentration is high, the likelihood of off-target effects increases.

  • Perform Rescue Experiments: If possible, use a secondary method like siRNA or CRISPR to knockdown TGF-βRI and see if it phenocopies the effect of LY2157299.

  • Consider Non-Canonical Signaling: TGF-β signaling can also occur through non-SMAD pathways (e.g., MAPK, PI3K/AKT). It's possible that in your cell type, LY2157299 is affecting these pathways.[4]

Q3: What are the known off-target kinases for LY2157299?

Kinome profiling studies have been conducted to determine the selectivity of LY2157299. While it is highly selective for TGF-βRI (ALK5), it does show some activity against other kinases, particularly at sub-micromolar concentrations.

Table 1: Kinase Selectivity Profile of LY2157299 (Galunisertib)

KinaseIC50 (µM)
TGF-βRI (ALK5) 0.172
ALK4 (ACVR1B)0.0777
MINK0.19
TGF-βRII0.208
RIPK20.22
CSNK1A10.26
MAP4K40.28
GAK0.31
CSNK1E10.4
ALK6 (BMPR1B)0.471
Braf0.5
TNIK0.51
ACVR2B0.694
RSK40.72
Abl10.86
ZAK0.86
NLK0.91

Data sourced from a DiscoverX KINOMEscan platform analysis.[2]

Q4: My IC50 value for LY2157299 in a cell-based assay is different from published values. What could be the reason?

Variations in IC50 values between different studies are common and can be attributed to several factors:

  • Cell Type: Different cell lines can have varying levels of TGF-β receptor expression and downstream signaling components, which can affect the apparent potency of the inhibitor.

  • Assay Conditions: Factors such as cell density, serum concentration, incubation time, and the specific assay endpoint (e.g., proliferation, reporter gene activity, pSMAD levels) can all influence the calculated IC50.

  • Ligand Concentration: The concentration of TGF-β ligand used to stimulate the pathway can impact the IC50 value.

  • Compound Stability and Solubility: Ensure that LY2157299 is fully dissolved and stable in your assay medium. Precipitation can lead to an overestimation of the IC50.

Table 2: In Vitro Cell-Based Activity of LY2157299 (Galunisertib)

Cell-based AssayCell LineIC50 (µM)
p3TP-Lux ReporterMv1Lu0.25
Proliferation (TGF-β stimulated)NIH3T30.40
pSMAD Inhibition4T1-LP1.77
pSMAD InhibitionEMT6-LM20.89

Data are representative and can vary based on experimental conditions.[2]

Troubleshooting Guides

Guide 1: Confirming On-Target TGF-β Pathway Inhibition

This guide provides a workflow to verify that LY2157299 is effectively inhibiting the canonical TGF-β signaling pathway in your experimental setup.

On_Target_Validation cluster_workflow On-Target Validation Workflow start Start: Observe Phenotype with LY2157299 dose_response Perform Dose-Response (e.g., 0.01 - 10 µM) start->dose_response stimulate Stimulate with TGF-β Ligand (e.g., TGF-β1 at 5 ng/mL) dose_response->stimulate cell_lysis Cell Lysis and Protein Quantification stimulate->cell_lysis western_blot Western Blot for pSMAD2/3 and total SMAD2/3 cell_lysis->western_blot analyze Analyze pSMAD2/3 Levels western_blot->analyze conclusion On-Target Effect Confirmed analyze->conclusion Dose-dependent decrease in pSMAD2/3 troubleshoot Inconsistent Result: Troubleshoot Protocol analyze->troubleshoot No change or unexpected result

Caption: Workflow for validating on-target inhibition of TGF-β signaling.

Experimental Protocol: Western Blot for Phospho-SMAD2
  • Cell Culture and Treatment: Plate your cells of interest and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with a dose range of LY2157299 (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulation: Add TGF-β1 ligand (e.g., 5 ng/mL) to the media and incubate for 30-60 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SMAD2/3 to ensure equal protein loading.

Guide 2: Distinguishing On-Target vs. Off-Target Effects

If on-target inhibition is confirmed but the observed phenotype is still unexpected, this guide provides a logical framework for investigating potential off-target effects.

Off_Target_Troubleshooting cluster_investigation Investigating Unexpected Phenotypes start Unexpected Phenotype Observed with LY2157299 on_target_check Confirm On-Target pSMAD Inhibition (Guide 1) start->on_target_check phenocopy Use a Structurally Different TGF-βRI Inhibitor (e.g., SB-431542) on_target_check->phenocopy On-Target Confirmed genetic_validation Genetic Knockdown/Knockout of TGF-βRI (siRNA/CRISPR) on_target_check->genetic_validation On-Target Confirmed compare_results Compare Phenotypes phenocopy->compare_results genetic_validation->compare_results off_target_conclusion Likely Off-Target Effect compare_results->off_target_conclusion Phenotypes do not match on_target_conclusion Likely On-Target Effect compare_results->on_target_conclusion Phenotypes match

Caption: A logical workflow to differentiate on-target from off-target effects.

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by LY2157299 (Galunisertib).

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds with SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Gene Transcription (e.g., EMT, Apoptosis, Cell Cycle Arrest) SMAD_complex->gene_transcription translocates and regulates inhibitor LY2157299 (Galunisertib) inhibitor->TGFbRI inhibits

Caption: Canonical TGF-β signaling pathway and inhibition by LY2157299.

References

Technical Support Center: Optimizing LY215490 Concentration for Maximum Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY215490. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of LY215490 in neuroprotection studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LY215490 and what is its primary mechanism of action for neuroprotection?

A1: LY215490 is a selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its neuroprotective effects are primarily attributed to its ability to block AMPA receptors, thereby preventing excessive neuronal excitation and subsequent cell death, a phenomenon known as excitotoxicity.[3][4] Glutamate-mediated excitotoxicity is a key pathological process in various neurological disorders, including ischemic stroke.[3][5]

Q2: What is a recommended starting concentration range for LY215490 in in vitro neuroprotection assays?

Q3: How should I prepare a stock solution of LY215490 for in vitro experiments?

A3: Like many small molecule inhibitors, LY215490 may have limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration but without LY215490) in your experiments.

Q4: What are some potential off-target effects to be aware of when using LY215490?

A4: While LY215490 is a selective AMPA receptor antagonist, high concentrations of any pharmacological agent can lead to off-target effects. It is important to establish a therapeutic window where neuroprotection is observed without significant toxicity. In vivo studies have shown that very high doses of LY215490 may lead to adverse effects such as respiratory problems.[1] In vitro, high concentrations could potentially affect cell viability through mechanisms independent of AMPA receptor antagonism.

Q5: What is the downstream signaling pathway of LY215490-mediated neuroprotection?

A5: The primary mechanism of LY215490 is the direct blockade of AMPA receptors, which prevents excessive calcium influx into neurons. This inhibition of the initial excitotoxic cascade is the main neuroprotective signaling event. By blocking the AMPA receptor, LY215490 helps to maintain ionic homeostasis and prevent the activation of downstream cell death pathways that are triggered by elevated intracellular calcium, such as the activation of proteases, lipases, and endonucleases, as well as mitochondrial dysfunction.

Troubleshooting Guides

Issue 1: No observable neuroprotective effect of LY215490.

Possible Cause Recommended Solution
Suboptimal Concentration The concentration of LY215490 may be too low to effectively antagonize the AMPA receptors in your experimental model. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal neuroprotective concentration.
Inadequate Pre-incubation Time The pre-incubation time with LY215490 before inducing excitotoxicity may be too short. Increase the pre-incubation time (e.g., 1-2 hours) to ensure adequate receptor binding.
Excitotoxic Insult Too Severe The concentration or duration of the excitotoxic agent (e.g., glutamate, AMPA) may be too high, causing rapid and irreversible neuronal death that cannot be rescued by AMPA receptor antagonism alone. Reduce the concentration or exposure time of the excitotoxic agent to a level that induces sub-maximal cell death, allowing for a therapeutic window to observe neuroprotection.
Compound Stability LY215490 may not be stable in the cell culture medium for the duration of the experiment. Prepare fresh solutions for each experiment and consider the stability of the compound under your specific culture conditions (e.g., temperature, pH).
Cell Type and Receptor Subunit Composition The neuronal cells you are using may have a low expression of AMPA receptors or express AMPA receptor subunits that are less sensitive to LY215490. Confirm the expression of AMPA receptors in your cell line or primary culture.

Issue 2: Observed cytotoxicity with LY215490 treatment.

Possible Cause Recommended Solution
High Concentration of LY215490 The concentration of LY215490 may be too high, leading to off-target effects and toxicity. Perform a dose-response curve to determine the maximum non-toxic concentration.
High DMSO Concentration The final concentration of the solvent (DMSO) in the cell culture medium may be too high. Ensure the final DMSO concentration is at a level well-tolerated by your cells (typically ≤ 0.5%).
Contamination of Stock Solution The stock solution of LY215490 may be contaminated. Prepare a fresh stock solution using sterile techniques and high-purity reagents.

Issue 3: Precipitation of LY215490 in cell culture medium.

Possible Cause Recommended Solution
Poor Aqueous Solubility LY215490 may have low solubility in your aqueous cell culture medium. Ensure your stock solution in DMSO is fully dissolved before diluting it into the medium. When diluting, add the stock solution to the pre-warmed medium with gentle mixing to facilitate dispersion.
Interaction with Media Components Components of the cell culture medium (e.g., proteins in serum) may interact with LY215490 and cause precipitation. Test the solubility of LY215490 in your specific basal medium with and without serum.

Data Presentation

Table 1: In Vivo Efficacy of LY215490 in a Rat Model of Focal Ischemia

Dose of LY215490 (mg/kg)Protection Against Hemispheric Ischemic DamageProtection Against Cortical Ischemic DamageNotes
10Not effectiveNot effective
3025%31%Significant neuroprotection observed.
10023%27%Reduced neuroprotective effect, possibly due to respiratory problems.[1]

Data from a study on permanent Middle Cerebral Artery (MCA) occlusion in rats. Doses were administered 30 minutes prior to and post-MCA occlusion.[1]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the optimal concentration of LY215490 for protecting primary cortical neurons against glutamate-induced excitotoxicity.

Methodology:

  • Primary Neuron Culture:

    • Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a suitable density.

    • Maintain the cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days in vitro (DIV) to allow for maturation.

  • LY215490 Pre-treatment:

    • Prepare a 10 mM stock solution of LY215490 in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of LY215490 in pre-warmed Neurobasal medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Replace the culture medium with the medium containing the different concentrations of LY215490 or a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the neurons for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Glutamate Challenge:

    • Prepare a stock solution of L-glutamic acid in sterile water.

    • Induce excitotoxicity by adding glutamate to each well to a final concentration that induces approximately 50-70% cell death (this concentration should be determined empirically for your specific culture conditions, e.g., 50-100 µM).

    • Incubate the neurons with glutamate and LY215490 for 15-30 minutes.

  • Washout and Recovery:

    • Gently remove the medium containing glutamate and LY215490.

    • Wash the neurons twice with pre-warmed Neurobasal medium.

    • Add fresh, pre-warmed Neurobasal medium to each well.

    • Return the plate to the incubator for 24 hours.

  • Assessment of Neuronal Viability:

    • Quantify neuronal viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength.

    • For the LDH assay, collect the culture supernatant and measure LDH activity using a commercially available kit.

  • Data Analysis:

    • Normalize the viability data to the control group (no glutamate, no LY215490) to represent 100% viability.

    • Plot the percentage of neuronal viability against the concentration of LY215490 to generate a dose-response curve and determine the EC₅₀ for neuroprotection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis plate_neurons Plate Primary Cortical Neurons mature_neurons Mature Neurons (10-14 DIV) plate_neurons->mature_neurons Incubate pre_treat Pre-treat with LY215490 (1-100 µM) for 1-2h mature_neurons->pre_treat glutamate_challenge Induce Excitotoxicity with Glutamate (e.g., 50-100 µM) for 15-30 min pre_treat->glutamate_challenge washout Washout and Recovery (24h) glutamate_challenge->washout viability_assay Assess Neuronal Viability (MTT or LDH Assay) washout->viability_assay data_analysis Generate Dose-Response Curve and Determine EC₅₀ viability_assay->data_analysis

Caption: Experimental workflow for determining the neuroprotective concentration of LY215490.

signaling_pathway Glutamate Excess Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_influx Excessive Ca²⁺ Influx AMPA_R->Ca_influx Leads to LY215490 LY215490 LY215490->AMPA_R Blocks Excitotoxicity Excitotoxicity (Neuronal Cell Death) Ca_influx->Excitotoxicity Triggers

Caption: Mechanism of LY215490 neuroprotection via AMPA receptor antagonism.

References

Navigating the Nuances of LY215490: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LY215490, this technical support center provides essential guidance on experimental design and troubleshooting. Addressing common pitfalls in a direct question-and-answer format, this resource aims to ensure the accuracy and reproducibility of your experimental results.

LY215490 is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. Its active isomer is LY293558. Understanding its mechanism of action and potential experimental challenges is crucial for its effective use in research. A common point of confusion is its misidentification as a TGF-β inhibitor; this guide clarifies its primary role and provides specific experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY215490?

A1: LY215490 is a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors responsible for fast excitatory neurotransmission in the central nervous system.[1][2] It is not a primary inhibitor of the TGF-β signaling pathway. Any investigation into its effects on TGF-β signaling should be considered exploratory, as its established pharmacology is centered on glutamate receptor antagonism.

Q2: I am having trouble dissolving LY215490. What is the recommended solvent?

A2: LY215490 is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. It is recommended to not exceed a final DMSO concentration of 0.1-0.5% in your experimental setup, as higher concentrations can have independent biological effects.

Q3: My in vitro results with LY215490 are inconsistent. What are some potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: The stability of LY215490 in your specific cell culture medium and experimental conditions (pH, temperature) may vary. It is advisable to prepare fresh dilutions from your DMSO stock for each experiment.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.

  • Assay Conditions: The presence of other compounds in your media (e.g., serum) could potentially interact with LY215490. Consider serum-free conditions for a defined period before and during treatment if appropriate for your cell type.

  • AMPA Receptor Expression: The level of AMPA receptor expression in your cell line will significantly impact the observed effect. Verify the expression of relevant AMPA receptor subunits (e.g., GluA1-4) in your experimental model.

Q4: What are typical working concentrations for in vitro assays with LY215490?

A4: The optimal concentration of LY215490 will depend on the specific assay and cell type. Based on available literature, a starting point for in vitro experiments could be in the low micromolar range. It is crucial to perform a dose-response curve to determine the effective concentration for your specific experimental setup.

Q5: Are there known off-target effects for LY215490?

Troubleshooting Guides

In Vitro Experimentation
Problem Potential Cause Troubleshooting Steps
Low or no antagonist activity observed. 1. Compound degradation: The compound may have degraded due to improper storage or handling. 2. Low receptor expression: The cell line may not express sufficient levels of AMPA/kainate receptors. 3. Incorrect assay conditions: The concentration of the agonist used to stimulate the receptors may be too high.1. Prepare fresh stock solutions and working dilutions. Store stock solutions at -20°C or -80°C. 2. Confirm AMPA/kainate receptor expression using techniques like Western blot or qPCR. 3. Perform an agonist dose-response curve to determine an appropriate concentration for your antagonist experiments (typically EC50 to EC80).
High background signal or cell toxicity. 1. High DMSO concentration: The final concentration of DMSO in the culture may be toxic to the cells. 2. Off-target effects: The compound may be interacting with other cellular targets at the concentration used.1. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO alone) in your experiments. 2. Perform a dose-response curve to identify a non-toxic working concentration. Consider using a lower concentration or a different AMPA receptor antagonist as a control.
In Vivo Experimentation
Problem Potential Cause Troubleshooting Steps
Lack of efficacy in animal models. 1. Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Inappropriate dosing regimen: The dose or frequency of administration may be suboptimal.1. Consider the route of administration. Intravenous or intraperitoneal injections may provide better bioavailability than oral administration. 2. Conduct a pilot study with a range of doses to determine the optimal therapeutic window. Published studies in rats have used intravenous doses of 1-10 mg/kg and intrathecal doses of 0.01-10 µg.
Adverse effects observed in animals. 1. On-target side effects: Antagonism of AMPA receptors can lead to neurological side effects. 2. Toxicity of the vehicle: The vehicle used to dissolve the compound may be causing adverse reactions.1. Carefully monitor animals for any behavioral changes. Adjust the dose if necessary. 2. Include a vehicle-only control group to assess the effects of the vehicle. Ensure the vehicle is well-tolerated at the administered volume.

Experimental Protocols & Methodologies

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of LY215490 in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of LY215490 or vehicle control. Pre-incubate with the antagonist for a specific period (e.g., 30-60 minutes).

  • Agonist Stimulation: Add the AMPA or kainate receptor agonist at a predetermined concentration.

  • Assay Readout: After the desired incubation time, perform the assay to measure the cellular response (e.g., calcium influx, cell viability, or downstream signaling).

Signaling Pathways and Experimental Workflows

To visualize the experimental logic and the targeted signaling pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare LY215490 Stock (e.g., 10 mM in DMSO) C Prepare Working Dilutions (in culture medium) A->C B Cell Seeding (e.g., 96-well plate) D Pre-incubation with LY215490 (or Vehicle Control) B->D C->D E Agonist Stimulation (AMPA or Kainate) D->E F Measure Cellular Response (e.g., Calcium Imaging, Viability Assay) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: A typical experimental workflow for an in vitro cell-based assay using LY215490.

ampa_receptor_signaling cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates LY215490 LY215490 LY215490->AMPAR Competitively Inhibits Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Conformational Change Depolarization Neuronal Depolarization & Excitatory Signal Ion_Channel->Depolarization Na+/Ca2+ Influx

Caption: Simplified signaling pathway showing the competitive antagonism of the AMPA receptor by LY215490.

References

how to minimize LY 215490-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGF-β receptor I (TGFβRI) kinase inhibitor, LY215490 (Galunisertib). The information provided is intended to help minimize LY215490-induced cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY215490?

LY215490 is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of the Transforming Growth Factor-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting TGFβRI, LY215490 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is crucial in processes like cell growth, differentiation, and immune regulation.

Q2: What are the known mechanisms of LY215490-induced cytotoxicity?

LY215490-induced cytotoxicity can arise from both on-target and potential off-target effects.

  • On-target effects: The intended inhibition of the TGF-β signaling pathway can itself lead to cytotoxicity in certain cell types. TGF-β has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages. In cells where TGF-β signaling is critical for survival and homeostasis, its inhibition can trigger apoptosis.[1][2] This is often a desired outcome in cancer therapy but can be an unwanted cytotoxic effect in non-malignant cells or in experimental models where cell death is not the primary endpoint. The induction of apoptosis by TGF-β pathway inhibition can be caspase-dependent.[3][4][5]

  • Off-target effects: While LY215490 is designed to be a specific TGFβRI inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. These off-target effects could contribute to cytotoxicity by modulating other signaling pathways essential for cell survival. It is crucial to use the lowest effective concentration to minimize such effects.

Q3: How can I determine the optimal concentration of LY215490 for my experiments while minimizing cytotoxicity?

To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of LY215490 concentrations and assessing both the desired biological effect (e.g., inhibition of SMAD2/3 phosphorylation) and cytotoxicity.

  • Recommended starting concentrations: Based on published data, concentrations typically range from 1 µM to 50 µM for in vitro studies.

  • Assessment of target engagement: Use techniques like Western blotting to measure the levels of phosphorylated SMAD2/3 to confirm that the concentrations used are effectively inhibiting the TGF-β pathway.

  • Cytotoxicity assessment: Concurrently, measure cell viability using assays like MTT, MTS, or a neutral red uptake assay. The optimal concentration will be the lowest concentration that achieves the desired level of TGF-β pathway inhibition with minimal impact on cell viability.

Troubleshooting Guides

Issue 1: High levels of cell death observed after LY215490 treatment.

Possible Cause 1: Concentration of LY215490 is too high.

  • Troubleshooting Step: Perform a dose-response curve to identify the EC50 for cytotoxicity in your specific cell line. Compare this to the concentration required for effective TGF-β pathway inhibition.

  • Recommendation: Use the lowest concentration of LY215490 that gives you the desired biological effect. Consider that prolonged exposure, even at lower concentrations, can also lead to cytotoxicity.

Possible Cause 2: The cell line is highly dependent on the TGF-β signaling pathway for survival.

  • Troubleshooting Step: Review the literature for your specific cell line to understand its dependence on TGF-β signaling.

  • Recommendation: If the on-target effect is the cause of cytotoxicity, consider using a lower concentration for a shorter duration. Alternatively, explore combinatorial approaches. For example, co-treatment with a pan-caspase inhibitor, like Z-VAD-FMK, may help to mitigate apoptosis if it is caspase-dependent.[3][6]

Possible Cause 3: Off-target effects of LY215490.

  • Troubleshooting Step: If cytotoxicity is observed at concentrations that are much higher than what is required for TGF-β pathway inhibition, off-target effects are likely.

  • Recommendation: Ensure the purity of your LY215490 compound. Consider using another TGFβRI inhibitor with a different chemical structure to confirm that the observed cytotoxicity is due to TGF-β pathway inhibition and not an off-target effect of LY215490.

Issue 2: Inconsistent results or lack of reproducibility in cytotoxicity assays.

Possible Cause 1: Variability in cell culture conditions.

  • Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

  • Recommendation: Standardize your cell culture protocol. Only use cells within a specific passage number range and seed them at a consistent density.

Possible Cause 2: Issues with the cytotoxicity assay itself.

  • Troubleshooting Step: Review the protocol for your chosen cytotoxicity assay. Ensure that the incubation times and reagent concentrations are optimal for your cell line.

  • Recommendation: Include appropriate controls in your assay, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Consider using a secondary, complementary cytotoxicity assay to validate your findings.

Quantitative Data

The following table summarizes the reported cytotoxic effects of LY215490 on various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the assay conditions used.

Cell LineCancer TypeAssayIC50 (µM)Reference
A549Lung CarcinomaMTT~15-613[7][8][9][10][11][12]
HepG2Liver CarcinomaMTT~15.58[8]
MCF-7Breast CarcinomaMTTVaries[8]
DLD-1Colorectal CarcinomaMTT~65.89[8]

Experimental Protocols

Protocol 1: Assessment of LY215490-Induced Cytotoxicity using the MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of LY215490.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LY215490 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of LY215490 in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of LY215490. Include a vehicle control (medium with the same concentration of DMSO used to dissolve LY215490) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Mitigate Apoptosis

Objective: To determine if LY215490-induced cytotoxicity is caspase-dependent.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • LY215490

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Reagents for your chosen cytotoxicity assay (e.g., MTT, Annexin V/PI staining)

Procedure:

  • Seed cells as described in Protocol 1.

  • Pre-treat one set of cells with an appropriate concentration of the pan-caspase inhibitor for 1-2 hours.

  • Add LY215490 at a concentration known to induce cytotoxicity to both pre-treated and non-pre-treated cells.

  • Include the following controls: untreated cells, cells treated with LY215490 only, and cells treated with the pan-caspase inhibitor only.

  • Incubate for the desired duration.

  • Assess cell viability using your chosen method. A significant increase in cell viability in the co-treated group compared to the LY215490-only group suggests that the cytotoxicity is at least partially caspase-dependent.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and Inhibition by LY215490

TGFB_Signaling TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II (TβRII) TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (TβRI/ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates LY215490 LY215490 LY215490->TGFBR1 Inhibits Cytotoxicity_Workflow Start Start: Observe LY215490-induced Cytotoxicity Dose_Response Perform Dose-Response Experiment Start->Dose_Response Assess_Target Assess Target Engagement (pSMAD2/3 levels) Dose_Response->Assess_Target Assess_Viability Assess Cell Viability (e.g., MTT assay) Dose_Response->Assess_Viability Decision Is Cytotoxicity Acceptable? Assess_Target->Decision Assess_Viability->Decision Optimize_Conc Optimize Concentration and Duration Decision->Optimize_Conc No End End: Minimized Cytotoxicity Decision->End Yes Optimize_Conc->Dose_Response Investigate_Mech Investigate Mechanism of Cytotoxicity Optimize_Conc->Investigate_Mech Caspase_Inhibitor Co-treat with Caspase Inhibitor Investigate_Mech->Caspase_Inhibitor Viability_Rescue Assess Viability Rescue Caspase_Inhibitor->Viability_Rescue Caspase_Dependent Conclusion: Caspase-Dependent Apoptosis Viability_Rescue->Caspase_Dependent Yes Caspase_Independent Conclusion: Caspase-Independent Cytotoxicity Viability_Rescue->Caspase_Independent No Off_Target_Minimization High_Conc High LY215490 Concentration On_Target On-Target Effect (TGFβRI Inhibition) High_Conc->On_Target Off_Target Increased Risk of Off-Target Effects High_Conc->Off_Target Cytotoxicity Observed Cytotoxicity On_Target->Cytotoxicity Off_Target->Cytotoxicity Dose_Titration Action: Perform Dose Titration Cytotoxicity->Dose_Titration Lowest_Effective Identify Lowest Effective Concentration Dose_Titration->Lowest_Effective Minimized_Off_Target Minimized Off-Target Cytotoxicity Lowest_Effective->Minimized_Off_Target

References

Technical Support Center: Addressing Batch-to-Batch Variability of LY215490

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target of LY215490: Publicly available data identifies LY215490 as an AMPA receptor antagonist. However, concerns regarding batch-to-batch variability are frequently associated with small molecule inhibitors used in oncology and cell signaling research, such as inhibitors of the TGF-β pathway. Given the context of the query, this guide will address the issue of batch-to-batch variability in the context of a TGF-β receptor inhibitor, a common area of investigation for compounds with the "LY" designation from Eli Lilly. The principles and troubleshooting steps outlined here are broadly applicable to managing variability of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with a new batch of LY215490. What could be the cause?

A1: Inconsistent results between different batches of a small molecule inhibitor like LY215490 can stem from several factors. The most common causes include variations in purity, the presence of different impurities or co-eluting compounds, and potential degradation of the compound due to improper storage or handling.[1][2] Each new batch should be qualified to ensure its performance is consistent with previous batches.

Q2: How can we verify the purity and identity of a new batch of LY215490?

A2: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each specific batch.[1][3][4] The CoA provides key information on purity, identity, and other quality control parameters.[1] For independent verification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity and molecular weight of the compound.[5]

Q3: What is a "golden batch" and how can it be used to manage variability?

A3: A "golden batch" is a specific production lot that has been identified as having the ideal performance characteristics for your particular experimental setup.[2] Data generated from this batch can serve as a benchmark for qualifying new batches and for troubleshooting any unexpected results.[2]

Q4: How should LY215490 be properly stored to ensure its stability?

A4: LY215490 should be stored as a solid, protected from light, and at a low temperature, typically -20°C for long-term storage.[6] Stock solutions, usually prepared in a solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Always refer to the supplier's datasheet for specific storage recommendations.

Troubleshooting Guides

Issue 1: A new batch of LY215490 shows lower potency (higher IC50) than expected.

Possible Causes:

  • Lower Purity: The actual concentration of the active compound may be lower in the new batch.

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Presence of Antagonistic Impurities: The impurity profile can differ between batches, and some impurities might interfere with the intended biological activity.[1]

Troubleshooting Workflow:

G start Lower Potency Observed coa Review Certificate of Analysis (CoA) for purity start->coa hplc Perform in-house HPLC/LC-MS to verify purity and identity coa->hplc Discrepancies or no CoA storage Verify storage conditions (temperature, light exposure) coa->storage CoA looks acceptable drc Perform a dose-response curve comparison with a reference batch storage->drc supplier Contact supplier with data and request a replacement or further analysis drc->supplier Potency is unacceptably low accept Accept batch if potency is within acceptable range drc->accept Potency is acceptable reject Reject batch and source from a different supplier if necessary supplier->reject

Caption: Troubleshooting workflow for lower-than-expected potency.

Issue 2: Increased off-target effects or cellular toxicity observed with a new batch.

Possible Causes:

  • Presence of Toxic Impurities: The synthesis process can sometimes result in impurities with cytotoxic properties.

  • Different Salt Form: The compound may be supplied in a different salt form, which could affect its properties.

  • Higher Potency: The new batch might be more potent than previous batches, leading to toxicity at the same concentration.

Troubleshooting Steps:

  • Review the CoA: Check for any information on impurities or endotoxin levels.[2]

  • Perform a Cytotoxicity Assay: Compare the toxicity profile of the new batch with a reference batch across a range of concentrations.

  • LC-MS Analysis: Analyze the impurity profile and compare it to previous batches.

  • Contact the Supplier: Discuss the observed toxicity and provide them with your comparative data.

Quantitative Data Summary

When qualifying a new batch of LY215490, it is essential to compare its performance against a reference or "golden" batch. Below is a sample table summarizing key quantitative parameters to assess.

ParameterReference Batch (Lot #123)New Batch (Lot #456)Acceptance Criteria
Purity (HPLC) 99.5%98.9%≥ 98.0%
Molecular Weight (LC-MS) 279.34 g/mol 279.35 g/mol Matches theoretical MW
IC50 (pSMAD2 Assay) 50 nM65 nM± 2-fold of reference
Cellular Toxicity (IC50) > 10 µM> 10 µM> 10 µM

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC/LC-MS

Objective: To confirm the purity and molecular weight of a new batch of LY215490.

Methodology:

  • Prepare a 1 mg/mL stock solution of LY215490 in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Run a gradient elution, for example, from 5% to 95% acetonitrile in water with 0.1% formic acid.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • The HPLC system should be coupled to a mass spectrometer to obtain the mass spectrum of the eluting peaks.

  • Analysis: The purity is determined by the peak area of the main compound relative to the total peak area. The identity is confirmed if the measured molecular weight from the mass spectrometer matches the theoretical molecular weight of LY215490.

Protocol 2: Functional Potency Assessment using Western Blot for Phospho-SMAD2

Objective: To determine the IC50 of LY215490 in inhibiting TGF-β-induced SMAD2 phosphorylation.

Methodology:

  • Seed cells (e.g., A549 lung carcinoma cells) in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of LY215490 (e.g., 1 nM to 10 µM) for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2 (pSMAD2) and total SMAD2.

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for pSMAD2 and normalize to total SMAD2. Plot the normalized pSMAD2 levels against the concentration of LY215490 to determine the IC50 value.

Visualizations

TGF-β Signaling Pathway

G TGFb TGF-β ReceptorII TGF-β Receptor II TGFb->ReceptorII ReceptorI TGF-β Receptor I (ALK5) ReceptorII->ReceptorI activates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates LY215490 LY215490 LY215490->ReceptorI inhibits pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified TGF-β signaling pathway showing inhibition by LY215490.

Experimental Workflow for Qualifying a New Batch

G start Receive New Batch coa Obtain and Review CoA start->coa analytical Analytical Chemistry Validation (HPLC, LC-MS) coa->analytical functional Functional Assay (e.g., pSMAD2 Western Blot) analytical->functional compare Compare Data to Reference Batch functional->compare decision Decision: Accept or Reject compare->decision accept Accept and Release for Experiments decision->accept Within Specs reject Reject and Contact Supplier decision->reject Out of Specs

Caption: Workflow for qualifying a new batch of a small molecule inhibitor.

References

Technical Support Center: Overcoming Resistance to LY215490 (Galunisertib) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the TGF-β receptor I (TGFβRI) inhibitor, LY215490 (Galunisertib), in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions that arise during in vitro and in vivo experiments involving LY215490 resistance.

Q1: My cancer cell line, which was initially sensitive to LY215490, is now showing reduced responsiveness. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively assess the shift in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Steps:

  • Perform a Dose-Response Assay: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 of LY215490 in both the suspected resistant and the parental cell lines.

  • Calculate Fold Resistance: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line. A fold-resistance value greater than 2 is generally considered indicative of resistance, with higher values indicating stronger resistance.

  • Verify with a Downstream Target: Assess the phosphorylation of SMAD2 (pSMAD2), a direct downstream target of TGFβRI. In a resistant line, you may observe less inhibition of TGF-β-induced pSMAD2 by LY215490 compared to the sensitive line.

Q2: What are the common molecular mechanisms that drive resistance to LY215490?

A2: Resistance to LY215490 can arise from several mechanisms that allow cancer cells to bypass the TGF-β signaling blockade. These often involve the activation of alternative survival pathways.

Common Resistance Mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can upregulate parallel signaling pathways to maintain proliferation and survival. Commonly activated pathways include:

    • EGFR (Epidermal Growth Factor Receptor) signaling

    • PI3K/AKT/mTOR pathway

    • MAPK/ERK pathway[1]

  • Epithelial-to-Mesenchymal Transition (EMT): TGF-β itself is a potent inducer of EMT. In some contexts, cells may become locked in a mesenchymal state that is less dependent on the signaling pathway targeted by LY215490.

  • Alterations in the Tumor Microenvironment: Factors secreted by stromal cells in the tumor microenvironment can promote cancer cell survival and resistance to therapy.

Q3: I suspect activation of a bypass pathway is causing resistance. How can I investigate this?

A3: To investigate the activation of bypass pathways, you should examine the phosphorylation status of key signaling proteins within those pathways.

Troubleshooting Steps:

  • Western Blot Analysis: Perform Western blotting to compare the levels of phosphorylated (active) proteins in your resistant and parental cell lines. Key proteins to examine include p-EGFR, p-AKT, and p-ERK.

  • Use of Pathway-Specific Inhibitors: Treat your LY215490-resistant cells with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib) in combination with LY215490. A synergistic effect would suggest the involvement of that pathway in resistance.

Q4: How can I overcome LY215490 resistance in my experiments?

A4: Combination therapy is a promising strategy to overcome resistance to LY215490. By targeting the resistance mechanism, you can often re-sensitize the cells to the TGF-β inhibitor.

Strategies to Overcome Resistance:

  • Combination with Chemotherapy: Standard chemotherapeutic agents like gemcitabine or temozolomide have been explored in combination with galunisertib.[2][3][4][5][6]

  • Targeting Bypass Pathways: If you have identified an activated bypass pathway, combine LY215490 with an inhibitor of that pathway (e.g., an EGFR inhibitor for EGFR activation).

  • Combination with Immunotherapy: TGF-β is a known immunosuppressive cytokine. Combining LY215490 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) can enhance anti-tumor immune responses.

Q5: How do I design an experiment to test for synergy between LY215490 and another drug?

A5: To assess for synergy, you need to perform a combination dose-response experiment and calculate a Combination Index (CI). The Chou-Talalay method is a widely accepted approach for this analysis.

Experimental Workflow:

  • Determine Individual IC50s: First, determine the IC50 values for each drug individually.

  • Set up a Combination Matrix: Treat cells with a matrix of concentrations of both drugs, alone and in combination, at a constant ratio (e.g., based on their IC50 ratio).

  • Measure Cell Viability: After a set incubation period (e.g., 72 hours), measure cell viability.

  • Calculate the Combination Index (CI): Use software like CompuSyn to calculate the CI value.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation

Table 1: Illustrative IC50 Values for LY215490 in Sensitive and Resistant Cancer Cell Lines

This table provides example IC50 values that might be observed when developing resistance to LY215490.

Cell LineCancer TypeParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
U87-MGGlioblastoma0.89.511.9
Panc-1Pancreatic Cancer1.215.813.2
Huh7Hepatocellular Carcinoma0.57.214.4
4T1Breast Cancer1.821.311.8

Note: These are representative values to illustrate the concept of acquired resistance. Actual IC50 values will vary depending on the specific cell line and experimental conditions.

Table 2: Hypothetical Synergy Analysis of LY215490 in Combination with an EGFR Inhibitor (Gefitinib) in LY215490-Resistant U87-MG Cells
Drug CombinationIC50 of LY215490 (µM)IC50 of Gefitinib (µM)Combination Index (CI) at 50% EffectInterpretation
LY215490 alone9.5---
Gefitinib alone-5.2--
LY215490 + Gefitinib2.11.10.45Synergism

Mandatory Visualizations

cluster_0 Canonical TGF-β Signaling cluster_1 Mechanism of LY215490 Action TGF-β TGF-β TGFβRII TGFβRII TGF-β->TGFβRII TGFβRI (ALK5) TGFβRI (ALK5) TGFβRII->TGFβRI (ALK5) Phosphorylates p-SMAD2/3 p-SMAD2/3 TGFβRI (ALK5)->p-SMAD2/3 Phosphorylates SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus LY215490 LY215490 LY215490->TGFβRI (ALK5) Inhibits cluster_0 LY215490 Resistance cluster_1 Bypass Pathways TGF-β TGF-β TGFβRI TGFβRI TGF-β->TGFβRI LY215490 LY215490 LY215490->TGFβRI EGFR EGFR PI3K/AKT PI3K/AKT EGFR->PI3K/AKT MAPK/ERK MAPK/ERK EGFR->MAPK/ERK Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT->Cell Proliferation & Survival MAPK/ERK->Cell Proliferation & Survival Start Start Seed Cells Seed parental and resistant cells Start->Seed Cells Drug Treatment Treat with LY215490 and/or combination drug Seed Cells->Drug Treatment Incubation Incubate for 72h Drug Treatment->Incubation Viability Assay Perform MTT or CellTiter-Glo assay Incubation->Viability Assay Data Analysis Calculate IC50 and Combination Index (CI) Viability Assay->Data Analysis End End Data Analysis->End

References

Technical Support Center: LY215490 (Galunisertib) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of LY215490 (Galunisertib) observed in animal studies. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary organ system affected by LY215490 toxicity in animal studies?

The cardiovascular system is the most sensitive organ system to LY215490 toxicity in preclinical animal studies. The most notable finding is the development of heart valve lesions.

Q2: What are the specific cardiac side effects observed?

Animal studies have shown an increased incidence of hemorrhagic, degenerative, and inflammatory lesions in the heart valves of both rats and dogs.[1] Myocardial degeneration at the insertion point of the valves has also been noted.

Q3: Are these cardiac effects dose and duration-dependent?

Yes, the observed toxicities are both dose and duration-dependent. Lesions appeared at very high doses with continuous dosing for one month or with continuous dosing for six months at lower doses.[1] An intermittent dosing schedule has been shown to provide a sufficient margin of safety.[1]

Q4: Which animal species is more sensitive to LY215490 cardiotoxicity?

In general, rats appear to be more sensitive to the toxicity of galunisertib than dogs.[1]

Q5: Were there any other organ systems affected in toxicology studies?

Yes, chronic administration (≥3 months) has been shown to result in toxicities in multiple organ systems, including the gastrointestinal tract, immune system, bone/cartilage, reproductive organs, and renal system.

Q6: What is the mechanism behind the observed cardiotoxicity?

LY215490 is a potent inhibitor of the TGF-β receptor I kinase (ALK5).[1] The TGF-β signaling pathway is crucial for cardiovascular development and homeostasis. Inhibition of this pathway can lead to the observed adverse effects. The heart valve lesions are considered a class-effect for ALK5 inhibitors.

Troubleshooting Guide

Issue: Unexpected mortality or severe adverse events are observed in our animal study.

Possible Cause: The dosing regimen (dose and schedule) may be too aggressive. Continuous long-term exposure to LY215490 is associated with significant toxicity.[1]

Troubleshooting Steps:

  • Review Dosing Strategy: Compare your current dosing regimen to the findings in the tables below. Continuous daily dosing, especially at higher concentrations, is more likely to induce toxicity.

  • Consider Intermittent Dosing: An intermittent dosing schedule, such as two weeks on, two weeks off, has been shown to be well-tolerated in rats at certain doses and may provide a better safety margin.

  • Dose Reduction: If intermittent dosing is not feasible for your experimental design, consider a dose reduction.

  • Monitor Animal Health Closely: Implement a robust monitoring plan to detect early signs of toxicity. This should include regular body weight measurements, clinical observations, and, if possible, cardiac function assessments.

Issue: How can we monitor for potential cardiotoxicity in our ongoing studies?

Troubleshooting Steps:

  • Histopathological Examination: At the end of the study, a thorough histopathological examination of the heart, with a specific focus on the heart valves, is critical.

  • Cardiac Biomarkers: While not extensively detailed in the provided preclinical data for LY215490, monitoring cardiac biomarkers such as troponins and brain natriuretic peptide (BNP) in plasma could provide an indication of cardiac injury.

  • Echocardiography: For longer-term studies, periodic echocardiography can be used to non-invasively assess cardiac function, including valve function and chamber dimensions.

Data Presentation

Summary of Cardiovascular Findings in Animal Toxicology Studies
SpeciesDosing ScheduleDurationDose (mg/kg/day)Key FindingsNo-Observed-Adverse-Effect Level (NOAEL) for Cardiovascular Lesions
Rat (Fischer 344)Daily14 days1200Mortality observed. Heart valve lesions and myocardial degeneration.Not established in this study.
Rat (Fischer 344)Daily1 month15, 50, 150No cardiac lesions observed.150 mg/kg
Rat (Fischer 344)Daily≥ 3 months≥ 50Heart valve lesions observed.Not established in this study.
Rat (Fischer 344)Intermittent (2 weeks on/2 weeks off)3 months50Well-tolerated.50 mg/kg
Dog (Beagle)Daily1 month≥ 50Valve lesions observed.20 mg/kg
Dog (Beagle)Daily6 months≥ 8Valve lesions observed.Not established in this study.
Summary of Other Organ System Toxicities (Chronic Dosing ≥ 3 months)
Organ SystemObserved Toxicities
GastrointestinalFindings not specified in detail.
ImmuneFindings not specified in detail.
Bone/CartilageFindings not specified in detail.
ReproductiveFindings not specified in detail.
RenalFindings not specified in detail.

Experimental Protocols

Key Experiment: Multi-dose Oral Toxicity Studies in Rats and Dogs

  • Objective: To characterize the toxicity profile of LY215490 following repeated oral administration.

  • Species: Fischer 344 rats and beagle dogs.

  • Administration: Oral gavage, once daily.

  • Dosing Regimens:

    • Daily Dosing: Animals received LY215490 daily for durations ranging from 14 days to 6 months.

    • Intermittent Dosing (Rats): Animals received LY215490 daily for two weeks, followed by a two-week drug-free period, for a total of 3 months.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and activity.

    • Body Weight: Measured at least weekly.

    • Food Consumption: Measured at least weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at specified intervals for analysis of a standard panel of parameters.

    • Gross Pathology: At the end of the study, all animals were subjected to a full necropsy.

    • Histopathology: A comprehensive list of tissues, with a particular focus on the heart and heart valves, were collected, processed, and examined microscopically by a veterinary pathologist.

Visualizations

Signaling Pathway of TGF-β Inhibition by LY215490

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-β RI (ALK5) TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., cell growth, differentiation) SMAD_complex->Gene_Transcription Translocates & Regulates LY215490 LY215490 (Galunisertib) LY215490->TGF-beta_RI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of LY215490 (Galunisertib) on TGF-β RI (ALK5).

Experimental Workflow for Preclinical Toxicity Assessment

experimental_workflow cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Phase cluster_outcome Outcome Animal_Selection Animal Selection (Rats, Dogs) Dose_Administration Dose Administration (Oral Gavage) Animal_Selection->Dose_Administration Dosing_Schedule Dosing Schedule (Daily or Intermittent) Dose_Administration->Dosing_Schedule Clinical_Observations Clinical Observations Dosing_Schedule->Clinical_Observations Body_Weight Body Weight Clinical_Observations->Body_Weight Blood_Sampling Blood Sampling (Hematology, Clinical Chemistry) Body_Weight->Blood_Sampling Necropsy Gross Necropsy Blood_Sampling->Necropsy Histopathology Histopathology (Focus on Heart Valves) Necropsy->Histopathology Toxicity_Profile Toxicity Profile & NOAEL Determination Histopathology->Toxicity_Profile

Caption: General workflow for assessing the toxicity of LY215490 in animal models.

References

challenges in the clinical development of TGF-beta inhibitors like LY 215490

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of TGF-β inhibitors, with a specific focus on molecules like LY2157299 (Galunisertib).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical development of TGF-β inhibitors like LY2157299?

The clinical development of TGF-β inhibitors is complicated by the dual role of TGF-β in cancer. In early stages, it can act as a tumor suppressor, while in later stages, it promotes tumor growth and metastasis.[1][2][3][4] This context-dependent function makes patient selection and predicting response to therapy challenging. Key challenges include:

  • On-target toxicities: TGF-β is crucial for normal physiological processes, including immune function and tissue repair.[5] Inhibition of TGF-β signaling can lead to adverse events, most notably cardiac toxicities, which have been a significant hurdle for many small molecule inhibitors.[6][7]

  • Patient selection and biomarker development: Identifying patients who are most likely to benefit from TGF-β inhibition is critical. The complex and context-dependent role of TGF-β signaling in different tumors necessitates the development of reliable predictive biomarkers.[8][9]

  • Resistance mechanisms: Tumors can develop resistance to TGF-β inhibitors through various mechanisms, limiting the long-term efficacy of these agents.[6]

  • Modest single-agent efficacy: In many cases, TGF-β inhibitors have shown limited efficacy as monotherapy, leading to investigations in combination with other anti-cancer treatments.[5][10]

Q2: What are the common adverse events observed with LY2157299 (Galunisertib) in clinical trials?

Clinical trials with galunisertib have reported a range of adverse events. While a favorable toxicity profile has been noted in some studies, certain side effects require careful monitoring.[7][11] Common adverse events include:

  • Infections[2]

  • Thromboembolic events[2]

  • Thrombocytopenia[2]

  • Diarrhea[2]

  • Rash[12]

  • Increased brain natriuretic peptide (BNP)[12]

  • Leukopenia[12]

Notably, significant cardiovascular toxicities, a concern with earlier TGF-β inhibitors, were not observed in a first-in-human dose study of galunisertib, likely due to an intermittent dosing schedule (14 days on, 14 days off).[6][13]

Q3: How can we monitor the pharmacodynamic (PD) effects of LY2157299 in clinical trials?

Monitoring the on-target activity of TGF-β inhibitors is crucial for dose selection and assessing biological response. A key pharmacodynamic marker for LY2157299 is the level of phosphorylated SMAD2 (pSMAD2), a downstream effector of the TGF-β signaling pathway.[6][14] Changes in pSMAD2 levels in peripheral blood mononuclear cells (PBMCs) have been shown to correlate with drug exposure, indicating target engagement.[3][11]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in in vitro cell-based assays with LY2157299.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Cell line variability Different cancer cell lines exhibit varying sensitivity to TGF-β signaling and its inhibition. Ensure the chosen cell line has an active TGF-β pathway. It is recommended to test a panel of cell lines to understand the spectrum of activity.
Inconsistent inhibitor concentration Prepare fresh dilutions of LY2157299 for each experiment from a validated stock solution. Ensure accurate pipetting and thorough mixing.
Suboptimal assay conditions Optimize cell seeding density, serum concentration, and incubation times. For signaling studies, serum starvation prior to TGF-β stimulation is often necessary to reduce baseline pathway activation.
Mycoplasma contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Problem 2: Difficulty in detecting a clear anti-tumor response in preclinical in vivo models.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inappropriate tumor model The anti-tumor activity of LY2157299 can be highly dependent on the tumor microenvironment.[6] Consider using syngeneic tumor models with an intact immune system to evaluate the immunomodulatory effects of TGF-β inhibition.[15]
Suboptimal dosing regimen The intermittent dosing schedule (e.g., 14 days on/14 days off) used in clinical trials was designed to manage toxicity while maintaining efficacy.[6] Mimicking this schedule in preclinical models may yield more clinically relevant results.
Lack of a robust pharmacodynamic marker Assess target engagement in vivo by measuring pSMAD2 levels in tumor tissue or surrogate tissues like PBMCs.[3][11] This can help confirm that the drug is reaching its target at biologically active concentrations.
Tumor heterogeneity Even within the same tumor model, there can be significant heterogeneity in the TGF-β signaling pathway. Analyze tumors from both responding and non-responding animals to identify potential biomarkers of response.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Galunisertib (LY2157299) in Humans

ParameterValueReference
Plasma Half-life ~8.6 - 9 hours[1][10]
Time to Maximum Plasma Concentration (Tmax) ~2 hours[12]
Primary Route of Clearance Metabolism (primarily by CYP3A4)[1]
Excretion Feces (~64.5%) and Urine (~36.8%)[1]

Table 2: Selected Clinical Efficacy Data for Galunisertib (LY2157299)

IndicationCombination TherapyResponse MetricResultReference
Metastatic Pancreatic CancerDurvalumabDisease Control Rate25.0%[16]
Metastatic Pancreatic CancerDurvalumabMedian Overall Survival5.72 months[16]
Advanced Hepatocellular CarcinomaSorafenibMedian Time to Progression2.8 months[17]
Advanced Hepatocellular CarcinomaSorafenibMedian Overall Survival7.2 months[17]
Newly Diagnosed Malignant GliomaTemozolomide-based radiochemotherapyMedian Overall Survival18.2 months[8]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SMAD2 (pSMAD2) in Cell Lysates

This protocol is adapted for assessing the inhibition of TGF-β signaling by LY2157299.

1. Sample Preparation:

  • Plate cells and allow them to adhere overnight.
  • Serum-starve cells for 18-24 hours.
  • Pre-treat cells with desired concentrations of LY2157299 for 1-2 hours.
  • Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against pSMAD2 (Ser465/467) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an ECL substrate.
  • Strip and re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Staining for E-Cadherin in Adherent Cells

This protocol can be used to assess the reversal of epithelial-mesenchymal transition (EMT) by LY2157299.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a multi-well plate.
  • Treat cells with TGF-β1 to induce EMT, with or without co-treatment with LY2157299, for 48-72 hours.

2. Fixation and Permeabilization:

  • Wash cells with PBS.
  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.

3. Immunostaining:

  • Block with 1% BSA in PBST for 30 minutes.
  • Incubate with a primary antibody against E-cadherin overnight at 4°C.
  • Wash three times with PBST.
  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
  • Wash three times with PBST.
  • Counterstain nuclei with DAPI for 5 minutes.
  • Wash with PBS.

4. Imaging:

  • Mount coverslips onto microscope slides using an anti-fade mounting medium.
  • Visualize and capture images using a fluorescence microscope.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBRII TGF-beta->TGFBR2 Binding TGFBR1 TGFBRI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2 SMAD2 TGFBR1->SMAD2 Phosphorylation SMAD3 SMAD3 TGFBR1->SMAD3 Phosphorylation pSMAD2 pSMAD2 pSMAD3 pSMAD3 SMAD_complex SMAD2/3/4 Complex pSMAD2->SMAD_complex pSMAD3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Transcription Regulation LY215490 LY215490 (Galunisertib) LY215490->TGFBR1 Inhibition Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Cells Verify Cell Line Authenticity and Mycoplasma Status Start->Check_Cells Check_Reagents Validate Inhibitor Stock and Reagent Concentrations Check_Cells->Check_Reagents Optimize_Assay Optimize Assay Parameters (Seeding, Serum, Time) Check_Reagents->Optimize_Assay Consistent_Results Consistent Results Obtained Optimize_Assay->Consistent_Results Yes Inconsistent_Results Results Still Inconsistent Optimize_Assay->Inconsistent_Results No Consult_Support Consult Technical Support Inconsistent_Results->Consult_Support Clinical_Challenges_Logic Core_Challenge Dual Role of TGF-β (Tumor Suppressor vs. Promoter) Patient_Selection Difficulty in Patient Selection Core_Challenge->Patient_Selection Toxicity On-Target Toxicities Core_Challenge->Toxicity Efficacy Modest Single-Agent Efficacy Core_Challenge->Efficacy Biomarkers Need for Predictive Biomarkers Patient_Selection->Biomarkers Dosing Intermittent Dosing Strategy Toxicity->Dosing Combination Combination Therapies Efficacy->Combination

References

Validation & Comparative

Validating the Specificity of LY215490 for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY215490's performance with other AMPA receptor antagonists, supported by experimental data and detailed methodologies. Our analysis focuses on the specificity of LY215490 for the AMPA receptor compared to other ionotropic glutamate receptors, namely Kainate and NMDA receptors.

Executive Summary

LY215490 is a competitive antagonist of AMPA receptors, also demonstrating activity at Kainate receptors.[1] It is the racemic mixture of LY293558 (tezampanel) and its distomer.[2] Available data indicates that LY215490 and its active isomer, LY293558, selectively antagonize AMPA and Kainate receptors with micromolar affinity, while showing negligible activity at NMDA receptors.[1][2] This profile makes it a valuable tool for studying the physiological and pathological roles of AMPA and Kainate receptors. This guide will delve into the quantitative data supporting this specificity and provide the necessary experimental context.

Comparative Analysis of Receptor Antagonists

To objectively assess the specificity of LY215490, we compare its binding affinity with that of other well-characterized AMPA receptor antagonists. The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) for these compounds at AMPA, Kainate, and NMDA receptors.

CompoundAMPA ReceptorKainate ReceptorNMDA ReceptorSelectivity Profile
LY215490 Micromolar Affinity (competitive antagonist at AMPA/GluK1)[1]Active[2]Inactive[2]AMPA/Kainate vs. NMDA
Fanapanel (ZK200775) Ki: 3.2 nM (quisqualate-induced)Ki: 100 nMKi: 8.5 µMHigh selectivity for AMPA over Kainate and NMDA
CNQX IC50: 0.3 µMIC50: 1.5 µMIC50: 25 µMCompetitive AMPA/Kainate antagonist, lower affinity for NMDA
NBQX Potent and selective competitive antagonistActiveInactiveHigh selectivity for AMPA/Kainate over NMDA
GYKI-52466 IC50: 10-20 µM (non-competitive)IC50: ~450 µMIC50: >> 50 µMNon-competitive, selective for AMPA over Kainate and NMDA

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the specificity of compounds like LY215490.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of LY215490 at AMPA, Kainate, and NMDA receptors.

Materials:

  • Membrane Preparations: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus) expressing the target receptors.

  • Radioligands:

    • For AMPA receptors: [³H]AMPA or [³H]CNQX.

    • For Kainate receptors: [³H]kainate.

    • For NMDA receptors: [³H]CGP 39653 or [³H]MK-801.

  • Test Compound: LY215490.

  • Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor (e.g., unlabeled CNQX for AMPA, unlabeled kainate for Kainate, and unlabeled MK-801 for NMDA).

  • Incubation Buffer: Typically a Tris-HCl buffer with appropriate additives (e.g., KSCN for enhancing [³H]AMPA binding).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of LY215490.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 4°C or room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of LY215490 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording

This technique measures the functional effect of a compound on receptor activity by recording ion channel currents in response to agonist application.

Objective: To assess the antagonist effect of LY215490 on AMPA, Kainate, and NMDA receptor-mediated currents.

Materials:

  • Cell Culture: HEK293 cells or neurons expressing the specific glutamate receptor subtypes.

  • Patch-Clamp Setup: An inverted microscope, micromanipulators, an amplifier, and data acquisition software.

  • Recording Electrodes: Borosilicate glass pipettes filled with an internal solution.

  • External Solution: Artificial cerebrospinal fluid (aCSF) or a similar physiological saline solution.

  • Agonists: AMPA, Kainate, and NMDA (with co-agonist glycine or D-serine for NMDA receptors).

  • Test Compound: LY215490.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for electrophysiological recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Apply a specific agonist to elicit an inward current mediated by the target receptor.

  • Antagonist Application: Co-apply LY215490 with the agonist and measure the reduction in the current amplitude.

  • Dose-Response Curve: Apply a range of LY215490 concentrations to generate a dose-response curve and determine the IC50 value for the functional inhibition.

  • Specificity Testing: Repeat the experiment for each of the three receptor types (AMPA, Kainate, and NMDA) to determine the specificity of the antagonist effect.

Visualizing Key Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds LY215490 LY215490 LY215490->AMPA_R Blocks Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to

Caption: AMPA Receptor Signaling and Antagonism by LY215490.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand & LY215490 prepare_membranes->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Analyze Data (IC50 -> Ki) measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Electrophysiology_Workflow start Start prepare_cells Prepare Cells Expressing Target Receptor start->prepare_cells patch_clamp Obtain Whole-Cell Patch-Clamp Recording prepare_cells->patch_clamp apply_agonist Apply Agonist to Elicit Current patch_clamp->apply_agonist apply_antagonist Co-apply LY215490 with Agonist apply_agonist->apply_antagonist record_current Record Change in Current Amplitude apply_antagonist->record_current analyze Generate Dose-Response Curve & Determine IC50 record_current->analyze end End analyze->end

Caption: Workflow for an Electrophysiology Experiment.

References

A Comparative Guide to LY215490 and Other AMPA Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of LY215490 (and its active isomer, tezampanel) with other prominent AMPA receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system. Its over-activation is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, AMPA receptor antagonists are a significant area of research for the development of novel therapeutics. These antagonists can be broadly categorized into two main classes: competitive antagonists, which bind to the same site as the endogenous ligand glutamate, and non-competitive antagonists, which bind to an allosteric site to prevent receptor activation.

LY215490 is a competitive AMPA receptor antagonist, with its active isomer being LY293558, also known as tezampanel.[1] This guide will compare its characteristics with other well-known competitive and non-competitive AMPA receptor antagonists.

Performance Comparison of AMPA Receptor Antagonists

The following tables summarize the available quantitative data for LY215490/tezampanel and other selected AMPA receptor antagonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Potency of Selected AMPA Receptor Antagonists

CompoundTypeIC50 / KiReceptor/Assay
LY293558 (tezampanel) CompetitiveNot specified in searchesAMPA/Kainate receptor antagonist[1][2]
Perampanel Non-competitiveIC50: 93 nMAMPA-induced Ca2+ influx in cultured rat cortical neurons[3]
NBQX CompetitiveKi: 78 nM (vs Kainate), 63 nM (vs AMPA)Xenopus oocytes injected with rat cortex mRNA[4]
GYKI 52466 Non-competitiveIC50: 11 µMKainate-activated currents in cultured rat hippocampal neurons[5]
Talampanel Non-competitive2.3-3-fold more potent than GYKI 52466Not specified in searches[5]

Table 2: In Vivo Neuroprotective Effects of Tezampanel (LY293558) vs. Midazolam

This table presents data from a study comparing the neuroprotective effects of tezampanel and midazolam in a rat model of soman-induced status epilepticus.

Treatment GroupNeuronal Loss in Basolateral Amygdala (neurons/mm³)
Control98,587 ± 4287
Soman + Tezampanel (10 mg/kg)97,305 ± 5872
Soman + Midazolam (5 mg/kg)71,771 ± 3980

Table 3: Clinical Efficacy of Tezampanel (LY293558) in Acute Migraine

This table summarizes the results of a clinical trial comparing intravenous tezampanel to placebo and subcutaneous sumatriptan for the treatment of acute migraine.

Treatment GroupHeadache Response Rate at 2 hours (%)
Placebo25%
Tezampanel (1.2 mg/kg IV)69%
Sumatriptan (6 mg SC)86%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of common experimental protocols used to characterize AMPA receptor antagonists.

Radioligand Binding Assay (for determining Ki values)

This technique is used to determine the binding affinity of a compound for a receptor.

  • Membrane Preparation: Synaptic membranes are prepared from a relevant tissue source, such as the rat cerebral cortex.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the AMPA receptor (e.g., [³H]AMPA).

  • Competition: A range of concentrations of the unlabeled test compound (e.g., LY215490) is added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (for determining IC50 values)

This method is used to measure the effect of a compound on the ion flow through AMPA receptors in response to an agonist.

  • Cell Culture: Neurons, such as rat hippocampal or cortical neurons, are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Agonist Application: An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell to elicit an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonist at various concentrations to measure its inhibitory effect on the agonist-induced current.

  • Data Analysis: The concentration of the antagonist that reduces the agonist-induced current by 50% (IC50) is determined by fitting the concentration-response data to a logistic function.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AMPA receptor function and the methods used to study them can provide valuable insights.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds LY215490 LY215490 (Competitive Antagonist) LY215490->AMPAR Blocks Glutamate Binding Perampanel Perampanel (Non-competitive Antagonist) Perampanel->AMPAR Allosteric Inhibition Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC activation) Depolarization->Downstream

Caption: AMPA Receptor Signaling and Points of Antagonist Intervention.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Coverslip Plating on Coverslips Cell_Culture->Coverslip Giga_Seal Form Gigaohm Seal Coverslip->Giga_Seal Patch_Pipette Fabricate & Fill Patch Pipette Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Agonist Apply AMPA Agonist Whole_Cell->Agonist Record_Current Record Baseline Current Agonist->Record_Current Antagonist Apply Antagonist + Agonist Record_Current->Antagonist Record_Inhibition Record Inhibited Current Antagonist->Record_Inhibition Dose_Response Construct Dose-Response Curve Record_Inhibition->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

References

Comparative Analysis of TGF-β Inhibition: A Scientific Guide to Galunisertib (LY2157299)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: This guide addresses the topic of "LY 215490 vs galunisertib." Extensive research indicates that galunisertib is scientifically identified as LY2157299 . There is no publicly available scientific literature or data corresponding to a TGF-β inhibitor designated as "this compound." It is presumed that "this compound" is a typographical error. This document will, therefore, provide a comprehensive review of galunisertib (LY2157299) as a key exemplar of a TGF-β signaling inhibitor.

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes. In the landscape of oncology, it presents a paradox: acting as a tumor suppressor in early-stage cancers while promoting tumor progression, invasion, metastasis, and immune evasion in advanced malignancies.[1][2][3][4] This dual role makes targeted inhibition of the TGF-β pathway a compelling therapeutic strategy. Galunisertib (LY2157299) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TGF-β receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[5] By blocking the kinase activity of TGF-βRI, galunisertib abrogates the canonical signaling cascade, preventing the phosphorylation of the downstream effector SMAD2.[5]

Data Presentation: Performance of Galunisertib (LY2157299)

The following table summarizes key quantitative data from preclinical evaluations of galunisertib.

ParameterValueAssay TypeModel SystemReference(s)
IC50 (TGF-βRI / ALK5) 56 nMCell-Free Kinase AssayRecombinant Human Kinase[6][7]
IC50 (ALK4) 77.7 nMCell-Free Kinase AssayRecombinant Human Kinase
IC50 (pSMAD2 Inhibition) 0.894 - 1.765 µMCell-Based ELISAMurine Breast Cancer Cells (EMT6-LM2, 4T1-LP)[8]
In Vivo Efficacy Significant Tumor Growth DelayIn Vivo XenograftHuman Lung (Calu6), Breast (MX1) & Murine Breast (4T1)[5][8]
Clinical Status Development Discontinued (Jan 2020)Phase I/II Clinical TrialsHuman Patients[9][10]

Mechanism of Action and Signaling Pathway

Galunisertib acts as an ATP-competitive inhibitor of the TGF-βRI serine/threonine kinase domain. The binding of the TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene transcription. Galunisertib blocks this phosphorylation step, thereby inhibiting the entire downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta_Ligand->TGF_beta_RII Binds TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Activates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Translocates & Regulates Cellular_Response Invasion, Metastasis, Immune Suppression Target_Genes->Cellular_Response Leads to Galunisertib Galunisertib (LY2157299) Galunisertib->TGF_beta_RI Inhibits

Caption: Inhibition of the TGF-β signaling cascade by Galunisertib.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TGF-β inhibitors like galunisertib.

  • Objective: To determine the direct inhibitory activity of a compound on the isolated TGF-βRI kinase.

  • Methodology:

    • Reagents: Recombinant human TGF-βRI (ALK5) kinase domain, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and a suitable substrate (e.g., a synthetic peptide derived from SMAD3).[11]

    • Procedure: The kinase, substrate, and serial dilutions of galunisertib are incubated in the kinase buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes).[12]

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity with a scintillation counter. Alternatively, luminescent assays like ADP-Glo™ can be used, which measure ADP formation.[12]

    • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined using non-linear regression analysis.

  • Objective: To assess the effect of galunisertib on the migratory capacity of cancer cells.

  • Methodology:

    • Setup: A two-chamber system (e.g., Transwell® insert) is used, separated by a porous membrane (e.g., 8 µm pore size).[13][14]

    • Procedure:

      • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or TGF-β).

      • Cancer cells (e.g., U87MG glioblastoma cells) are pre-treated with various concentrations of galunisertib or vehicle control and then seeded into the upper chamber in serum-free media.[15]

      • The plate is incubated for a period allowing for cell migration (e.g., 12-24 hours).[16]

    • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[13]

    • Data Analysis: The number of migrated cells in treated groups is compared to the control group to determine the inhibitory effect.

  • Objective: To evaluate the anti-tumor activity of galunisertib in a living organism.

  • Methodology:

    • Model: Human tumor cells (e.g., Calu6 lung cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[17][18]

    • Treatment: Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into groups. The treatment group receives galunisertib orally at a specified dose and schedule (e.g., 75 mg/kg, twice daily), while the control group receives a vehicle.[7][8]

    • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored as indicators of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a fixed duration.

    • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., t-test or ANOVA) are used to compare the final tumor volumes or the time to reach a specific tumor volume between the treated and control groups.

Conclusion

Galunisertib (LY2157299) stands as a thoroughly investigated first-in-class inhibitor of the TGF-βRI kinase. Preclinical data consistently demonstrate its potent and selective inhibition of the TGF-β signaling pathway, leading to significant anti-tumor activity in various cancer models by impeding processes like cell migration and invasion.[8][19] Although its clinical development was halted, the wealth of data generated from its study has been instrumental in validating the TGF-β pathway as a viable therapeutic target in oncology and provides a robust framework for the continued development of next-generation inhibitors.

References

Cross-Validation of Galunisertib (LY215490) Efficacy: A Comparative Guide Based on Preclinical Genetic Models and Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Galunisertib (formerly LY215490), a selective TGF-β receptor I (TGFβRI) kinase inhibitor, across various preclinical genetic and xenograft models, and its cross-validation with clinical trial results. The objective is to offer a clear, data-driven perspective on the therapeutic potential and translational challenges of targeting the TGF-β signaling pathway in oncology.

Mechanism of Action of Galunisertib

Galunisertib is a small molecule inhibitor that targets the serine/threonine kinase activity of TGFβRI (also known as ALK5). By blocking this receptor, galunisertib prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1] This pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor growth, invasion, metastasis, and immune evasion in advanced stages.[2][3][4][5][6] Galunisertib's mechanism is aimed at counteracting these pro-tumorigenic effects.

Preclinical Performance of Galunisertib in Genetic and Xenograft Models

Galunisertib has been extensively evaluated in a range of preclinical models, including genetically engineered mouse models (GEMMs) that closely mimic human disease, and traditional xenograft models.

Pancreatic Ductal Adenocarcinoma (PDAC) - KPC Mouse Model

The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) is a genetically engineered model that faithfully recapitulates the progression of human pancreatic cancer.

Quantitative Data Summary:

Treatment GroupDosing ScheduleOutcome MeasureResultReference
Galunisertib75 mg/kg, i.p., every other dayPD-L1 ExpressionIncreased[7]
Galunisertib + anti-PD-175 mg/kg Galunisertib, i.p., every other day; 200 µg anti-PD-1 antibodyTumor BurdenSignificantly Reduced[7]
Breast Cancer - 4T1 Syngeneic Model

The 4T1 model is an aggressive, triple-negative breast cancer model that spontaneously metastasizes, making it valuable for studying advanced disease.

Quantitative Data Summary:

Treatment GroupDosing ScheduleOutcome MeasureResultReference
Galunisertib75 mg/kg, p.o., BID for 28 daysTumor Growth InhibitionNearly 100%[8][9]
Galunisertib75 mg/kg, p.o., BID for 28 daysComplete Tumor Regression~50% of animals[9]
Galunisertib + anti-PD-L175 mg/kg Galunisertib, p.o., BID; anti-PD-L1 antibodyTumor Growth Inhibition98%[9]
Galunisertib + anti-PD-L175 mg/kg Galunisertib, p.o., BID; anti-PD-L1 antibodyComplete Response Rate~50%[9]
Glioblastoma - U87MG Xenograft Model

The U87MG xenograft model is a widely used model for studying glioblastoma, characterized by its aggressive growth.[10][11]

Quantitative Data Summary:

Treatment GroupDosing ScheduleOutcome MeasureResultReference
Galunisertib25 mg/kgTumor VolumeModest anti-tumor effect[12]
Lomustine (CCNU)30 mg/kgTumor VolumeAnti-tumor activity[12]
Galunisertib + Lomustine25 mg/kg Galunisertib; 30 mg/kg LomustineTumor VolumeSignificant reduction compared to monotherapies[12]

Clinical Trial Performance of Galunisertib

The preclinical findings have been cross-validated in several clinical trials, with mixed but informative results.

Unresectable Pancreatic Cancer

Quantitative Data Summary:

Treatment GroupNMedian Overall Survival (OS)Hazard Ratio (HR) [95% CI]Reference
Galunisertib + Gemcitabine1048.9 months0.79 [0.59-1.09][5]
Placebo + Gemcitabine527.1 months[5]
Newly Diagnosed Malignant Glioma (NCT01220271)

Quantitative Data Summary:

Treatment GroupNMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Disease Control RateReference
Galunisertib + TMZ/RTX4018.2 months7.6 months80%[13]
TMZ/RTX alone1617.9 months11.5 months56%[13]

Experimental Protocols

KPC Mouse Model of Pancreatic Cancer
  • Animal Model: Pdx1-Cre; LSL-KRASG12D; LSL-TP53R172H (KPC) mice.[7][14][15][16]

  • Treatment: At 6 weeks of age, KPC mice were treated with Galunisertib (75mg/kg) via intraperitoneal injection every other day. For combination studies, a PD-1 neutralizing antibody (200μg) was also administered.[7]

  • Endpoint Analysis: Tissues were collected after 2.5 months for histological analysis of tumor burden and immunohistochemical staining for markers such as pSMAD2 and PD-L1.[7]

4T1 Syngeneic Breast Cancer Model
  • Cell Line: 4T1 murine breast cancer cells, engineered to express luciferase (4T1-LP) for in vivo imaging.[8][17]

  • Animal Model: Female BALB/c mice.

  • Tumor Implantation: 1 x 106 4T1-LP cells were injected orthotopically into the mammary fat pad.[8]

  • Treatment: When tumors reached a volume of approximately 300mm3, mice were treated with Galunisertib (75 mg/kg) orally twice daily (BID) for 28 days.[8][18] For combination studies, an anti-PD-L1 antibody was co-administered.

  • Endpoint Analysis: Tumor growth was monitored regularly. At the end of the study, tumors were excised for further analysis, and mice were monitored for survival.[8][18]

U87MG Glioblastoma Xenograft Model
  • Cell Line: U87MG human glioblastoma cells.[10][11]

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: 1 x 106 U87MG cells were subcutaneously injected into the flank of the mice.[11]

  • Treatment: Once tumors reached a volume of ~100mm3, mice were randomized into treatment groups: vehicle control, Galunisertib (25 mg/kg), Lomustine (30 mg/kg), or the combination of Galunisertib and Lomustine.[12]

  • Endpoint Analysis: Tumor volume was measured twice a week. At the end of the study, tumors were excised and weighed.[11]

Visualizations

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Galunisertib Galunisertib (LY215490) Galunisertib->TGFbRI Inhibition Tumor_effects Tumor Progression Invasion, Metastasis Immune Evasion Gene_expression->Tumor_effects

Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.

Experimental Workflow Diagram

experimental_workflow start Start model_selection Select Preclinical Model (e.g., KPC, 4T1, U87MG) start->model_selection tumor_implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) model_selection->tumor_implantation tumor_growth Allow Tumor Establishment tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Galunisertib, Vehicle, Comparator) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring monitoring->treatment endpoint Endpoint Analysis (Tumor Volume, Survival, Biomarkers) monitoring->endpoint

Caption: A typical experimental workflow for evaluating Galunisertib in vivo.

Logical Relationship Diagram

logical_relationship preclinical Preclinical Studies (Genetic & Xenograft Models) cross_validation Cross-Validation preclinical->cross_validation clinical Clinical Trials (Phase I, II, III) clinical->cross_validation data_integration Integrated Data Analysis cross_validation->data_integration go_nogo Go/No-Go Decision for Further Development data_integration->go_nogo

Caption: The logical flow of cross-validating preclinical and clinical data.

References

A Comparative Analysis of Galunisertib (LY2157299) and SB-431542: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two widely used small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway: Galunisertib (also known as LY2157299) and SB-431542. Both molecules are instrumental in preclinical research for studying the multifaceted roles of TGF-β in cancer, fibrosis, and immunology.

Introduction to TGF-β Pathway Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes. Dysregulation of this pathway is a hallmark of various diseases, including cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of metastasis and immune evasion in advanced stages. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, primarily the Activin Receptor-Like Kinase 5 (ALK5). Activated ALK5 phosphorylates downstream effector proteins, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. Both Galunisertib and SB-431542 target the ATP-binding site of the ALK5 kinase domain, thereby blocking the initiation of this signaling cascade.[1][2][3]

Mechanism of Action

Galunisertib and SB-431542 are selective, ATP-competitive inhibitors of the TGF-β type I receptor kinase, ALK5 (TβRI).[2][3] By binding to the kinase domain of ALK5, they prevent the phosphorylation and subsequent activation of SMAD2 and SMAD3, effectively abrogating the canonical TGF-β signaling pathway.[1][4] This inhibition blocks TGF-β-mediated cellular responses such as Epithelial-to-Mesenchymal Transition (EMT), cell migration, immune suppression, and proliferation changes.[5][6]

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 TβRI / ALK5 TBRII->ALK5 Recruits & Phosphorylates (P) pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates (P) SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene Target Gene Transcription SMAD_Complex->Gene Translocates TGFB TGF-β Ligand TGFB->TBRII Binds Inhibitor Galunisertib SB-431542 Inhibitor->ALK5 Inhibit

TGF-β signaling pathway and points of inhibition.

Quantitative Data Comparison

The following table summarizes the key pharmacological parameters for Galunisertib and SB-431542, compiled from various biochemical and cell-based assays.

ParameterGalunisertib (LY2157299)SB-431542Reference
Primary Targets ALK5 (TβRI), ALK4ALK5 (TβRI), ALK4, ALK7[5][7][8]
IC₅₀ for ALK5 56 - 172 nM94 nM[7][9][10]
IC₅₀ for ALK4 ~78 - 80 nM140 nM (reported elsewhere)[5][7][11]
Selectivity Profile Also inhibits TGFβRII, ALK6, ACVR2B, and MINK with submicromolar IC₅₀s.Highly selective for ALK4/5/7. No significant effect on BMP receptors (ALK1, 2, 3, 6) or MAP kinase pathways (ERK, JNK, p38).[3][7][8][11]
Molecular Formula C₂₂H₁₉N₅OC₂₂H₁₆N₄O₃[7][9]
Molecular Weight 369.43 g/mol 384.39 g/mol [7][9]

Note: IC₅₀ values can vary between studies due to different experimental conditions, such as ATP concentration and substrate used in kinase assays.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols used to characterize TGF-β inhibitors.

In Vitro ALK5 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ALK5.

  • Objective: To determine the IC₅₀ value of the inhibitor against the ALK5 kinase.

  • Materials:

    • Recombinant purified ALK5 kinase domain (constitutively active T204D mutant is often used).[11]

    • Kinase substrate (e.g., casein or a specific peptide like pKSMAD3).[11][12]

    • [γ-³³P]ATP or unlabeled ATP for non-radioactive detection methods.

    • Kinase buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 4 mM MgCl₂, 1 mM NaF, 2 mM β-mercaptoethanol).[12]

    • Serial dilutions of Galunisertib or SB-431542.

    • 96-well microplate.

    • Filter paper or method to capture phosphorylated substrate.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing kinase buffer, ALK5 enzyme, and the kinase substrate.

    • Add serial dilutions of the inhibitor (e.g., from 1 nM to 20 µM) or DMSO as a vehicle control.[12]

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP (containing [γ-³³P]ATP).

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and transfer the mixture to a filter paper to capture the phosphorylated substrate.

    • Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC₅₀.

Cell-Based SMAD2 Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block TGF-β-induced SMAD2 phosphorylation in a cellular context.

  • Objective: To assess the cellular potency of the inhibitor in blocking the TGF-β pathway.

  • Materials:

    • A TGF-β responsive cell line (e.g., HaCaT, NIH-3T3, 4T1-LP).[4][13]

    • Cell culture medium and supplements.

    • Recombinant human TGF-β1 ligand.

    • Galunisertib or SB-431542.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2/3.

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blot equipment.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the inhibitor or DMSO for 30-60 minutes.[13]

    • Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 1 hour.[13]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary anti-phospho-SMAD2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-SMAD2/3 antibody as a loading control.

    • Quantify band intensities to determine the inhibition of SMAD2 phosphorylation relative to the TGF-β1-stimulated control.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of the two inhibitors.

Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_assay Assay & Data Collection cluster_analysis Analysis Start Select TGF-β Responsive Cell Line Culture Culture Cells to Optimal Confluency Start->Culture Control Vehicle (DMSO) Culture->Control TGFB TGF-β1 Culture->TGFB LY TGF-β1 + Galunisertib Culture->LY SB TGF-β1 + SB-431542 Culture->SB Harvest Harvest Cells or Supernatant Control->Harvest TGFB->Harvest LY->Harvest SB->Harvest Assay Perform Assay (e.g., Western Blot, qPCR, Migration) Harvest->Assay Data Quantify Results Assay->Data Compare Compare Potency & Efficacy (IC₅₀) Data->Compare

Workflow for comparative analysis of TGF-β inhibitors.

Summary and Recommendations

Both Galunisertib and SB-431542 are potent inhibitors of the TGF-β pathway, primarily targeting ALK5.

  • SB-431542 is exceptionally well-characterized in preclinical and basic research settings. Its high selectivity against the broader kinome, particularly its lack of activity on BMP pathways and MAP kinases, makes it an excellent tool for specifically interrogating the TGF-β/Activin/Nodal signaling branches.[3][8] It is widely used for in vitro studies, including stem cell differentiation and reprogramming.

  • Galunisertib (LY2157299) is also a potent and selective ALK5 inhibitor, but with a slightly broader selectivity profile that includes other TGF-β superfamily receptors at submicromolar concentrations.[7][11] A key distinction is its development as an orally bioavailable drug that has been extensively evaluated in clinical trials for various cancers, including glioblastoma and pancreatic cancer.[1][2] This makes Galunisertib a more clinically relevant molecule and the preferred choice for in vivo animal studies aiming to model clinical applications or for translational research.[6]

For researchers, the choice depends on the experimental context:

  • For highly specific in vitro pathway analysis, SB-431542 is a reliable benchmark standard.

  • For in vivo studies, especially those with translational or clinical relevance, Galunisertib is the more appropriate inhibitor due to its established pharmacokinetic properties and clinical development history.[1]

References

A Comparative Analysis of LY215490 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective drug development is marked by a diversity of mechanisms aimed at mitigating the complex cascade of neuronal injury. This guide provides a comparative overview of the efficacy of LY215490, a selective AMPA receptor antagonist, against other prominent neuroprotective strategies. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers in the field.

Data Presentation: Efficacy of Neuroprotective Drugs

The following tables summarize the quantitative efficacy of LY215490 and other selected neuroprotective agents in various preclinical models of neurological disorders.

Table 1: Efficacy of LY215490 in a Focal Ischemia Model

DrugDoseAdministration RouteAnimal ModelEfficacy MetricOutcomeReference
LY2154902 x 30 mg/kgIntraperitonealRat (Permanent MCA Occlusion)Infarct Volume Reduction (Hemisphere)25% protection[1]
LY2154902 x 30 mg/kgIntraperitonealRat (Permanent MCA Occlusion)Infarct Volume Reduction (Cortex)31% protection[1]
LY2154902 x 100 mg/kgIntraperitonealRat (Permanent MCA Occlusion)Infarct Volume Reduction (Hemisphere)23% protection[1]
LY2154902 x 100 mg/kgIntraperitonealRat (Permanent MCA Occlusion)Infarct Volume Reduction (Cortex)27% protection[1]

Table 2: Comparative Efficacy of Other AMPA and NMDA Receptor Antagonists

DrugClassDoseAdministration RouteAnimal ModelEfficacy MetricOutcomeReference
PD152247 (PNQX)AMPA Antagonist1.0 mg/kg/hourIntravenousRat (Temporary Focal Ischemia)Lesion Volume Reduction51% reduction[2][3]
GYKI-52466Non-competitive AMPA AntagonistNot SpecifiedNot SpecifiedRat (MCA Occlusion)Ischemic Lesion Volume Reduction68% (immediate), 48% (1 hr post-MCAO)[2]
CNS 1102NMDA AntagonistNot SpecifiedIntravenousRat (Permanent MCA Occlusion)Infarct Volume Reduction66% reduction[4]

Table 3: Efficacy of Free Radical Scavengers and Anti-Inflammatory Agents

DrugClassDoseAdministration RouteAnimal Model/Patient PopulationEfficacy MetricOutcomeReference
EdaravoneFree Radical Scavenger30 mg, twice dailyIntravenous InfusionHuman (Acute Ischemic Stroke)Improved Functional Outcome (mRS)Significant improvement (p=0.0382)[5]
EdaravoneFree Radical ScavengerNot SpecifiedNot SpecifiedAnimal Models (Focal Ischemia)Functional Outcome Improvement30.3% improvement[6]
EdaravoneFree Radical ScavengerNot SpecifiedNot SpecifiedAnimal Models (Focal Ischemia)Structural Outcome Improvement25.5% improvement[6]
MinocyclineTetracycline Antibiotic (Anti-inflammatory)120 mg/kgOralMouse (MPTP Model of Parkinson's)Protection of TH-positive neurons66% of control levels (vs. 36% in untreated)[7]
MinocyclineTetracycline Antibiotic (Anti-inflammatory)120 mg/kgOralMouse (MPTP Model of Parkinson's)Striatal Dopamine Levels56% of control levels (vs. 19% in untreated)[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used model induces focal cerebral ischemia, mimicking human stroke.

Objective: To induce a reproducible ischemic brain injury to test the efficacy of neuroprotective agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • 4-0 nylon monofilament suture with a blunted tip[8]

  • Poly-L-lysine solution (0.1% w/v)[8]

  • Microvascular clips

  • Surgical instruments (forceps, scissors, etc.)

Procedure:

  • Filament Preparation: Cut a 3 cm piece of 4-0 nylon monofilament. Heat the tip to create a blunt, bulb-shaped end. Immerse the filament in poly-L-lysine for 30 minutes and then dry overnight.[8]

  • Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.

  • Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal ECA and the CCA. Place a temporary clip on the ICA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Introduce the prepared monofilament through the ECA into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[9]

  • Occlusion Period: For transient ischemia, the filament is left in place for a specific duration (e.g., 2 hours) before withdrawal to allow reperfusion. For permanent ischemia, the filament is left in place.

  • Closure: Suture the neck incision.

  • Post-operative Care: Monitor the animal's temperature and provide supportive care during recovery.

Outcome Assessment:

  • Infarct Volume: After a survival period (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then calculated.

  • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.

MPTP Model of Parkinson's Disease in Mice

This model is used to study the neurodegeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

Objective: To induce Parkinson's-like pathology to evaluate the neuroprotective effects of drugs.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline solution

  • Drug of interest (e.g., Minocycline)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC equipment for neurotransmitter analysis

Procedure:

  • Drug Administration: Administer the neuroprotective agent (e.g., minocycline orally) or vehicle to the mice for a predetermined period before and/or after MPTP injection.[7]

  • MPTP Injection: Inject mice with MPTP (e.g., 4 doses of 20 mg/kg, intraperitoneally, at 2-hour intervals).[7]

  • Tissue Collection: After a set period (e.g., 7 days), euthanize the mice and collect the brains.

  • Immunohistochemistry: Process brain sections containing the substantia nigra pars compacta (SNpc) for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons.

  • Neurochemical Analysis: Dissect the striatum and analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the neuroprotective drugs discussed.

Signaling Pathways

AMPA_Receptor_Excitotoxicity cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx_AMPA Ca2+ Influx (CP-AMPARs) AMPAR->Ca_influx_AMPA (if Ca2+ permeable) Depolarization Depolarization Na_influx->Depolarization NMDA_Mg_block Removal of Mg2+ block from NMDA Receptor Depolarization->NMDA_Mg_block Ca_influx_NMDA Ca2+ Influx (NMDA) NMDA_Mg_block->Ca_influx_NMDA Ca_overload Intracellular Ca2+ Overload Ca_influx_NMDA->Ca_overload Ca_influx_AMPA->Ca_overload Neuronal_injury Neuronal Injury & Death Ca_overload->Neuronal_injury Activates Deleterious Pathways

Experimental Workflow

MCAO_Workflow start Start anesthesia Anesthesia start->anesthesia surgery MCA Occlusion Surgery anesthesia->surgery drug_admin Drug Administration (e.g., LY215490) surgery->drug_admin occlusion Occlusion Period (Transient or Permanent) drug_admin->occlusion reperfusion Reperfusion (if transient) occlusion->reperfusion survival Survival Period (e.g., 24 hours) occlusion->survival Permanent reperfusion->survival assessment Outcome Assessment (Infarct Volume, Neurological Score) survival->assessment end End assessment->end

References

Validating the Anti-Tumor Efficacy of LY215490 (Galunisertib) in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of LY215490 (Galunisertib), a selective TGF-β receptor I (TGF-βRI) kinase inhibitor, in various xenograft models. The data presented is compiled from preclinical studies to offer insights into its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

Comparative Analysis of Anti-Tumor Efficacy

The following tables summarize the quantitative data on the anti-tumor effects of LY215490 and a comparator TGF-β inhibitor, LY2109761, in different xenograft models.

Agent Xenograft Model Treatment Metric Result Reference
LY215490 (Galunisertib) MX1 (Human Breast Cancer)75 mg/kg BIDTumor Growth Delay10.3 ± 4.3 days (time to reach 1500 mm³)[1]
LY215490 (Galunisertib) Calu6 (Human Lung Cancer)75 mg/kg BIDTumor Growth Delay8.3 ± 2.6 days (time to reach 500 mm³)[1]
LY215490 (Galunisertib) 4T1 (Murine Breast Cancer)75 mg/kg BIDTumor Growth Delay13 ± 2.4 days (time to reach 500 mm³)[1]
LY215490 (Galunisertib) 4T1 (Murine Breast Cancer)150 mg/kg BIDComplete Regression50% of animals showed complete tumor regression[2]
LY215490 (Galunisertib) + Lomustine U87MG (Human Glioblastoma)Galunisertib (25 mg/kg) + Lomustine (30 mg/kg)Tumor Volume ReductionSignificant reduction compared to either agent alone[1]
LY2109761 + Gemcitabine L3.6pl (Human Pancreatic Cancer)LY2109761 + GemcitabineMedian Survival77.5 days (combination) vs. 45.0 days (LY2109761 alone)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for establishing and evaluating the efficacy of anti-tumor agents in xenograft models, based on common practices in the cited literature.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture and Preparation:

    • Human cancer cell lines (e.g., MX1, Calu6, U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested during the logarithmic growth phase.

    • A single-cell suspension is prepared in a sterile solution, such as PBS or serum-free media, and often mixed with Matrigel to enhance tumor formation.[3]

  • Animal Models:

    • Immunocompromised mice (e.g., athymic nude, NOD/SCID) aged 6-8 weeks are used to prevent graft rejection.

  • Tumor Implantation:

    • A suspension of 1-5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.[3]

  • Drug Administration:

    • Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).

    • LY215490 is typically formulated for oral gavage (BID - twice daily).

    • Vehicle controls receive the formulation excipient.

  • Efficacy Assessment:

    • Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[4]

    • Animal body weight is monitored as an indicator of toxicity.

    • The primary endpoint is often tumor growth inhibition or delay.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Tissue Acquisition:

    • Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[5][6][7]

    • The tissue is transported in a sterile medium on ice.

  • Animal Models:

    • Highly immunodeficient mice (e.g., NOD/SCID or NSG) are required for successful engraftment of human tissue.[8]

  • Tumor Implantation:

    • The tumor tissue is fragmented into small pieces (e.g., 2-3 mm³) and implanted subcutaneously into the flank of the mice.[9][10]

  • Drug Administration and Efficacy Assessment:

    • Similar to CDX models, treatment begins once tumors are established.

    • Efficacy is assessed by monitoring tumor volume and overall animal health.[9]

Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental setup, the following diagrams illustrate the TGF-β signaling pathway targeted by LY215490 and a typical workflow for a xenograft study.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Invasion, Metastasis) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation LY215490 LY215490 (Galunisertib) LY215490->TGFbRI Inhibition

Caption: TGF-β Signaling Pathway and the inhibitory action of LY215490.

Xenograft_Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Prep Cancer Cell Preparation Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Group Treatment Group (e.g., LY215490) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Data_Collection Tumor Volume & Body Weight Measurement Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Growth Inhibition) Data_Collection->Endpoint_Analysis

Caption: Standard workflow for a xenograft anti-tumor efficacy study.

References

Revolutionizing Cancer Treatment: The Synergistic Potential of LY215490 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cancer, researchers and clinicians are increasingly turning to combination therapies to enhance treatment efficacy and overcome drug resistance. A significant body of preclinical and clinical research has emerged, highlighting the synergistic effects of the TGF-β receptor I (TGF-βRI) kinase inhibitor, LY215490 (also known as galunisertib), when used in conjunction with traditional chemotherapy regimens. These studies, spanning various cancer types including pancreatic, gastric, and aggressive lymphomas, demonstrate the potential of this combination to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment to favor a more robust anti-cancer response.

LY215490 targets the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes that is often dysregulated in cancer, contributing to tumor progression, metastasis, and immunosuppression. By inhibiting this pathway, LY215490 can sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a more profound and durable therapeutic outcome.

This guide provides a comprehensive comparison of the synergistic effects of LY215490 with various chemotherapy agents, supported by experimental data from key preclinical and clinical studies.

Unveiling the Synergy: LY215490 and Chemotherapy in Action

Enhanced Efficacy in Pancreatic Cancer

In patients with unresectable pancreatic cancer, the combination of galunisertib and gemcitabine has shown a notable improvement in overall survival compared to gemcitabine alone.[1] A Phase 1b/2a clinical trial demonstrated the tolerability and potential efficacy of this combination, providing a strong rationale for further investigation in this challenging disease.[2][3]

Tumor Growth Suppression in Gastric Cancer

Preclinical studies in gastric cancer models have revealed that LY215490, in combination with standard chemotherapeutic agents such as 5-fluorouracil (5-FU) or paclitaxel, significantly suppresses tumor growth.[4] The mechanism behind this synergy involves the inhibition of phosphorylation of Smad2, a key downstream effector of TGF-β signaling, and the suppression of epithelial-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis.[4]

Potentiating Doxorubicin's Anti-Tumor Effect in Aggressive Lymphoma

In aggressive B-cell non-Hodgkin lymphoma models, galunisertib has been shown to synergistically potentiate the anti-tumor effects of doxorubicin.[5] This combination leads to a significant increase in apoptosis (programmed cell death) in cancer cells. Mechanistically, this synergy is attributed to the upregulation of p-P38 MAPK and the inhibition of both the TGF-β/Smad2/3 and PI3K/AKT signaling pathways.[5] Furthermore, the combination therapy was found to enhance the anti-tumor immune response by reducing regulatory T cells and preventing CD8+ T-cell exhaustion.[5]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, illustrating the enhanced efficacy of LY215490 in combination with various chemotherapy agents.

Table 1: In Vivo Tumor Growth Inhibition

Cancer TypeChemotherapy AgentTreatment GroupTumor Growth Inhibition (%)Reference
Gastric Cancer5-Fluorouracil (5-FU)LY215490 + 5-FUSignificantly higher than either agent alone[4]
Gastric CancerPaclitaxelLY215490 + PaclitaxelSignificantly higher than either agent alone[4]
Aggressive LymphomaDoxorubicinGalunisertib + DoxorubicinSignificantly reduced tumor growth[5]

Table 2: Clinical Trial Outcomes

Cancer TypeChemotherapy AgentTreatment GroupMedian Overall SurvivalReference
Unresectable Pancreatic CancerGemcitabineGalunisertib + Gemcitabine8.9 months[1]
Unresectable Pancreatic CancerGemcitabinePlacebo + Gemcitabine7.1 months[1]
Newly Diagnosed Malignant GliomaTemozolomide-based RadiochemotherapyGalunisertib + TMZ/RTX18.2 months[2][6]
Newly Diagnosed Malignant GliomaTemozolomide-based RadiochemotherapyTMZ/RTX alone17.9 months[2][6]

Experimental Protocols

To ensure the reproducibility and transparency of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Synergy Assessment (WST-1 Assay)
  • Cell Lines: Human gastric cancer cell line 44As3-Luc.

  • Treatment: Cells were treated with varying concentrations of LY215490, 5-FU, or paclitaxel, both alone and in combination.

  • Assay: Cell viability was assessed using the water-soluble tetrazolium salt-1 (WST-1) assay after a specified incubation period.

  • Analysis: The synergistic effect was determined by comparing the viability of cells treated with the combination to those treated with single agents.[4]

In Vivo Xenograft Mouse Model
  • Animal Model: Xenograft mouse models were established using human gastric cancer cells (44As3-Luc).

  • Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control, LY215490 alone, chemotherapy (5-FU or paclitaxel) alone, or the combination of LY215490 and chemotherapy.

  • Endpoint: Tumor volume was measured regularly to assess the anti-tumor effect of the different treatment regimens.[4]

Apoptosis and Signaling Pathway Analysis (Western Blot)
  • Cell Lines: B-cell non-Hodgkin lymphoma (B-NHL) cell lines.

  • Treatment: Cells were treated with galunisertib, doxorubicin, or the combination.

  • Analysis: Protein lysates were collected and subjected to Western blot analysis to detect the expression and phosphorylation status of key proteins involved in apoptosis (e.g., caspases) and signaling pathways (e.g., p-P38 MAPK, Smad2/3, AKT).[5]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Synergy_Signaling_Pathway cluster_chemo Chemotherapy (e.g., Doxorubicin) cluster_tgf TGF-β Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Response Chemo Doxorubicin p38 p-P38 MAPK Chemo->p38 Apoptosis Apoptosis Chemo->Apoptosis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSMAD pSMAD2/3 TGFbR->pSMAD TumorGrowth Tumor Growth Inhibition pSMAD->TumorGrowth PI3K PI3K AKT AKT PI3K->AKT AKT->TumorGrowth p38->Apoptosis Apoptosis->TumorGrowth LY215490 LY215490 (Galunisertib) LY215490->TGFbR LY215490->PI3K

Caption: Synergistic signaling pathways of LY215490 and chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellCulture Cancer Cell Lines Treatment Treat with LY215490, Chemotherapy, or Combination CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., WST-1) Treatment->ViabilityAssay WesternBlot Western Blot for Signaling Proteins Treatment->WesternBlot SynergyAnalysis Analyze for Synergistic Effects ViabilityAssay->SynergyAnalysis MechanismElucidation Elucidate Mechanisms of Action WesternBlot->MechanismElucidation Xenograft Establish Xenograft Mouse Model InVivoTreatment Administer LY215490, Chemotherapy, or Combination Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume InVivoTreatment->TumorMeasurement TumorMeasurement->SynergyAnalysis SynergyAnalysis->MechanismElucidation

Caption: General experimental workflow for assessing synergy.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the synergistic potential of combining the TGF-βRI inhibitor LY215490 (galunisertib) with various chemotherapy agents. This combination strategy holds promise for improving therapeutic outcomes in a range of cancers by targeting both the tumor cells directly and the pro-tumorigenic signaling within the tumor microenvironment. Further clinical investigation is warranted to fully realize the potential of this promising combination therapy and to identify patient populations most likely to benefit.

References

Navigating the TGF-beta Pathway: A Comparative Guide to Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes, plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of tumor progression and metastasis in advanced disease. This complexity makes the TGF-β pathway a compelling yet challenging target for therapeutic intervention. This guide provides a meta-analysis and comparison of clinical trials involving various TGF-β pathway inhibitors, offering a comprehensive overview of their efficacy, safety, and the experimental methodologies employed.

Efficacy of TGF-β Pathway Inhibitors: A Quantitative Comparison

The clinical development of TGF-β pathway inhibitors has encompassed a range of therapeutic modalities, including antisense oligonucleotides, small molecule inhibitors, monoclonal antibodies, and bifunctional fusion proteins. The following tables summarize the quantitative outcomes from key clinical trials of prominent TGF-β inhibitors.

Table 1: Efficacy of Trabedersen (Antisense Oligonucleotide targeting TGF-β2)

Clinical TrialCancer TypeTreatment LineKey Efficacy Endpoints
Phase I/II (NCT00844064)Pancreatic Cancer2nd-lineMedian Overall Survival (mOS): 13.4 months (n=9)[1]
Phase I/II (NCT00844064)Pancreatic Cancer2nd-4th lineOne complete response with survival over 75 months[1]
Phase I/II (NCT00844064)Malignant Melanoma2nd-4th lineMedian Overall Survival (mOS): 9.3 months (n=14)[1]

Table 2: Efficacy of Galunisertib (Small Molecule Inhibitor of TGF-βR1)

Clinical TrialCancer TypeTreatment CombinationKey Efficacy Endpoints
Phase II (NCT01246986)Hepatocellular Carcinoma (HCC)Galunisertib + SorafenibMedian Time to Progression (TTP): 4.1 months; Median Overall Survival (mOS): 18.8 months[2][3]
Phase II (NCT01246986)Hepatocellular Carcinoma (HCC)Galunisertib monotherapy (AFP < 1.5x ULN)Median Time to Progression (TTP): 4.2 months; Median Overall Survival (mOS): 16.8 months[4]
Phase II (NCT01246986)Hepatocellular Carcinoma (HCC)Galunisertib monotherapy (AFP ≥ 1.5x ULN)Median Time to Progression (TTP): 2.7 months; Median Overall Survival (mOS): 7.3 months[4]
Phase II Pilot Study (NCT02906397)Advanced Hepatocellular Carcinoma (HCC)Galunisertib + SBRTMedian Progression-Free Survival (PFS): 3.68 months; Disease Control Rate (DCR): 53%[5]

Table 3: Efficacy of Fresolimumab (Monoclonal Antibody against TGF-β)

Clinical TrialCancer TypeTreatment CombinationKey Efficacy Endpoints
Phase II (NCT01401062)Metastatic Breast CancerFresolimumab + Radiotherapy (10mg/kg dose)Higher median overall survival compared to 1mg/kg dose (p=0.039)[6]
Phase II (NCT01401062)Metastatic Breast CancerFresolimumab + RadiotherapyLimited to 3 cases of stable disease[6]

Table 4: Efficacy of Bintrafusp Alfa (Bifunctional Fusion Protein targeting TGF-β and PD-L1)

Clinical TrialCancer TypePatient PopulationKey Efficacy Endpoints
Phase I (NCT02517398)Recurrent GlioblastomaProgressed after radiotherapy + temozolomideDisease Control Rate (DCR): 22.9%; Median Overall Survival (mOS): 5.3 months[7][8]
Phase I (NCT02699515)Advanced Solid Tumors (Asian patients)Heavily pretreatedOverall Response Rate (ORR): 14.3%; Disease Control Rate (DCR): 35.7%[9]
Phase I (NCT02699515)Biliary Tract Cancer (Asian patients)Progressed after 1st-line chemotherapyMedian Progression-Free Survival (PFS): 2.5 months; Median Overall Survival (mOS): 12.7 months[10][11]

Experimental Protocols: A Closer Look at Methodologies

Understanding the methodologies behind these clinical trials is crucial for interpreting their results. Below are summaries of the key experimental protocols employed.

Patient Population and Dosing
  • Trabedersen (NCT00844064): This Phase I/II study enrolled patients with advanced pancreatic cancer, malignant melanoma, or colorectal carcinoma who had received 2 to 4 prior lines of therapy.[1] Trabedersen was administered intravenously with two different schedules being evaluated: 7 days on, 7 days off, and 4 days on, 10 days off.[1] The maximum tolerated dose for the first schedule was established at 160 mg/m²/day.[1][12]

  • Galunisertib (NCT01246986): In the Phase II trial for HCC, patients who had progressed on or were ineligible for sorafenib were enrolled.[4] Galunisertib was administered orally at 150 mg twice daily for 14 days in a 28-day cycle.[4] In the combination arm, it was given with sorafenib at 400 mg twice daily.[2][3]

  • Fresolimumab (NCT01401062): This randomized Phase II trial enrolled patients with metastatic breast cancer who had progressed after at least one line of therapy and had at least three distinct metastatic sites.[6][13] Patients received either 1 mg/kg or 10 mg/kg of fresolimumab intravenously every 3 weeks for 5 cycles, combined with focal radiotherapy to a metastatic site.[6][13]

  • Bintrafusp Alfa (NCT02517398, NCT02699515): The Phase I trials included heavily pretreated patients with various advanced solid tumors, including glioblastoma, biliary tract cancer, and others.[7][8][9][10][11][12] Bintrafusp alfa was administered intravenously, typically at a dose of 1200 mg every 2 weeks.[7][8][10][11]

Biomarker and Pharmacodynamic Analysis

A variety of methods were used to assess the biological effects of these inhibitors.

  • Immunohistochemistry (IHC): In studies involving pancreatic cancer, tumor biopsies were analyzed for the protein expression of TGF-βR2 and SMAD4.[6] A typical protocol involves fixing and embedding tumor tissue, followed by incubation with primary antibodies against TGF-βR2 and SMAD4. The staining intensity and the percentage of positive cells are then scored to generate a final expression score.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Plasma levels of TGF-β1 were frequently measured as a biomarker. A common ELISA protocol involves the acidification of plasma samples to activate latent TGF-β1, followed by neutralization. The samples are then added to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.[8][14]

  • Flow Cytometry: To monitor the effects on the immune system, peripheral blood mononuclear cells (PBMCs) were analyzed using multi-color flow cytometry. These analyses can identify and quantify various immune cell subsets, including T cells (CD4+, CD8+), B cells, NK cells, and regulatory T cells, as well as their activation and exhaustion markers.[9][10] A typical immunomonitoring panel might include antibodies against CD3, CD4, CD8, CD19, CD56, and FoxP3.

Visualizing the Science: Pathways and Processes

To better understand the context of these clinical trials, the following diagrams illustrate the TGF-β signaling pathway, a typical experimental workflow, and the classification of TGF-β inhibitors.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT, etc.) SMAD_complex->Transcription Translocates & Regulates

Figure 1: Simplified TGF-β signaling pathway.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Tumor Biopsy, Blood Samples, Imaging) PatientScreening->Baseline Treatment Treatment with TGF-β Inhibitor (+/- Combination Therapy) Baseline->Treatment Monitoring On-Treatment Monitoring (Safety, PK/PD, Biomarkers) Treatment->Monitoring Efficacy Efficacy Assessment (RECIST, irRC) Monitoring->Efficacy FollowUp Long-term Follow-up (Survival) Efficacy->FollowUp

Figure 2: General experimental workflow for a TGF-β inhibitor clinical trial.

Inhibitor_Types cluster_ligand Ligand Level cluster_receptor Receptor Level TGFb_Inhibitors TGF-β Pathway Inhibitors Antisense Antisense Oligonucleotides (e.g., Trabedersen) TGFb_Inhibitors->Antisense Target mRNA Antibodies Monoclonal Antibodies (e.g., Fresolimumab) TGFb_Inhibitors->Antibodies Neutralize Ligand SmallMolecules Small Molecule Inhibitors (e.g., Galunisertib) TGFb_Inhibitors->SmallMolecules Inhibit Kinase Activity FusionProteins Bifunctional Fusion Proteins (e.g., Bintrafusp Alfa) TGFb_Inhibitors->FusionProteins Trap Ligand & Block PD-L1

Figure 3: Logical relationship of different TGF-β pathway inhibitor types.

Conclusion

The landscape of TGF-β pathway inhibitors in clinical development is diverse and dynamic. While monotherapy has shown modest efficacy in some settings, combination strategies, particularly with immunotherapy and radiotherapy, hold significant promise. The data presented in this guide highlight the ongoing efforts to translate our understanding of TGF-β signaling into effective cancer therapies. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and the nuances of the experimental protocols is essential for designing future studies and ultimately improving patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of LY215490 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of LY215490, a compound intended for research use only.[1] While LY215490 is shipped as a non-hazardous chemical for research purposes, it is imperative to handle its disposal with the same rigor as any other laboratory chemical, adhering to institutional and regulatory guidelines.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal process, personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of LY215490, whether in solid form or in solution, should occur in a well-ventilated area, such as a chemical fume hood.

In the event of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

  • Inhalation: Move to fresh air.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Always consult the specific Safety Data Sheet (SDS) for the compound for detailed emergency procedures.

Step-by-Step Disposal Procedures for LY215490

The disposal of LY215490 must be managed as hazardous chemical waste.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3]

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is the first critical step to ensure safe and compliant disposal.

  • Solid Waste: Collect unadulterated LY215490 powder and materials heavily contaminated, such as weighing paper or contaminated wipes, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing LY215490 should be collected in a separate, leak-proof, and chemically compatible container. The container must be appropriate for the solvent used (e.g., DMSO).[1]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with LY215490 must be disposed of in a designated sharps container.[2][4]

  • Contaminated Labware: Items with minimal contamination, like gloves and bench paper, should be placed in a designated hazardous waste bag.[2]

Step 2: Container Management and Labeling

All waste containers must be in good condition, compatible with their contents, and have securely fitting lids.[5][6] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "LY215490," the name of the solvent if applicable, and the date when the waste was first added (accumulation start date).[2][7]

Step 3: Storage

Store all LY215490 waste in a designated satellite accumulation area within the laboratory.[2] It is crucial to segregate incompatible waste types to prevent dangerous chemical reactions. For instance, flammable waste should not be stored with oxidizing waste.[4] Liquid waste containers should be kept in secondary containment to mitigate spills.[2][7] Adhere to your institution's regulations regarding the maximum volume of hazardous waste and the maximum storage duration allowed in a satellite accumulation area.[2][5]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Do not allow waste to accumulate beyond the legally permitted time limits.[7]

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative guidelines for storage are often provided by regulatory bodies and institutional policies. The following table summarizes these common parameters.

ParameterGuideline
Maximum Storage Time Typically no more than six months from the accumulation start date.[5]
Maximum Volume Generally, laboratories should not accumulate more than 25 gallons of total chemical waste.[4]
Reactive Waste Limit Often limited to no more than one quart of reactive, acutely hazardous chemical waste.[4]
Empty Container Rinsing Containers that held acutely hazardous waste should be triple-rinsed before disposal as regular trash.[3][6]

Experimental Workflow for Disposal

The logical flow of the disposal process is crucial for maintaining safety and compliance.

Diagram of the LY215490 disposal workflow.

Key Principles of Laboratory Waste Management

A foundational understanding of general chemical waste management principles is essential for ensuring a safe laboratory environment.

WasteManagementPrinciples Categorization Categorization is Critical Containment Containment Matters Categorization->Containment Labeling Labeling for Safety Containment->Labeling Storage Storage Savvy Labeling->Storage Removal Regular Removal Storage->Removal Documentation Documentation is Key Removal->Documentation

Core principles for effective laboratory waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 215490
Reactant of Route 2
LY 215490

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.